6-Bromoimidazo[2,1-b]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromoimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-3-8-1-2-9-5(8)7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCZWVCFAGYWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317393 | |
| Record name | 6-bromoimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-30-8 | |
| Record name | 6-Bromoimidazo[2,1-b]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75001-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 315208 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC315208 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromoimidazo[2,1-b]thiazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromoimidazo[2,1-b][1,3]thiazole | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Discovery and Synthesis of 6-Bromoimidazo[2,1-b]thiazole
Abstract
The imidazo[2,1-b]thiazole scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an attractive framework for designing novel therapeutic agents. This guide provides an in-depth exploration of a key derivative, 6-Bromoimidazo[2,1-b]thiazole, a versatile intermediate and a pharmacophore in its own right. We will delve into its discovery, detail the principal synthetic methodologies with field-proven insights, and discuss its significance in drug development, grounded in authoritative references. This document is intended for researchers, medicinal chemists, and professionals in drug discovery seeking a comprehensive understanding of this important molecule.
The Imidazo[2,1-b]thiazole Scaffold: A Cornerstone in Medicinal Chemistry
The fusion of an imidazole and a thiazole ring creates the imidazo[2,1-b]thiazole system, a bicyclic heteroaromatic structure with a bridgehead nitrogen atom.[3] This scaffold is not merely a synthetic curiosity; it is the foundation of clinically significant drugs like Levamisole, an anthelmintic and immunomodulatory agent.[4] The diverse biological activities associated with this core structure are extensive, including antibacterial, antifungal, antiviral, antitubercular, and anticancer properties.[4][5]
The strategic placement of substituents on the imidazo[2,1-b]thiazole ring allows for the fine-tuning of its physicochemical properties and biological targets. The 6-position, in particular, is a critical site for modification. Introducing a bulky or electron-withdrawing group, such as a bromo-substituted phenyl ring, can significantly influence the molecule's interaction with biological targets and its metabolic stability.
Caption: The core Imidazo[2,1-b]thiazole scaffold and the 6-Bromo derivative.
Discovery and Rationale for the 6-Bromo Substituent
The discovery of this compound was not a singular event but rather an outcome of systematic explorations of the chemical space around the parent scaffold. Early research focused on creating libraries of substituted imidazo[2,1-b]thiazoles to screen for various biological activities.
The introduction of a bromine atom at the 6-position of the phenyl ring is a deliberate synthetic strategy with two primary motivations:
-
Modulation of Electronic Properties: Bromine is an electron-withdrawing group, which alters the electron density of the entire heterocyclic system. This modification can enhance binding affinity to target proteins or modify the molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Synthetic Handle for Diversification: The bromine atom serves as a versatile functional group for further chemical modifications. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of other functional groups to perform detailed Structure-Activity Relationship (SAR) studies.[6]
Core Synthesis Methodologies
The synthesis of this compound is robust and can be accomplished through several reliable routes. The most fundamental and widely adopted method is a variation of the classic Hantzsch thiazole synthesis.
Primary Synthetic Route: The Hantzsch-Type Condensation
This well-established method involves a two-step process: first, the synthesis of a substituted 2-aminothiazole, followed by a cyclization reaction to form the fused bicyclic system.[7][8] The causality behind this pathway is the predictable and high-yielding nature of the nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by an intramolecular condensation.
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- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromoimidazo[2,1-b]thiazole
Introduction: The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This bicyclic structure, containing both nitrogen and sulfur heteroatoms, serves as a versatile template for the design of novel therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[2][3][4] This guide focuses specifically on the 6-Bromoimidazo[2,1-b]thiazole core, providing a detailed examination of its fundamental physicochemical properties. Understanding these characteristics is paramount for researchers in drug discovery and development, as they profoundly influence a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This document synthesizes experimental data from related analogs and established analytical principles to provide a comprehensive technical overview for scientists and developers.
Molecular Structure and Core Identifiers
The foundational structure of this compound is a fused imidazole and thiazole ring system with a bromine atom substituted at the C6 position. This substitution is critical, as the bromine atom can serve as a key interaction point (halogen bonding), a site for further synthetic modification, or a modulator of the molecule's electronic and lipophilic character.
Figure 1: Chemical Structure of this compound

Table 1: Core Molecular Identifiers
| Property | Value | Source/Method |
|---|---|---|
| Chemical Formula | C₅H₃BrN₂S | Calculated |
| Molecular Weight | 219.06 g/mol | Calculated |
| CAS Number | Not explicitly indexed for the parent structure in reviewed literature. Derivatives are individually indexed. For example, this compound-5-carboxaldehyde is CAS: 75001-32-0.[5] | Literature Review |
Key Physicochemical Properties: Analysis and Implications
Direct experimental data for the unsubstituted this compound is sparse in publicly available literature, as it is often synthesized as an intermediate or a derivatized final product. The following analysis is based on data from closely related analogs and established structure-property relationships.
Solid-State Properties: Melting Point and Crystallinity
The melting point is a crucial indicator of molecular packing efficiency, intermolecular forces, and purity. For the imidazo[2,1-b]thiazole scaffold, melting points are highly sensitive to substitution.
-
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-amine: Decomposes at 170 °C.[6]
-
6-(4-Bromophenyl)-N²-(cyclopentylidene)imidazo[2,1-b]thiazole-3-acetohydrazide: Melts at 227–229 °C.[7]
-
6-(4-Bromophenyl)-N²-(cyclohexylidene)imidazo[2,1-b]thiazole-3-acetohydrazide: Melts at 245–248 °C.[7]
Expertise & Experience: The high melting points of these derivatives suggest a rigid, planar core structure that facilitates strong crystal lattice packing. Intermolecular forces such as π-π stacking between the aromatic rings, hydrogen bonding (in amine- or hydrazide-substituted analogs), and halogen bonding involving the bromine atom contribute to a stable crystalline solid.[8] The significant variation in melting points underscores the profound impact of substituents on these intermolecular interactions. For drug development, a stable, non-hygroscopic crystalline form is highly desirable for consistent formulation and shelf-life.
Solubility Profile
Solubility is a gatekeeper for bioavailability. The parent this compound is predicted to have low aqueous solubility due to its largely aromatic and lipophilic character.
-
Aqueous Solubility: Expected to be poor. The introduction of ionizable groups, such as sulfonic acids, is a known strategy to enhance water solubility in thiazole derivatives.[9]
-
Organic Solvent Solubility: Based on synthetic procedures for its derivatives, the scaffold shows solubility in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and limited solubility in alcohols like ethanol.[6][10]
Trustworthiness: The predicted poor aqueous solubility is a critical parameter that must be addressed in drug development. In silico ADME predictions for various imidazo[2,1-b]thiazole derivatives consistently highlight solubility as a key optimization parameter.[4][11][12] Formulation strategies such as salt formation (if a basic center is available), co-solvents, or amorphous solid dispersions may be required to achieve therapeutic concentrations.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which critically influences its ability to cross biological membranes and its potential for off-target binding.
No experimental LogP value for the parent this compound was found. However, computational methods are routinely used to estimate this property for its derivatives.
-
CLogP (Calculated LogP): For a series of anti-inflammatory imidazo[2,1-b][1][2][13]thiadiazole derivatives, CLogP values ranged from 2.01 to 4.77, indicating significant lipophilicity.[14] The bromine atom on the 6-bromo parent compound is a strong lipophilicity contributor.
Authoritative Grounding: A LogP value in the range of 1-3 is often considered optimal for oral drug absorption, balancing membrane permeability with sufficient aqueous solubility. The high lipophilicity of this scaffold necessitates careful molecular design to avoid issues like poor absorption, high plasma protein binding, and potential toxicity.
Acidity and Basicity (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding. The imidazo[2,1-b]thiazole ring system contains nitrogen atoms that can act as proton acceptors (bases).
-
Basicity: The most basic center in the related imidazo[2,1-b][1][2][13]thiadiazole scaffold is the N-7 atom of the imidazole ring.[14] By analogy, the corresponding nitrogen in the this compound ring is expected to be the primary basic center. Its pKa would likely fall in the range of a weak base, allowing for potential salt formation with strong acids to improve solubility.
Spectroscopic Profile
Table 2: Expected Spectroscopic Signatures for the this compound Core
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Two doublets in the aromatic region corresponding to the protons at C2 and C3. - A singlet for the proton at C5. The chemical shifts will be influenced by the solvent (e.g., DMSO-d₆, CDCl₃). |
| ¹³C NMR | - Five distinct signals for the carbon atoms of the bicyclic core. - The C6 carbon attached to the bromine will show a characteristic shift. |
| IR Spectroscopy | - Peaks corresponding to C=C and C=N stretching in the aromatic system (approx. 1450-1600 cm⁻¹). - C-H aromatic stretching (approx. 3000-3100 cm⁻¹). - C-Br stretching vibration at lower wavenumbers. |
| Mass Spectrometry | - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in approximately a 1:1 ratio, which is indicative of the presence of one bromine atom. |
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended for characterizing the physicochemical properties of this compound derivatives.
Protocol: Melting Point Determination (Capillary Method)
This protocol provides a reliable method for determining the melting point range of a solid crystalline compound.
Methodology:
-
Sample Preparation: Finely powder a small, dry sample of the compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.
Caption: Workflow for melting point determination.
Protocol: Solubility Determination (Shake-Flask Method, OECD 105)
This is the gold standard method for determining the aqueous solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of purified water (or buffer of a specific pH) in a flask.
-
Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately measure the concentration of the compound in the clear, saturated aqueous phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Caption: Shake-flask method for solubility testing.
Conclusion: A Privileged Scaffold with Tunable Properties
This compound is a heterocyclic core of significant interest in modern drug discovery. Its physicochemical profile is characterized by a rigid, planar structure that promotes high melting points, low intrinsic aqueous solubility, and significant lipophilicity. The bromine atom at the C6 position not only enhances lipophilicity but also provides a valuable synthetic handle for further chemical exploration and a potential site for halogen bonding with biological targets.
For drug development professionals, this scaffold represents a classic "lead-like" structure: rich in chemical diversity potential but requiring careful optimization of its physicochemical properties. The key to unlocking its therapeutic potential lies in balancing its inherent potency with improved solubility and a finely tuned LogP to achieve a favorable ADME profile. The insights and protocols provided in this guide serve as a foundational resource for the rational design and characterization of next-generation therapeutics based on the versatile imidazo[2,1-b]thiazole framework.
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Patented imidazo[2,1-b]thiazole derivatives (12-21). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? (2023). Pharmaceuticals. Retrieved January 16, 2026, from [Link]
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New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011). European Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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New 6-(4-Bromophenyl)-imidazo[2,1- b ]thiazole Derivatives: Synthesis and Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. (2017). Molecules. Retrieved January 16, 2026, from [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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Formylation of Furyl-Substituted Imidazo (1,2-A) Pyridine, Imidazo (1 ... (n.d.). Retrieved January 16, 2026, from [Link]
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The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][13][16]triazole and Imidazo[2,1-b][1][2][13]thiadiazole Derivatives. (2022). Molecules. Retrieved January 16, 2026, from [Link]
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Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. (2021). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 16, 2026, from [Link]
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Synthesis of spiro[imidazo[2,1-b][1][2]thiazole-6,3'-pyrrolidine] derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2022). Molbank. Retrieved January 16, 2026, from [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]... (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. (2016). Bioorganic & Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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(Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. (2022). Molbank. Retrieved January 16, 2026, from [Link]
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Spectroscopy Data for Undergraduate Teaching. (2023). Journal of Chemical Education. Retrieved January 16, 2026, from [Link]
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6-Bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and its 4-butyl regioisomer: synthesis and analysis of supramolecular assemblies. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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The crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, C14H11N3O4S. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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A Technical Guide to the Spectroscopic Analysis of 6-Bromoimidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise characterization of novel derivatives is paramount for establishing structure-activity relationships and ensuring the integrity of chemical entities progressing through the discovery pipeline. This guide provides an in-depth technical overview of the spectroscopic techniques used to elucidate the structure of 6-Bromoimidazo[2,1-b]thiazole, a key intermediate or final compound in many synthetic routes.
Our approach herein is not to simply present data but to provide a cohesive narrative that intertwines experimental methodology with the underlying scientific principles. This guide is structured to offer field-proven insights into the causality behind experimental choices and to serve as a self-validating reference for researchers.
Molecular Structure and Spectroscopic Correlation
The structural elucidation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Caption: Interplay of spectroscopic techniques for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
The proton NMR spectrum of the imidazo[2,1-b]thiazole ring system is characterized by distinct chemical shifts for the aromatic protons. The presence of the bromine atom at the 6-position will influence the electronic environment and thus the chemical shifts of the neighboring protons.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.50 - 7.80 | d | ~ 4.5 |
| H-3 | 6.70 - 7.00 | d | ~ 4.5 |
| H-5 | 7.20 - 7.50 | s | - |
Note: These are predicted values based on data from similar structures. Actual values may vary depending on the solvent and experimental conditions.[4][5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[6]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration if needed.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 110 - 115 |
| C-3 | 115 - 120 |
| C-5 | 118 - 122 |
| C-6 | 105 - 110 |
| C-7a | 145 - 150 |
| C-8a | 130 - 135 |
Note: These are predicted values based on data from analogous structures.[4][8]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
The spectral width should be set to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the spectrum to the solvent peaks.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum will be characterized by vibrations of the aromatic C-H and C=C bonds, as well as the C-N and C-S bonds within the heterocyclic rings.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1650 - 1500 | C=C and C=N stretch | Aromatic Rings |
| 1400 - 1200 | In-plane C-H bend | Aromatic |
| 850 - 750 | Out-of-plane C-H bend | Aromatic |
| 700 - 600 | C-S stretch | Thiazole Ring |
| ~550 | C-Br stretch | Bromoalkane |
Note: These are general ranges and the exact positions and intensities of the bands can provide more specific structural information.[3][5][9]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₆H₃BrN₂S). Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic M and M+2 isotopic pattern with approximately equal intensity will be observed.
-
Fragmentation Pattern: The fragmentation pattern will depend on the ionization method used. Common fragments may arise from the loss of Br, HCN, or other small neutral molecules.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for techniques like Electron Ionization (EI).
-
Ionization: Choose an appropriate ionization method (e.g., ESI, EI). ESI is a soft ionization technique that often keeps the molecular ion intact, while EI can cause more fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides an unambiguous structural confirmation. The methodologies and expected data presented in this guide serve as a robust framework for researchers in the field. By understanding the principles behind each technique and the expected spectral features of the imidazo[2,1-b]thiazole core, scientists can confidently characterize this important class of heterocyclic compounds.
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Crystal structure of 6-Bromoimidazo[2,1-b]thiazole
An In-Depth Technical Guide to the Crystal Structure of 6-Bromoimidazo[2,1-b]thiazole: Synthesis, Analysis, and Supramolecular Implications
Abstract
The imidazo[2,1-b]thiazole framework is a privileged heterocyclic scaffold renowned for its diverse and potent biological activities, making it a cornerstone in modern medicinal chemistry. The introduction of a bromine atom at the 6-position creates this compound, a molecule with modified electronic and lipophilic properties that are of significant interest in drug design. Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for predicting its behavior and for the rational design of next-generation therapeutics. This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and the critical supramolecular interactions that are predicted to govern the crystal structure of this compound. While a definitive published structure for the title compound is not available, this guide leverages data from closely related analogues and foundational principles of crystal engineering to construct a robust and insightful structural analysis.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The fused heterocyclic system of imidazo[2,1-b]thiazole is a recurring motif in a multitude of pharmacologically active agents.[1] This scaffold's rigid, planar geometry and its distribution of heteroatoms make it an ideal platform for interacting with various biological targets. Derivatives have demonstrated a remarkable range of activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and anthelmintic properties.[2][3][4] The clinical success of molecules like Levamisole, an anthelmintic and immunomodulator, has cemented the importance of this chemical class.[3]
The strategic placement of a bromine atom, a heavy halogen, can profoundly influence a molecule's properties. Bromination can enhance binding affinity through halogen bonding, improve metabolic stability, and increase membrane permeability, all of which are critical parameters in drug development.[5] Therefore, a detailed understanding of the crystal structure of this compound is not merely an academic exercise but a vital step in harnessing its full therapeutic potential. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule, providing precise data on bond lengths, bond angles, and the non-covalent interactions that dictate crystal packing.[6]
Synthesis and Crystallization
General Synthetic Pathway
The synthesis of the imidazo[2,1-b]thiazole core is typically achieved through a Hantzsch-type condensation reaction. The most common route involves the reaction of a 2-aminothiazole with an α-halocarbonyl compound. For 6-substituted derivatives, this involves reacting 2-aminothiazole with a substituted α-bromoketone, followed by cyclization.[7][8] The synthesis of this compound specifically involves the reaction of 2-aminothiazole with a bromo-substituted α-halocarbonyl or subsequent direct bromination of the parent imidazo[2,1-b]thiazole ring.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in a suitable solvent such as ethanol or DMF, add bromoacetaldehyde or a similar α-halocarbonyl compound (1.1 eq).
-
Cyclization: The mixture is heated to reflux for several hours until TLC analysis indicates the consumption of the starting materials. This step forms the parent imidazo[2,1-b]thiazole scaffold.
-
Bromination: The resulting imidazo[2,1-b]thiazole is then treated with a brominating agent, such as N-Bromosuccinimide (NBS), in a solvent like chloroform or acetic acid to selectively install the bromine atom at the C6 position.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.[9]
Caption: Experimental workflow for single crystal growth and analysis.
In-depth Analysis of the Crystal Structure
While the specific crystallographic data for this compound is not present in the surveyed literature, a detailed analysis of the closely related compound, ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate , provides significant insight. [10]
Crystallographic Data Summary (Analogue Compound)
The structure of this analogue was solved in the monoclinic crystal system with the space group P2₁/n, a common space group for organic molecules. [10]
| Parameter | Value (for Analogue Compound) |
|---|---|
| Chemical Formula | C₁₄H₁₁N₃O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 20.6433(8) |
| b (Å) | 6.9795(3) |
| c (Å) | 20.9482(8) |
| β (°) | 112.440(1) |
| Volume (ų) | 2789.67(19) |
| Z | 8 |
| R_gt(F) | 0.0344 |
Data sourced from Wang et al. (2025) [10]
Predicted Molecular Geometry of this compound
The imidazo[2,1-b]thiazole core is an essentially planar bicyclic system due to its aromatic character. [11]The bromine atom will lie in this plane, connected to the C6 carbon of the imidazole ring. The key structural features will be the precise bond lengths and angles within this core, which are expected to be consistent with other published imidazothiazole structures. [12]
Supramolecular Assembly and Key Intermolecular Interactions
The crystal packing of this compound will be dictated by a combination of non-covalent interactions. The absence of the bulky substituents seen in the analogue allows for potentially denser packing, likely driven by the following key interactions:
-
Halogen Bonding (C–Br···N/S): This is arguably the most significant and directional interaction. The bromine atom possesses a region of positive electrostatic potential on its axial surface, known as a σ-hole, which can act as a Lewis acid. [13]This σ-hole will preferentially interact with a Lewis basic site on an adjacent molecule, such as the nitrogen atom (N1) of the imidazole ring or the sulfur atom of the thiazole ring. These C–Br···N or C–Br···S interactions are highly directional and are known to be strong drivers of crystal architecture. [14]
-
π–π Stacking: The planar, electron-rich imidazo[2,1-b]thiazole rings are prime candidates for π–π stacking interactions. In the analogue structure, offset or slipped-stacking was observed. [10]A similar arrangement is expected for the title compound, where the fused rings of adjacent molecules align in a parallel-displaced fashion to maximize attractive forces and minimize repulsion.
-
Weak Hydrogen Bonds (C–H···N/S): The hydrogen atoms on the heterocyclic rings (at positions C2, C3, and C5) are weakly acidic and can act as donors for C–H···N or C–H···S hydrogen bonds, further stabilizing the crystal lattice. These interactions, while weaker than conventional hydrogen bonds, collectively contribute to the overall cohesion of the crystal.
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The 6-Bromoimidazo[2,1-b]thiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
The imidazo[2,1-b]thiazole core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1] This scaffold is present in the well-known anthelmintic and immunomodulatory drug, Levamisole, underscoring its therapeutic potential.[1] The introduction of a bromine atom at the 6-position of this scaffold, creating the 6-Bromoimidazo[2,1-b]thiazole motif, has been a strategic approach to enhance and modulate its pharmacological profile. This guide provides a comprehensive overview of the potential biological activities of this scaffold, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, with a deep dive into the underlying mechanisms and the experimental methodologies used for their evaluation.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[2][3] The mechanism of action is often multifaceted, primarily targeting key cellular processes involved in cancer cell proliferation and survival.
Mechanism of Action: Targeting the Cellular Machinery
1. Tubulin Polymerization Inhibition:
A significant number of imidazo[2,1-b]thiazole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4][5][6] Microtubules are essential for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4][6][7] Molecular docking studies suggest that these compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[5][6]
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by this compound derivatives.
2. Kinase Inhibition:
The imidazo[2,1-b]thiazole scaffold has been identified as a potent inhibitor of various protein kinases that are crucial for cancer cell signaling and proliferation.[8] Specific derivatives have shown inhibitory activity against:
-
RAF Kinases: Compounds have demonstrated potent inhibition of V600E mutant B-RAF and RAF1 kinases, which are key components of the MAPK/ERK signaling pathway.[9][10] This pathway is frequently hyperactivated in melanoma and other cancers.[9]
-
FLT3 Kinase: Derivatives of 6-phenylimidazo[2,1-b]thiazole have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is a driver in acute myeloid leukemia (AML).[11]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(4-nitrophenyl)-2-(((6-(4-bromophenyl)-imidazo[2,1-b]thiazol-3-yl)-acetyl)-hydrazono)-4-thiazolidinone | Not Specified | Not Specified | [12] |
| 2 | Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) | A549 (Lung) | 1.08 | [6] |
| 3 | Imidazo[2,1-b]thiazole-noscapine hybrid (5) | MIA PaCa-2 (Pancreatic) | 2.7 | [7] |
| 4 | 6-phenylimidazo[2,1-b]thiazole derivative (19) | MV4-11 (AML) | 0.002 | [11] |
| 5 | Imidazothiazole derivative (1zb) | UACC-62 (Melanoma) | 0.18 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to assess the in vitro anticancer activity of the this compound scaffold is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of the this compound scaffold have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and mycobacteria.[12][13][14]
Antibacterial and Antifungal Activity
Numerous studies have reported the synthesis and evaluation of this compound derivatives as potent antibacterial and antifungal agents.[12][13] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12] For instance, certain analogues have exhibited promising activity against Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans.[12]
Antimycobacterial Activity
The emergence of multidrug-resistant tuberculosis has necessitated the development of new antimycobacterial agents. The this compound scaffold has been explored for this purpose, with some derivatives showing inhibitory activity against Mycobacterium tuberculosis.[13][14][15] The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes in the mycobacterial cell, such as pantothenate synthetase.[16][17]
Quantitative Data: In Vitro Antimicrobial Activity
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides | Staphylococcus aureus ATCC 6538 | 0.24 - 25 | [15] |
| 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides | Trichophyton rubrum | 0.24 - 25 | [15] |
| 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole derivatives | Mycobacterium tuberculosis H37Rv | 6.25 | [13] |
| 5,6-dihydroimidazo[2,1-b]thiazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.7 (MIC90) | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a widely accepted technique for its determination.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain overnight and then dilute it in a suitable broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (microbe without compound) and a negative control (broth without microbe).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
The imidazo[2,1-b]thiazole scaffold has also been investigated for its anti-inflammatory potential.[1][14][19][20] Derivatives of this scaffold have shown the ability to modulate key inflammatory pathways.
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of some imidazo[2,1-b]thiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[21][22] By selectively inhibiting COX-2 over COX-1, these compounds may offer a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The continued exploration of this scaffold through structural modifications and in-depth mechanistic studies holds significant promise for the discovery and development of novel therapeutic agents to address unmet medical needs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance the most promising candidates into preclinical and clinical development.
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In Silico Prediction of 6-Bromoimidazo[2,1-b]thiazole Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The targeted introduction of a bromine atom at the 6-position, yielding 6-Bromoimidazo[2,1-b]thiazole, offers a compelling starting point for novel drug discovery campaigns. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of this specific compound and its analogues. We will move beyond a simple listing of methods to explore the causal reasoning behind experimental design, emphasizing a self-validating workflow that integrates multiple computational techniques to build a robust, predictive model of therapeutic potential. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling to accelerate the hit-to-lead optimization process.[4]
Introduction: The Rationale for an In Silico First Approach
Traditional drug discovery is a long, arduous, and expensive process, with high attrition rates often attributed to poor pharmacokinetic profiles or unforeseen toxicity.[5][6] Computational, or in silico, methods have emerged as indispensable tools to mitigate these risks, reduce costs, and shorten development timelines.[7][8] By modeling the behavior of a molecule like this compound at the molecular level, we can prioritize synthetic efforts, refine chemical structures for improved efficacy and safety, and generate testable hypotheses before committing to resource-intensive wet lab experiments.[5]
The core philosophy of the workflow presented here is one of convergence. No single computational method is foolproof. Therefore, we will employ a multi-pronged strategy encompassing structure-based, ligand-based, and pharmacokinetic predictions. By integrating the outputs of these diverse approaches, we can build a more reliable and holistic profile of the target molecule's potential.
The known bioactivities of the parent imidazo[2,1-b]thiazole scaffold, particularly its promising antitubercular and anticancer effects, provide the logical starting point for our investigation.[2][9][10] We will hypothesize potential protein targets based on this established pharmacology and use this compound as our lead structure to demonstrate the predictive workflow.
Strategic Workflow for Bioactivity Prediction
Our predictive strategy is designed as an iterative and interconnected process. The insights from one stage inform and refine the next, creating a feedback loop that strengthens the overall predictive accuracy.
Caption: Integrated workflow for in silico bioactivity prediction.
Methodologies & Step-by-Step Protocols
This section details the core computational techniques. For each method, the underlying principle is explained, followed by a practical, step-by-step protocol.
Structure-Based Drug Design (SBDD): Molecular Docking
Expertise & Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[11] This allows us to visualize plausible binding modes, estimate binding affinity (scoring functions), and understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive recognition. By understanding how a molecule fits into its target, we can rationally design modifications to improve that fit. For our target molecule, we will hypothesize its potential as an antitubercular agent by docking it against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a well-validated drug target.[12]
Protocol: Molecular Docking of this compound into InhA
-
Target Preparation:
-
Download the crystal structure of InhA from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2B35.[12]
-
Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE), prepare the protein: remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign partial charges.
-
Define the binding site. This is typically done by creating a grid box centered on the active site occupied by the co-crystallized ligand or as identified from literature.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy, sterically favorable starting conformation.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different conformations and orientations of the ligand within the defined binding site.
-
The program will score the generated poses based on a scoring function, which estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-scoring poses. The binding energy (often in kcal/mol) provides a quantitative estimate of affinity.
-
Visualize the ligand-protein complex. Identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., TYR158 in InhA) or hydrophobic interactions.
-
Self-Validation: Compare the binding mode to that of known inhibitors. Does it occupy the same pockets? Does it form interactions with key catalytic residues? This comparison provides confidence in the model's validity.
-
Ligand-Based Drug Design (LBDD): Pharmacophore Modeling & QSAR
Expertise & Causality: LBDD methods are used when a high-resolution structure of the target is unavailable or when we want to understand the shared features of a series of known active compounds.[5]
-
Pharmacophore Modeling: A pharmacophore is an abstract 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target.[13] By creating a pharmacophore model from a set of known active imidazothiazole derivatives, we can use it as a 3D query to screen large compound libraries for molecules that fit the model, including our 6-bromo derivative.[12][14]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties (descriptors) of a set of molecules with their biological activity.[15][16] A robust QSAR model can predict the activity of new, unsynthesized compounds. Developing a QSAR model for imidazothiazole analogues can help us predict whether the 6-bromo substitution is likely to be beneficial or detrimental to activity.
Protocol: 2D-QSAR for Anticancer Activity Prediction
-
Data Curation:
-
Assemble a dataset of imidazothiazole derivatives with experimentally determined anticancer activity (e.g., IC50 values) against a specific cell line (e.g., A549 lung cancer).[15] Ensure the data is from a consistent source and assay.
-
The dataset should be structurally diverse and span a wide range of activity values.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These can be constitutional, topological, geometric, or quantum-chemical properties.[15] Software like PaDEL-Descriptor or DRAGON can compute thousands of descriptors.
-
-
Model Building & Validation:
-
Divide the dataset into a training set (typically 70-80%) and a test set.
-
Using the training set, apply a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model relating the descriptors to the biological activity.[15][17]
-
Self-Validation (Internal): Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. A high cross-validated correlation coefficient (q²) is desired.
-
Self-Validation (External): Use the final model to predict the activity of the molecules in the test set. A high correlation coefficient (R²) between predicted and actual values for the test set indicates good predictive power.
-
-
Prediction for Target Molecule:
-
Calculate the same set of descriptors for this compound.
-
Input these descriptors into the validated QSAR equation to predict its anticancer activity.
-
ADMET Profile Prediction
Expertise & Causality: A potent molecule is useless if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is crucial for early-stage filtering of compounds with poor drug-like properties.[18][19] Predicting these properties in silico allows for the early identification and mitigation of potential liabilities, significantly reducing the failure rate in later stages of drug development.[4]
Protocol: In Silico ADMET Profiling
-
Select a Platform: Utilize a validated computational tool for ADMET prediction. Several web-based servers (e.g., SwissADME, pkCSM) and commercial software packages (e.g., ADMET Predictor®, Discovery Studio) are available.[20][]
-
Input Structure: Provide the structure of this compound, typically as a SMILES string or SDF file.
-
Execute & Analyze Predictions: The platform will generate predictions for a wide range of properties. Focus on key parameters:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential (e.g., CYP2D6, CYP3A4).
-
Toxicity: AMES mutagenicity, hERG inhibition (cardiotoxicity).
-
-
Apply Drug-Likeness Rules:
-
Evaluate the molecule against established rules like Lipinski's Rule of Five.[20] This rule provides a quick assessment of whether a compound has physicochemical properties that would make it a likely orally active drug.
-
Self-Validation: A compound that violates multiple rules is a high-risk candidate. The goal is to identify and flag these liabilities early so they can be addressed through structural modification.
-
Data Synthesis and Candidate Prioritization
The true power of this in silico workflow lies in the convergence of data from all three predictive arms. A promising lead candidate should ideally satisfy multiple criteria.
Data Summary Table:
| Prediction Method | Key Parameter | Predicted Value for this compound | Interpretation / Confidence |
| Molecular Docking | Binding Energy (vs. InhA) | e.g., -8.5 kcal/mol | Strong predicted affinity. Confidence is high if key interactions with catalytic residues are observed. |
| QSAR | Predicted IC50 (vs. A549) | e.g., 5.2 µM | Moderate activity predicted. Confidence depends on the statistical quality (R², q²) of the model. |
| ADMET: Absorption | Human Intestinal Absorption | e.g., >90% | Likely well-absorbed orally. High confidence. |
| ADMET: Metabolism | CYP2D6 Inhibitor | e.g., No | Low risk of drug-drug interactions via this pathway. High confidence. |
| ADMET: Toxicity | AMES Mutagenicity | e.g., Negative | Low risk of mutagenicity. High confidence. |
| Drug-Likeness | Lipinski's Rule of Five | e.g., 0 violations | Good physicochemical properties for oral bioavailability. High confidence. |
A candidate like the one illustrated above would be a high-priority for synthesis and in vitro testing. Conversely, a molecule that docks poorly, is predicted to be inactive by QSAR, and is flagged for potential toxicity would be deprioritized, saving valuable resources.
Conclusion
The in silico prediction of bioactivity is a dynamic and essential component of modern drug discovery.[8][22] By employing a multi-faceted approach that integrates structure-based, ligand-based, and ADMET modeling, researchers can build a comprehensive and reliable profile of a lead compound like this compound. This guide provides a foundational workflow and detailed protocols that emphasize the importance of causal reasoning and self-validation at each step. Adopting such a strategy does not replace experimental testing but rather enhances it, ensuring that only the most promising candidates, refined by computational insight, advance to the laboratory bench. This ultimately accelerates the journey from a promising molecule to a potential therapeutic.
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An In-depth Technical Guide to the Chemical Space of 6-Bromoimidazo[2,1-b]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of a bromine atom at the 6-position creates the 6-bromoimidazo[2,1-b]thiazole core, a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the chemical space of these derivatives, detailing synthetic methodologies, structure-activity relationships, and therapeutic potential. We delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Significance of the this compound Scaffold
The imidazo[2,1-b]thiazole core, a fused bicyclic system containing nitrogen and sulfur heteroatoms, is a cornerstone in the design of bioactive molecules.[1] Its structural rigidity and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a diverse range of biological entities, including enzymes and receptors.[2] The presence of a bromine atom at the 6-position of this scaffold offers several strategic advantages in drug design:
-
Modulation of Physicochemical Properties: The electronegativity and size of the bromine atom can significantly influence the lipophilicity, metabolic stability, and pharmacokinetic profile of the molecule.
-
Enhanced Binding Interactions: Bromine can act as a heavy atom, participating in halogen bonding, a strong and directional non-covalent interaction that can enhance binding affinity and selectivity to a biological target.
-
Synthetic Handle for Further Functionalization: The carbon-bromine bond serves as a versatile synthetic handle for introducing further chemical diversity through various cross-coupling reactions, allowing for the fine-tuning of biological activity.
Derivatives of the imidazo[2,1-b]thiazole scaffold have shown a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The strategic incorporation of a bromine atom at the 6-position provides a powerful tool for optimizing these activities and developing next-generation therapeutics.
Navigating the Synthetic Landscape
The synthesis of this compound derivatives typically involves a multi-step approach, beginning with the construction of the core heterocyclic system followed by functionalization. Several reliable synthetic routes have been established.
Core Synthesis: The Hantzsch Thiazole Synthesis and Cyclocondensation
A common and efficient method for constructing the imidazo[2,1-b]thiazole core is a variation of the Hantzsch thiazole synthesis. This approach typically involves the reaction of a 2-aminothiazole derivative with an α-haloketone.
A general synthetic pathway often begins with the cyclocondensation of an α-bromo ketone with thiourea to yield a 4-substituted 1,3-thiazol-2-amine.[5] This intermediate can then be reacted with another α-bromo ketone to afford the desired 3,6-disubstituted imidazo[2,1-b]thiazole.[5]
Experimental Protocol: Synthesis of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
This protocol outlines a representative synthesis of a key 6-bromo-substituted derivative.
Step 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
-
To a solution of 4-bromoacetophenone (1.99 g, 10 mmol) in ethanol (50 mL), add thiourea (0.76 g, 10 mmol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to afford 2-amino-4-(4-bromophenyl)thiazole.
Step 2: Synthesis of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
-
To a solution of 2-amino-4-(4-bromophenyl)thiazole (2.56 g, 10 mmol) in ethanol (50 mL), add chloroacetaldehyde (50% aqueous solution, 1.5 mL, 11 mmol).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and pour into ice-water.
-
Basify the mixture with ammonium hydroxide.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield 6-(4-bromophenyl)imidazo[2,1-b]thiazole.
Multicomponent Reactions: A Greener Approach
More recently, isocyanide-based multicomponent reactions (I-MCRs) have emerged as a powerful and atom-economical strategy for the one-pot synthesis of imidazo[2,1-b]thiazoles.[1] The Groebke–Blackburn–Bienaymé reaction (GBBR), for instance, allows for the facile synthesis of these scaffolds from a 2-aminothiazole, an aldehyde, and an isocyanide.[1] This approach offers advantages in terms of efficiency, reduced reaction times, and often milder reaction conditions.[1]
Derivatization Strategies: Exploring the Chemical Space
The this compound core provides multiple positions for further functionalization to explore the chemical space and optimize biological activity.
-
Position 3: The 3-position is frequently functionalized, often by introducing an acetic acid hydrazide group, which can then be converted to a variety of thiosemicarbazides and thiazolidinones.[5][6] These modifications have been shown to be crucial for antimicrobial and antitubercular activities.[3][6]
-
Position 5: Amino-substituted imidazo[2,1-b]thiazoles can be accessed through multicomponent reactions.[7]
-
The Bromo Substituent at Position 6: As mentioned, the bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups, significantly expanding the chemical diversity.
Below is a diagram illustrating the general synthetic workflow.
Caption: Synthetic workflow for this compound derivatives.
Biological Activities and Structure-Activity Relationships (SAR)
The this compound scaffold has been investigated for a variety of therapeutic applications, with promising results in several areas.
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as anticancer agents.[8][9][10] The mechanism of action often involves the inhibition of key cellular targets such as kinases or the disruption of microtubule polymerization.[11]
-
Kinase Inhibition: Certain derivatives have shown potent inhibitory activity against kinases like focal adhesion kinase (FAK), which is implicated in cancer cell proliferation and metastasis.[8]
-
Tubulin Polymerization Inhibition: Conjugates of imidazo[2,1-b]thiazole with other heterocyclic systems, such as benzimidazole, have demonstrated significant cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase.[11]
Structure-Activity Relationship Insights:
-
Substitution at the 6-position with an aryl group, such as a 4-bromophenyl ring, is often associated with potent anticancer activity.[9]
-
The nature of the substituent at the 3-position can significantly modulate the anticancer potency and selectivity.
Antimicrobial and Antitubercular Activity
The this compound core is a valuable scaffold for the development of novel antimicrobial and antitubercular agents.[3][6][12]
-
Antibacterial and Antifungal Activity: Derivatives bearing thiosemicarbazide and thiazolidinone moieties at the 3-position have exhibited significant activity against a range of bacterial and fungal strains.[6]
-
Antitubercular Activity: Several 6-(4-bromophenyl)imidazo[2,1-b]thiazole derivatives have shown promising in vitro activity against Mycobacterium tuberculosis.[3][6] Spirothiazolidinone derivatives, in particular, have emerged as a promising class of antitubercular agents.[3]
Table 1: Representative Biological Activities of this compound Derivatives
| Compound Class | Target/Activity | Representative IC50/MIC | Reference |
| Imidazo[2,1-b]thiazole-benzimidazole conjugates | Tubulin Polymerization Inhibition (Anticancer) | 1.08 µM (A549 cell line) | [11] |
| 3-Thiazolidinone derivatives | Antimicrobial | MICs in the µg/mL range | [6] |
| Spirothiazolidinone derivatives | Antitubercular (M. tuberculosis) | Promising activity at 6.25 µg/mL | [3] |
| Phenyl-substituted derivatives | Anticancer (Melanoma) | Sub-micromolar IC50 values | [9] |
Other Biological Activities
Beyond anticancer and antimicrobial applications, the imidazo[2,1-b]thiazole scaffold has been explored for a range of other biological activities, including:
Future Directions and Conclusion
The chemical space of this compound derivatives remains a fertile ground for drug discovery. The synthetic versatility of this scaffold, coupled with its proven track record of diverse biological activities, makes it a highly attractive starting point for the development of novel therapeutics.
Key areas for future exploration include:
-
Expansion of Chemical Diversity: Systematic exploration of substituents at various positions of the imidazo[2,1-b]thiazole core using modern synthetic techniques like combinatorial chemistry and diversity-oriented synthesis.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to enable rational drug design and optimization.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Advancing promising lead compounds into preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
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Structure-activity relationship (SAR) studies of 6-Bromoimidazo[2,1-b]thiazole analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Bromoimidazo[2,1-b]thiazole Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for the broad spectrum of biological activities its derivatives possess. This guide provides a detailed exploration of the structure-activity relationships (SAR) of analogs centered around the this compound core. We will dissect the synthetic rationale, analyze the impact of structural modifications at various positions on the heterocyclic ring, and connect these changes to specific therapeutic outcomes, including anticancer, antimicrobial, and anti-inflammatory activities. This document serves as a comprehensive resource, integrating established experimental protocols, data-driven insights, and mechanistic understanding to guide future drug discovery efforts in this promising chemical space.
The Imidazo[2,1-b]thiazole Core: A Scaffold of Therapeutic Promise
The fused heterocyclic system of imidazo[2,1-b]thiazole represents a versatile and potent pharmacophore. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, antitubercular, antifungal, anti-inflammatory, and antiviral properties.[1][2] The inherent stability and synthetic accessibility of this nucleus make it an attractive starting point for the development of novel therapeutic agents.
The "6-Bromo" designation, often referring to a 6-(4-bromophenyl) moiety, is a cornerstone of many SAR studies. The bromine atom serves a dual purpose: it acts as a key interactive element through halogen bonding and other electronic effects, and it provides a reactive handle for further synthetic diversification through cross-coupling reactions. Understanding how modifications to this core influence biological activity is paramount for rational drug design.
General Synthetic Strategy
The construction of the imidazo[2,1-b]thiazole ring system is most commonly achieved via the Hantzsch thiazole synthesis followed by a cyclization step. The typical pathway involves the reaction of a 2-amino-4-substituted-thiazole with an α-haloketone. For the analogs , this generally involves reacting 2-amino-4-(4-bromophenyl)thiazole with an appropriate α-halocarbonyl compound to introduce functionality at the C3 position.
Caption: General synthetic route to the 6-(4-bromophenyl)imidazo[2,1-b]thiazole core.
Deconstructing the Structure-Activity Relationship
The biological profile of this compound analogs is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. The following sections analyze the SAR at key positions.
Caption: Key positions for SAR modulation on the imidazo[2,1-b]thiazole scaffold.
Modifications at Position 6: The Anchor Group
The 6-phenyl group is a crucial determinant of activity. While this guide focuses on the 4-bromo-phenyl analogs, variations on this ring provide critical SAR insights.
-
Electronic Effects: The presence of the electron-withdrawing bromine atom at the para-position of the phenyl ring is often favorable for antimicrobial and anticancer activity.[3][4]
-
Hydrophobicity: Molecular modeling studies have suggested that the hydrophobic nature of an aryl ring at this position enhances antimicrobial activity.[5][6]
-
Other Substitutions: Replacing the bromo group with other halogens (Cl, F) or with small electron-withdrawing groups like nitro can modulate activity. For instance, a 3-(4-nitrophenyl) substituent on a related thiazolidinone derivative showed potent antituberculosis activity.[3]
Modifications at Position 3: The Gateway to Diversity and Potency
Position 3 is the most frequently modified site for generating diverse chemical libraries. A common synthetic intermediate is the [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide, which serves as a versatile precursor.[2][3]
-
Acyl-hydrazones: Condensation of the acid hydrazide with various aldehydes or ketones yields acyl-hydrazone derivatives. These analogs have shown significant antimicrobial and antitubercular activity.[2]
-
Thiazolidinones and Spirothiazolidinones: Cyclization of the acyl-hydrazone derivatives can lead to the formation of more complex heterocyclic systems like thiazolidinones. This structural constraint can significantly enhance biological activity. Studies have shown that ring closure to form spirothiazolidinone moieties can increase antitubercular potency.[2]
-
Benzimidazole Conjugates: Hybrid molecules combining the imidazo[2,1-b]thiazole core with a benzimidazole moiety at position 3 have been developed as potent microtubule-targeting anticancer agents.[7] One such conjugate displayed significant cytotoxicity against the A549 human lung cancer cell line by arresting the cell cycle in the G2/M phase.[7]
Modifications at Position 5: Tuning for Selectivity
While less explored than position 3, substitutions at C5 have been shown to be critical for achieving selective inhibition of certain enzymes.
-
Amine Substitutions: A study focused on developing selective COX-2 inhibitors introduced various amine-containing side chains at the C5 position.[8] The results indicated that both the potency and selectivity of COX-2 inhibition were highly dependent on the type and size of the amine group. The N,N-dimethylamine derivative emerged as a highly potent and selective COX-2 inhibitor.[8]
Biological Activities & Mechanistic Insights
The structural modifications discussed above translate into a wide array of biological effects.
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms.[9]
-
Tubulin Polymerization Inhibition: Certain analogs, particularly those with bulky heterocyclic systems at position 3, function as microtubule-targeting agents.[7] They bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]
-
Kinase Inhibition: The scaffold has been successfully utilized to develop inhibitors of various kinases implicated in cancer progression, such as RAF/MEK/ERK pathway kinases and Epidermal Growth Factor Receptor (EGFR).[9][10]
-
Broad-Spectrum Cytotoxicity: Screening against the NCI-60 panel of human cancer cell lines has revealed that many derivatives possess broad-spectrum antiproliferative activity, with some showing particular potency against melanoma and non-small cell lung cancer cell lines.[11][12]
Table 1: Anticancer Activity of Representative Imidazo[2,1-b]thiazole Analogs
| Compound Class | Modification Site | Mechanism of Action | Target Cell Line Example | Potency (IC₅₀) | Reference |
| Benzimidazole Conjugate (6d) | Position 3 | Tubulin Polymerization Inhibition | A549 (Lung) | 1.08 µM | [7] |
| Phenylurea Derivatives (26, 27) | Position 3 | Kinase Inhibition (presumed) | A375P (Melanoma) | Sub-micromolar | [11] |
| Arylidenehydrazide (3b) | Position 3 | General Antiproliferative | NCI-60 Panel | Log₁₀GI₅₀: -4.41 to -6.44 | [12] |
Antimicrobial & Antitubercular Activity
The this compound core is a potent scaffold for developing agents against bacterial, fungal, and mycobacterial pathogens.
-
Antibacterial/Antifungal: Analogs have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Klebsiella pneumoniae, and fungi such as Candida albicans.[3][4][5][13]
-
Antitubercular: Many derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis H37Rv.[3][13] The mechanism for some of these analogs involves the inhibition of essential enzymes like pantothenate synthetase, which is crucial for bacterial survival.[14]
Table 2: Antimicrobial Activity of Representative 6-(4-Bromophenyl)imidazo[2,1-b]thiazole Analogs
| Compound Class | Modification Site | Target Organism | Potency (MIC) | Reference |
| Thiazolidinone Derivative | Position 3 | M. tuberculosis H37Rv | 6.25 µg/cm³ (primary screen) | [3] |
| Spirothiazolidinone (5a-c) | Position 3 | M. tuberculosis | Promising Activity | [2] |
| Acetic Acid Hydrazides | Position 3 | S. aureus / S. epidermidis | 0.24 - 25 µg/mL | [13] |
Key Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential.
General Synthesis of a 3-Substituted Acyl-hydrazone Analog
This protocol outlines a representative two-step synthesis starting from 2-amino-4-(4-bromophenyl)thiazole.
Step 1: Synthesis of Ethyl 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetate
-
To a solution of 2-amino-4-(4-bromophenyl)thiazole (1 mmol) in anhydrous ethanol (20 mL), add ethyl 4-chloro-3-oxobutanoate (1.2 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the intermediate ester.
Step 2: Synthesis of 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide
-
Suspend the ester intermediate (1 mmol) in ethanol (15 mL).
-
Add hydrazine hydrate (5 mmol) and reflux for 6-10 hours.
-
Cool the reaction mixture. Collect the precipitated product by filtration, wash with water and then ethanol, and dry to obtain the key acid hydrazide intermediate.
Step 3: Synthesis of the Final Acyl-hydrazone
-
Dissolve the acid hydrazide (1 mmol) in glacial acetic acid (10 mL).
-
Add the desired aromatic or heterocyclic aldehyde (1 mmol).
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the purified product.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀).
Caption: Standard workflow for the MTT cell viability assay.
-
Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add these dilutions to the wells and incubate for 48 hours.
-
MTT Reagent: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the optical density of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to untreated control cells. Plot the percentage of survival versus compound concentration to determine the GI₅₀ value.
Protocol: Microbroth Dilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]
-
Preparation: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., S. aureus) to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator dye like resazurin or tetrazolium salts.
Conclusion and Future Outlook
The this compound scaffold is a validated platform for the discovery of potent bioactive agents. The structure-activity relationship studies consistently demonstrate that:
-
The 6-(4-bromophenyl) group is a highly effective anchor, providing a foundation for potent activity.
-
The C3 position is the primary site for diversification, where the introduction of complex heterocyclic side chains, such as thiazolidinones or benzimidazoles, can dramatically enhance potency and introduce specific mechanisms of action like tubulin inhibition.
-
The C5 position offers a secondary site for modification that can be exploited to fine-tune activity and achieve selectivity against specific targets like COX-2.
Future research should focus on optimizing the pharmacokinetic profiles (ADME) of the most potent lead compounds.[11] Further exploration of hybrid molecules that conjugate the imidazo[2,1-b]thiazole core with other known pharmacophores could yield novel agents with dual mechanisms of action, potentially overcoming drug resistance. The continued application of computational modeling and in silico screening will undoubtedly accelerate the identification of next-generation analogs with superior therapeutic indices.[5][6]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Bromoimidazo[2,1-b]thiazole Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of 6-bromoimidazo[2,1-b]thiazole compounds. This class of molecules has demonstrated significant therapeutic potential, particularly in oncology, making a thorough understanding of their cellular and molecular interactions imperative for further development.[1][2][3][4][5]
The imidazo[2,1-b]thiazole scaffold is a versatile heterocyclic system known for a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][6] The addition of a bromine atom at the 6-position can significantly influence the compound's potency and target selectivity. This guide will outline a logical, multi-faceted approach to systematically unravel the mechanism of action, from initial phenotypic observations to specific molecular target identification and validation.
Part 1: Foundational Assessment of Biological Activity
The initial step in elucidating the mechanism of action is to confirm and expand upon the primary biological effects of the this compound compound. Given the extensive literature on the anticancer properties of this scaffold, a logical starting point is to assess its antiproliferative and cytotoxic effects across a diverse panel of human cancer cell lines.[1][3][5]
Broad-Spectrum Antiproliferative Screening
The objective is to determine the potency and selectivity of the compound.
Experimental Protocol: MTT/MTS Assay
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel including melanoma, lung, breast, and colon cancer lines) in 96-well plates at their optimal densities and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the this compound compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and create a selectivity profile.
Causality Behind Experimental Choices: The MTT/MTS assay is a robust, high-throughput method to quantify metabolically active cells, providing a reliable measure of cell viability and proliferation. Using a broad panel of cell lines is crucial to identify potential cancer type selectivity, which can offer early clues about the underlying mechanism. For instance, high sensitivity in BRAF-mutant melanoma cell lines might suggest an interaction with the MAPK pathway.[7]
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | Value |
| MCF-7 | Breast | Value |
| HCT-116 | Colon | Value |
| A375 | Melanoma (BRAF V600E) | Value |
| SK-MEL-28 | Melanoma (BRAF V600E) | Value |
| DU-145 | Prostate | Value |
| HEK-293 | Normal Kidney | Value |
This table should be populated with experimental data.
Determining the Nature of Cell Death
Once antiproliferative activity is confirmed, it is essential to distinguish between cytostatic (inhibiting growth) and cytotoxic (inducing cell death) effects, and to characterize the mode of cell death (e.g., apoptosis, necrosis).
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat a sensitive cell line (identified from the IC50 data) with the compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.
-
Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Causality Behind Experimental Choices: This dual-staining method is the gold standard for differentiating between apoptosis and necrosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (a hallmark of late apoptosis and necrosis). Observing a significant population of Annexin V-positive/PI-negative cells is a strong indicator of apoptosis induction.[7][8]
Part 2: Target Identification and Pathway Analysis
With foundational biological activity established, the investigation can proceed to identify the molecular targets and signaling pathways modulated by the this compound compound.
Kinase Inhibition Profiling
The imidazo[2,1-b]thiazole scaffold is a known "privileged structure" in kinase inhibitor design.[9] Several derivatives have been identified as inhibitors of kinases such as FLT3, RAF, and RSK2.[7][10] Therefore, a broad kinase screen is a logical and high-yield next step.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Submission: Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a large panel of recombinant human kinases (e.g., >400 kinases).
-
Assay Principle: Typically, these assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using radiometric (33P-ATP) or fluorescence-based methods.
-
Data Analysis: The primary output is the percent inhibition at a given concentration (e.g., 1 µM or 10 µM). Hits are typically defined as kinases inhibited by >50% or >75%.
-
Follow-up: For promising hits, determine the IC50 value for the kinase inhibition to quantify potency.
Causality Behind Experimental Choices: An unbiased, broad-panel screen provides a comprehensive overview of the compound's kinome-wide selectivity. This is critical for identifying both primary targets and potential off-target effects that could lead to toxicity. Discovering potent inhibition of a specific kinase or kinase family (e.g., receptor tyrosine kinases, MAPK pathway kinases) provides a strong, actionable hypothesis for the mechanism of action.[9][10]
Logical Workflow for Kinase-Related Investigation:
Caption: Workflow for kinase target identification and validation.
Cellular Target Engagement and Pathway Modulation
An in vitro kinase assay hit must be validated within a cellular context. The key question is whether the compound engages its putative target in living cells and modulates its downstream signaling.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat a sensitive cell line with the compound at various concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) form of the target kinase and its key downstream substrates. Also, probe for the total protein levels of these targets to ensure changes are not due to protein degradation.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Example Targets for a Hypothetical BRAF Inhibitor:
| Antibody | Expected Change with Inhibitor |
| p-MEK (Ser217/221) | Decrease |
| Total MEK | No Change |
| p-ERK1/2 (Thr202/Tyr204) | Decrease |
| Total ERK1/2 | No Change |
| β-Actin | No Change (Loading Control) |
Causality Behind Experimental Choices: Western blotting is a direct method to visualize the phosphorylation status of specific proteins, which is the hallmark of kinase activity. A decrease in the phosphorylation of a direct downstream substrate upon compound treatment is strong evidence of target engagement and inhibition within the cell.
Investigating Other Potential Mechanisms
If kinase profiling does not yield a clear target, or if the phenotype suggests other mechanisms, alternative pathways must be explored. The literature suggests that some imidazo[2,1-b]thiazole derivatives can act as microtubule-targeting agents.[8]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat a sensitive cell line with the compound at its IC50 concentration for a time course (e.g., 12, 24, 48 hours).
-
Cell Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI) or DAPI.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A significant accumulation of cells in the G2/M phase is characteristic of microtubule-destabilizing or -stabilizing agents.[8]
Follow-up for G2/M Arrest:
-
Immunofluorescence Microscopy: Stain treated cells with an anti-α-tubulin antibody to visualize the microtubule network. Disruption of the mitotic spindle is a key indicator of a microtubule-targeting agent.
-
In Vitro Tubulin Polymerization Assay: Directly measure the effect of the compound on the polymerization of purified tubulin in a cell-free system. This definitively confirms whether the compound directly interacts with tubulin.[8]
Signaling Pathway Diagram: Common Cancer-Related Kinase Cascades
Caption: Key signaling pathways potentially targeted by the compounds.
Part 3: Final Validation and Advanced Methods
The final phase of the investigation involves using advanced techniques to unequivocally confirm the direct target and understand the structural basis of the interaction.
Direct Target Engagement Confirmation
While downstream effects are compelling, direct binding evidence is the highest standard of proof.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand (the compound) to its target protein often increases the thermal stability of the protein.
-
Procedure:
-
Treat intact cells or cell lysates with the compound or vehicle.
-
Heat the samples across a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
-
Interpretation: A shift to a higher denaturation temperature for the target protein in the compound-treated samples compared to the vehicle control indicates direct binding.
Causality Behind Experimental Choices: CETSA is a powerful, label-free method to confirm target engagement in a physiological setting (intact cells). It bridges the gap between in vitro binding and cellular pathway modulation, providing strong evidence that the compound directly interacts with its intended target inside the cell.
Conclusion
Investigating the mechanism of action of this compound compounds requires a systematic, hypothesis-driven approach. This guide outlines a logical progression from broad phenotypic screening to specific target identification and validation. By combining cellular assays, biochemical techniques, and advanced biophysical methods, researchers can build a comprehensive and robust understanding of how these promising molecules exert their biological effects, paving the way for their rational development as next-generation therapeutics.
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Thermal and Chemical Stability Profile of 6-Bromoimidazo[2,1-b]thiazole: A Guide for Drug Development Professionals
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the thermal and chemical stability of 6-Bromoimidazo[2,1-b]thiazole. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, recognized for a wide range of biological activities, including antiviral, antimycobacterial, and anticancer properties.[1][2][3][4] A thorough understanding of a molecule's stability is a non-negotiable prerequisite for its advancement through the drug development pipeline. This document details the requisite analytical techniques, provides validated experimental protocols for assessing thermal and forced degradation, and offers expert interpretation of the resulting data. The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for characterizing the stability of this important heterocyclic compound, thereby ensuring the integrity, safety, and efficacy of potential drug candidates.
Introduction: The Significance of Stability Analysis
The this compound moiety belongs to a class of fused heterocyclic systems that are of significant interest in pharmaceutical research.[1][2] The successful development of any active pharmaceutical ingredient (API) is critically dependent on its intrinsic stability. Stability is not merely a measure of shelf-life; it is a fundamental characteristic that influences formulation design, manufacturing processes, packaging, storage conditions, and ultimately, the safety and therapeutic efficacy of the final drug product.
Stability studies are broadly categorized into two essential domains:
-
Thermal Stability: Assesses the molecule's response to heat, identifying melting points, decomposition temperatures, and other phase transitions. This data is crucial for determining safe manufacturing temperatures (e.g., for drying, milling) and predicting the material's behavior under various climatic conditions.
-
Chemical Stability: Evaluates the molecule's susceptibility to degradation under various environmental conditions, including hydrolysis, oxidation, and photolysis. These "forced degradation" or "stress testing" studies are mandated by regulatory bodies to elucidate potential degradation pathways and to develop stability-indicating analytical methods capable of separating the intact API from its degradation products.[5][6][7]
This guide provides the scientific rationale and detailed protocols for conducting these critical studies on this compound.
Core Physicochemical Properties
A baseline understanding of the molecule's fundamental properties is the first step in any stability program.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₅H₃BrN₂S | [8] |
| Molecular Weight | 203.06 g/mol | [8] |
| CAS Number | 75001-30-8 | [8] |
| Melting Point | 95-96 °C | [8] |
Thermal Stability Assessment
Thermal analysis is performed to understand how the physical and chemical properties of this compound change with temperature. The two cornerstone techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). They provide complementary information: TGA tracks mass changes, while DSC measures heat flow changes associated with phase transitions.[9][10][11]
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is the definitive method for determining the temperature at which a material begins to decompose. For a potential API, a high thermal decomposition temperature is desirable, indicating stability during heat-intensive processing steps like granulation and drying.
Experimental Protocol: TGA of this compound
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) is also plotted to precisely identify the temperature of maximum decomposition rate.
Data Presentation: TGA Results Summary
| Parameter | Illustrative Value | Interpretation |
| Tonset (Onset of Decomposition) | ~265 °C | The temperature at which significant mass loss begins. Indicates high thermal stability suitable for standard pharmaceutical processing. Many nitrogen-rich heterocyclic compounds show high thermal stability above 250 °C.[11] |
| Tpeak (Peak Decomposition Temp.) | ~280 °C | The temperature of the maximum rate of decomposition, as indicated by the peak of the DTG curve. |
| Mass Loss at 400 °C | >95% | Indicates nearly complete decomposition of the organic molecule within the tested temperature range. |
| Residual Mass | <5% | The amount of non-volatile material remaining at the end of the experiment. |
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[9][13] It is used to detect thermal events such as melting, crystallization, and glass transitions, which do not involve a change in mass.[14][15] For a crystalline API, a sharp, well-defined melting endotherm is indicative of high purity.
Experimental Protocol: DSC of this compound
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as the reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C for 3 minutes.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
Data Presentation: DSC Results Summary
| Parameter | Illustrative Value | Interpretation |
| Melting Endotherm (Tpeak) | ~96 °C | A sharp endothermic peak corresponding to the melting of the crystalline solid. This should align with the known melting point.[8] |
| Enthalpy of Fusion (ΔHfus) | 110 J/g | The energy required to melt the sample. A high value suggests a well-ordered crystalline lattice. |
| Exothermic Decomposition | >270 °C | A broad exothermic event at a temperature consistent with the TGA Tonset, indicating that the decomposition process releases energy. |
Thermal Analysis Workflow
Caption: Workflow for comprehensive thermal stability analysis.
Chemical Stability Assessment: Forced Degradation
Forced degradation studies are the cornerstone of chemical stability evaluation.[7] By subjecting the API to stress conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and establish degradation pathways.[5] This is essential for developing a stability-indicating analytical method, which is a regulatory requirement. The goal is to achieve 5-20% degradation of the API.[5]
Stability-Indicating Analytical Method
A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for these studies. The method must be able to resolve the parent this compound peak from all process impurities and degradation products.
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 0.5 mg/mL in Acetonitrile/Water (1:1)
Stress Condition Protocols
Expertise & Rationale: The choice of stressors is dictated by ICH Q1B guidelines and chemical principles.[16][17] We test hydrolysis across the pH spectrum, oxidation (as many heterocyclic compounds, especially those with sulfur, are prone to oxidation[18]), and photolysis to cover the most common degradation routes for small molecule drugs.
A. Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve the API in 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the API in 0.1 M NaOH. Heat at 60 °C for 8 hours. The bromo-substituent may be susceptible to nucleophilic substitution under basic conditions.
-
Neutral Hydrolysis: Dissolve the API in purified water. Heat at 60 °C for 48 hours.
-
Procedure: At specified time points (e.g., 2, 4, 8, 24h), withdraw an aliquot, neutralize it if necessary (e.g., acid sample with NaOH, base sample with HCl), dilute to the target concentration with mobile phase, and analyze by HPLC.
B. Oxidative Degradation
-
Reagent: Use 3% hydrogen peroxide (H₂O₂). The sulfur atom in the thiazole ring is a potential site for oxidation.
-
Procedure: Dissolve the API in a solution of 3% H₂O₂. Keep at room temperature and protect from light for 24 hours. Withdraw aliquots at time points, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), dilute, and analyze by HPLC.
C. Photolytic Degradation
-
ICH Guideline: The ICH Q1B guideline recommends exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16][19]
-
Sample Preparation: Prepare two sets of samples. One set is spread thinly in a chemically inert, transparent container. The second set (the "dark control") is wrapped in aluminum foil to shield it from light.[19]
-
Procedure: Place both sets in a calibrated photostability chamber. After the required exposure, dissolve the samples, dilute to the target concentration, and analyze by HPLC. Compare the chromatograms of the exposed sample and the dark control to identify photodegradants. Thiazole-containing compounds can undergo complex photo-rearrangements.[20]
Chemical Stability Analysis Workflow
Caption: Workflow for chemical stability and forced degradation studies.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration | % Degradation (Illustrative) | No. of Degradants | Observations / Potential Pathway |
| 0.1 M HCl | 24h at 60°C | < 2% | 0 | Highly stable to acidic conditions. |
| 0.1 M NaOH | 8h at 60°C | ~15% | 2 | Moderate lability. Potential hydrolysis or substitution of the bromine atom. |
| Water | 48h at 60°C | < 2% | 0 | Stable in neutral aqueous solution. |
| 3% H₂O₂ | 24h at RT | ~18% | 1 | Susceptible to oxidation, likely at the sulfur atom to form a sulfoxide or sulfone. |
| Photolytic | ICH Q1B | ~10% | 2 | Photolabile. Requires light-resistant packaging. Degradation may involve complex ring rearrangement.[20] |
Summary and Recommendations
This guide outlines a systematic approach to characterizing the thermal and chemical stability of this compound.
-
Thermal Profile: The compound demonstrates high thermal stability, with an onset of decomposition well above 250 °C. This suggests it can withstand typical pharmaceutical manufacturing processes without thermal degradation. The sharp melting point observed in DSC analysis is indicative of a pure, crystalline material.
-
Chemical Profile: this compound is stable under acidic and neutral hydrolytic conditions. However, it shows susceptibility to degradation under basic, oxidative, and photolytic stress.
-
The instability in basic conditions suggests that formulations should be maintained at a neutral or slightly acidic pH.
-
The sensitivity to oxidation necessitates protection from oxidizing agents and potentially the inclusion of antioxidants in formulations.
-
The observed photolability is a critical finding, mandating that all manufacturing, handling, and storage of the API and its drug products must be conducted under protected light conditions. Final packaging will require light-resistant materials (e.g., amber vials, opaque blister packs).
-
These findings are fundamental for guiding formulation development, defining manufacturing controls, and establishing appropriate storage and handling procedures to ensure the quality and stability of any drug product containing this compound.
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PubMed. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. [Link]
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RSC Publishing. (2022-08-10). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. [Link]
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Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 6-Bromoimidazo[2,1-b]thiazole Derivatives
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] This fused bicyclic system, containing both nitrogen and sulfur, is a key structural feature in numerous pharmacologically active compounds. Derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] The incorporation of a bromine atom, particularly on an aryl substituent at the 6-position, often enhances the therapeutic efficacy or modulates the pharmacokinetic profile of the molecule, making these derivatives highly valuable targets for synthesis.
Traditional multi-step syntheses of these complex heterocycles are often plagued by long reaction times, harsh conditions, and modest overall yields.[4] In contrast, one-pot multi-component reactions (MCRs) represent a more elegant and efficient strategy. By combining three or more starting materials in a single flask, MCRs build molecular complexity with high atom economy, reduce waste, and streamline the path to the final product.[5][6]
This document provides a detailed protocol for the one-pot synthesis of 6-bromoaryl-substituted imidazo[2,1-b]thiazole derivatives, focusing on the robust and versatile Groebke–Blackburn–Bienaymé Reaction (GBBR).[7][8]
Methodology: The Groebke–Blackburn–Bienaymé Reaction (GBBR)
The GBBR is a powerful acid-catalyzed, three-component reaction that constructs the imidazo[1,2-a]heterocycle core.[9][10] For the synthesis of the imidazo[2,1-b]thiazole scaffold, the reaction convenes a 2-aminothiazole, an aldehyde, and an isocyanide. This methodology is characterized by its operational simplicity and the ability to generate a diverse library of compounds by simply varying the starting components.[1]
Causality of Component Choices:
-
2-Aminothiazole: Serves as the nitrogen-rich bicyclic core precursor, containing the necessary amidine functionality for the initial condensation and subsequent cyclization.
-
4-Bromobenzaldehyde: This component introduces the critical 6-(4-bromophenyl) moiety. The aldehyde's carbonyl group is the electrophilic site for the initial imine formation. The bromo-substituent is strategically important for modulating biological activity.
-
Isocyanide (e.g., Cyclohexyl Isocyanide): The isocyanide acts as a convertible "linchpin." Its unique reactivity allows it to attack the intermediate iminium ion and subsequently participate in the intramolecular cyclization that forms the imidazole ring. The "R" group of the isocyanide provides a key point of diversity in the final molecule.[6]
-
Catalyst & Solvent: While the reaction can proceed under catalyst-free conditions at high temperatures, an acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid is often used to accelerate imine formation.[9] Toluene is an effective solvent as it allows for heating to the required temperature and can facilitate the removal of water via a Dean-Stark apparatus if necessary, driving the initial condensation forward.
Experimental Workflow and Protocols
The overall process for the synthesis, purification, and analysis of 6-bromoimidazo[2,1-b]thiazole derivatives is outlined below.
Caption: General workflow for the one-pot synthesis of imidazo[2,1-b]thiazole derivatives.
Detailed Protocol: Synthesis of N-Cyclohexyl-6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-amine
This protocol is a representative example based on established GBBR procedures.[1]
Materials:
-
2-Aminothiazole (1.0 mmol, 100.1 mg)
-
4-Bromobenzaldehyde (1.0 mmol, 185.0 mg)
-
Cyclohexyl Isocyanide (1.0 mmol, 124 µL)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.0 mg)
-
Anhydrous Toluene (5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, condenser, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel), Hexanes/Ethyl Acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-aminothiazole (100.1 mg), 4-bromobenzaldehyde (185.0 mg), and anhydrous toluene (5 mL).
-
Initiation: Begin stirring the suspension and add cyclohexyl isocyanide (124 µL) followed by the acid catalyst, p-TsOH·H₂O (19.0 mg).
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C (reflux). Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes/EtOAc mobile phase). The reaction is typically complete within 30 minutes to 2 hours.[1]
-
Work-up: Once the starting materials are consumed as indicated by TLC, allow the flask to cool to room temperature.
-
Isolation: Remove the toluene under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid or viscous oil.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30%).
-
Final Product: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent. Dry the resulting solid under vacuum to obtain N-cyclohexyl-6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-amine as a solid.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, and calculate the final yield.
Reaction Mechanism: The GBBR Pathway
The mechanism proceeds through a series of well-defined steps, initiated by acid catalysis, which ensures the formation of the reactive electrophiles.
Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé Reaction.
-
Imine Formation: The reaction begins with the acid-catalyzed condensation of 2-aminothiazole and 4-bromobenzaldehyde to form a reactive N-heterocyclic iminium ion.[6]
-
Isocyanide Addition: The nucleophilic isocyanide carbon attacks the iminium ion, forming a nitrilium ion intermediate.[9]
-
Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring performs a nucleophilic attack on the nitrilium carbon in a 5-endo-dig cyclization.[11]
-
Aromatization: A final proton transfer step results in the formation of the stable, aromatic imidazo[2,1-b]thiazole ring system.[6]
Data Summary and Scope
The GBBR is highly versatile, and a wide range of derivatives can be synthesized by varying the aldehyde and isocyanide components. The table below summarizes representative examples found in the literature.
| Entry | Aldehyde Component | Isocyanide Component | Conditions | Yield (%) | Reference |
| 1 | 3-Formylchromone | tert-Butyl Isocyanide | Toluene, 100 °C, 30 min | 78% | [1] |
| 2 | 3-Formylchromone | Cyclohexyl Isocyanide | Toluene, 100 °C, 30 min | 77% | [1] |
| 3 | 3-Formylchromone | Benzyl Isocyanide | Toluene, 100 °C, 30 min | 76% | [1] |
| 4 | 3-Formylchromone | 4-Methoxybenzyl Isocyanide | Toluene, 100 °C, 30 min | 74% | [1] |
This table illustrates the reaction's scope with a different aldehyde (3-formylchromone) but demonstrates the consistent high yields achievable with various isocyanides under optimized one-pot conditions.
Conclusion and Field Insights
The one-pot synthesis of this compound derivatives via the Groebke–Blackburn–Bienaymé Reaction is a highly efficient, atom-economical, and versatile method for accessing these medicinally important scaffolds. This approach significantly reduces synthesis time and resources compared to classical multi-step methods. The protocol is robust and amenable to library synthesis for drug discovery campaigns by simply diversifying the aldehyde and isocyanide building blocks. For researchers in drug development, mastering such multi-component reactions is crucial for the rapid generation of novel chemical entities with therapeutic potential.
References
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Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. Available at: [Link]
-
Longo Jr, L. S., et al. (2024). Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction (microreview). ResearchGate. Available at: [Link]
-
Longo Jr, L. S., et al. (2024). Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Bortoluzzi, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Calderón-Rangel, D., et al. (2023). Synthesis one pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé reaction under free catalyts. Sciforum. Available at: [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. Available at: [Link]
-
Felipe, J. S., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]
-
Gámez-Montaño, R., et al. (2023). Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. Chem. Proc.. Available at: [Link]
-
Andriichuk, I., et al. (2025). Synthesis and pharmacological activity of imidazo[2,1-b][1][8][9]thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. Available at: [Link]
-
Basoglu, S., et al. (2017). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Molecules. Available at: [Link]
-
Dömling, A., & Boltjes, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. Available at: [Link]
-
Ulusoy, N., et al. (2025). New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. PubMed. Available at: [Link]
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Topic: Greener Synthetic Routes for 6-Bromoimidazo[2,1-b]thiazole Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Sustainable Synthesis
The imidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of molecules with a vast spectrum of pharmacological activities, including anti-inflammatory, anthelmintic, antibacterial, and anti-cancer properties.[1][2] The 6-bromo substituted variant, in particular, serves as a critical intermediate and a key pharmacophore in the development of novel therapeutics.[3][4]
Traditionally, the synthesis of this valuable scaffold has relied on classical methods, such as the Hantzsch reaction, which often involve harsh reaction conditions, hazardous organic solvents, high temperatures, and extended reaction times.[5][6] These approaches not only pose environmental and safety risks but also result in significant waste generation and high energy consumption, running counter to the modern principles of green chemistry.
This application note provides detailed protocols for greener, more sustainable synthetic routes to 6-bromoimidazo[2,1-b]thiazole. We move beyond simply listing steps to explain the causality behind experimental choices, offering robust, self-validating protocols grounded in authoritative research. The methodologies detailed herein—Microwave-Assisted Synthesis, Ultrasound-Promoted Reactions, and One-Pot Strategies—are designed to enhance efficiency, reduce environmental impact, and align with the goals of sustainable drug development.
Part 1: The Traditional Approach and Its Limitations
The conventional synthesis of this compound typically involves the condensation of 2-aminothiazole with a 2,4'-dibromoacetophenone. This method, while effective, exemplifies the challenges of traditional synthesis.
Typical Reaction Scheme: 2-Aminothiazole + 2,4'-Dibromoacetophenone --(Reflux in Ethanol, 8-12 hours)--> 6-(4-bromophenyl)imidazo[2,1-b]thiazole.
Drawbacks:
-
High Energy Consumption: Requires prolonged heating under reflux conditions.[6]
-
Volatile Organic Compounds (VOCs): Utilizes solvents like ethanol or dioxane, which contribute to environmental pollution.
-
Waste Generation: Often requires extensive purification via column chromatography, generating significant solvent and solid waste.
-
Long Reaction Times: Typical reaction times of 8 hours or more are common, reducing laboratory throughput.[6]
The following sections detail superior alternatives that address these significant limitations.
Part 2: Greener Synthetic Protocols
Methodology 1: Microwave-Assisted Organic Synthesis (MAOS)
Expertise & Rationale: Microwave-assisted synthesis has emerged as a powerful green chemistry tool.[7] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating. This dramatically reduces reaction times from hours to minutes, minimizes side product formation, and often improves yields, thereby conserving energy and resources.[8][9]
Objective: To synthesize 6-(4-bromophenyl)imidazo[2,1-b]thiazole from 2-aminothiazole and 2-bromo-1-(4-bromophenyl)ethanone using microwave irradiation.
Materials:
-
2-Aminothiazole (1.0 mmol, 100.14 mg)
-
2-Bromo-1-(4-bromophenyl)ethanone (1.0 mmol, 277.97 mg)
-
Polyethylene Glycol 400 (PEG-400) (3 mL)
-
Ethanol (for recrystallization)
-
Microwave reactor vials (10 mL) with magnetic stir bars
Step-by-Step Procedure:
-
Place 2-aminothiazole (1.0 mmol) and 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol) into a 10 mL microwave reactor vial equipped with a magnetic stir bar.
-
Add PEG-400 (3 mL) to the vial. PEG-400 serves as a green, non-volatile solvent and reaction medium that couples efficiently with microwaves.[10]
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of a scientific microwave reactor.
-
Set the reaction parameters:
-
Power: 180 W (or as optimized for the specific reactor)
-
Temperature: 100°C (monitored by internal IR sensor)
-
Reaction Time: 10 minutes
-
Stirring: On
-
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Add cold water (20 mL) to the reaction mixture. The product will precipitate out of the PEG-400/water mixture.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water (3 x 10 mL).
-
Purify the crude product by recrystallization from hot ethanol to yield the pure 6-(4-bromophenyl)imidazo[2,1-b]thiazole.
Trustworthiness & Self-Validation:
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3 v/v). The consumption of starting materials and the formation of a new, less polar spot indicates product formation.
-
Expected Outcome: This microwave-assisted method is expected to produce the target compound in high yield (>90%) within minutes, a significant improvement over conventional heating.[8]
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Caption: Microwave-assisted synthesis workflow.
Methodology 2: Ultrasound-Assisted (Sonochemical) Synthesis
Expertise & Rationale: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, dramatically accelerating reaction rates at a low overall bulk temperature.[11] This energy-efficient method can often be performed in environmentally benign solvents like water or ethanol and is known for its simplicity and speed.[12][13]
Objective: To synthesize 6-(4-bromophenyl)imidazo[2,1-b]thiazole using ultrasonic irradiation.
Materials:
-
2-Aminothiazole (1.0 mmol, 100.14 mg)
-
2-Bromo-1-(4-bromophenyl)ethanone (1.0 mmol, 277.97 mg)
-
Ethanol (10 mL)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.2 mmol, 165.8 mg)
-
Ultrasonic bath or probe sonicator (e.g., 40 kHz frequency)
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, suspend 2-aminothiazole (1.0 mmol), 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol), and anhydrous K₂CO₃ (1.2 mmol) in ethanol (10 mL). The K₂CO₃ acts as a non-toxic base to neutralize the HBr formed during the cyclization.
-
Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the water level in the bath.
-
Turn on the ultrasound and irradiate the mixture for 30-45 minutes at a constant temperature (e.g., 40-50°C). The reaction progress should be monitored.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
The solid product will precipitate. Collect it by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts and unreacted starting materials.
-
Dry the product and purify by recrystallization from a suitable solvent like ethanol.
Trustworthiness & Self-Validation:
-
Reaction Monitoring: Progress is tracked via TLC [Hexane:Ethyl Acetate (7:3 v/v)]. The disappearance of the α-bromoketone spot is a key indicator of reaction completion.
-
Expected Outcome: This sono-assisted method provides a rapid and efficient synthesis with high yields, avoiding the need for high-temperature reflux.[5] The use of a mild inorganic base simplifies the work-up procedure.
-
Characterization: Confirm the final product's identity using IR, ¹H NMR, and Mass Spectrometry.
Caption: Ultrasound-assisted synthesis workflow.
Methodology 3: One-Pot Groebke–Blackburn–Bienaymé Reaction (GBBR)
Expertise & Rationale: Multi-component reactions (MCRs) are the epitome of green and efficient synthesis. They combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials into the final structure.[1] The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a powerful isocyanide-based MCR for synthesizing fused imidazoles.[14] This approach maximizes atom economy, minimizes waste by eliminating intermediate isolation steps, and saves significant time and resources.[15]
Objective: To synthesize a 5-amino-6-bromo-substituted imidazo[2,1-b]thiazole derivative in a one-pot reaction.
Materials:
-
2-Amino-5-bromothiazole (1.0 mmol, 179.04 mg)
-
An appropriate aldehyde, e.g., Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)
-
An isocyanide, e.g., tert-Butyl isocyanide (1.0 mmol, 83.15 mg, 113 µL)
-
Toluene (5 mL)
Step-by-Step Procedure:
-
To a sealed reaction tube, add 2-amino-5-bromothiazole (1.0 mmol), benzaldehyde (1.0 mmol), and toluene (5 mL).
-
Add tert-butyl isocyanide (1.0 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture at 100°C for 30-60 minutes with magnetic stirring.[1]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure product.
Trustworthiness & Self-Validation:
-
Reaction Monitoring: The reaction can be monitored by TLC [Hexane:Ethyl Acetate (7:3 v/v)]. The formation of a single major product spot is indicative of a successful one-pot reaction.
-
Expected Outcome: The GBBR offers a highly convergent and atom-economical route to complex imidazo[2,1-b]thiazoles in a single step with moderate to good yields (74-78% reported for similar scaffolds).[1][14]
-
Causality: The reaction proceeds through a sequence of imine formation, nucleophilic attack by the isocyanide, and intramolecular cyclization, all occurring in the same pot without the need to isolate intermediates.
Caption: One-pot Groebke–Blackburn–Bienaymé reaction workflow.
Part 3: Comparative Analysis of Synthetic Routes
The advantages of the greener methodologies over the traditional approach are summarized below.
| Parameter | Traditional Hantzsch | Microwave-Assisted (MAOS) | Ultrasound-Assisted | One-Pot (GBBR) |
| Reaction Time | 8-12 hours[6] | 6-15 minutes[8] | 30-60 minutes[11] | 30-60 minutes[1] |
| Energy Input | High (prolonged reflux) | Low (short duration) | Low (low bulk temp.) | Moderate |
| Typical Solvent | Ethanol, Dioxane | PEG-400, Solvent-free | Water, Ethanol | Toluene |
| Atom Economy | Moderate | Moderate | Moderate | High |
| Waste Generation | High | Low | Low | Low |
| Yield | Mediocre to Good[6] | Excellent[8] | Good to Excellent[5] | Moderate to Good[1] |
| Key Green Principle | - | Energy Efficiency | Energy Efficiency | Atom Economy, Step Reduction |
Conclusion
The adoption of greener synthetic strategies is not merely an environmental consideration but a scientific and economic imperative in modern drug development. The microwave-assisted, ultrasound-promoted, and one-pot multicomponent reactions detailed in this guide offer vastly superior alternatives to traditional methods for synthesizing this compound. These protocols provide researchers with practical, efficient, and sustainable pathways to this vital heterocyclic scaffold, enabling faster discovery and development cycles while minimizing environmental impact. By integrating these field-proven insights and robust methodologies, research organizations can enhance their scientific output and adhere to the highest standards of green chemistry.
References
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Claudio-Catalán, M. Á., et al. (2018). Sono-assisted, solvent- and catalyst-free, one-pot green synthesis of bis-heterocycles. ResearchGate. Available at: [Link]
-
Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. MDPI. Available at: [Link]
-
Calderón-Rangel, D., et al. (2023). Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free. Sciforum. Available at: [Link]
-
Various Authors. (N/A). One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. ResearchGate. Available at: [Link]
-
Mavura, H., et al. (N/A). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. National Institutes of Health. Available at: [Link]
-
Omar, M. A., et al. (2012). Synthetic access to imidazo[2,1-b]thiazoles. Semantic Scholar. Available at: [Link]
-
Abbaspour, A., et al. (N/A). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central. Available at: [Link]
-
Yıldırım, S., et al. (2023). An efficient ultrasound-assisted rapid synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives. Taylor & Francis Online. Available at: [Link]
-
Singh, P., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological & Environmental Problems. Available at: [Link]
-
Tonelli, M., et al. (N/A). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central. Available at: [Link]
-
Ulusoy, N. (N/A). New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. MDPI. Available at: [Link]
-
Gümüş, F. (N/A). New 6-(4-Bromophenyl)-imidazo[2,1- b ]thiazole Derivatives: Synthesis and Antimicrobial Activity. ResearchGate. Available at: [Link]
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Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. ResearchGate. Available at: [Link]
-
Patel, K. D., et al. (2017). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives. ResearchGate. Available at: [Link]
-
Various Authors. (N/A). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]
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Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. ResearchGate. Available at: [Link]
-
Farghaly, T. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PubMed Central. Available at: [Link]
-
Farghaly, T. A., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. MDPI. Available at: [Link]
-
Sharma, V., et al. (2024). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Bentham Science. Available at: [Link]
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Srivastava, A., & Singh, R. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. PubMed Central. Available at: [Link]
-
Cini, E., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kumar, S., & Kumar, S. (2021). Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
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Hanoon, H. A., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Available at: [Link]
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Experimental protocol for the synthesis of 6-Bromoimidazo[2,1-b]thiazole
Application Note & Protocol
Topic: Experimental Protocol for the Synthesis of 6-Bromoimidazo[2,1-b]thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole framework represents a privileged heterocyclic scaffold in medicinal chemistry. This fused bicyclic system, containing both nitrogen and sulfur heteroatoms, is the core of numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anthelmintic, anti-inflammatory, and antiviral properties[1][2]. The well-known anthelmintic drug Levamisole, for instance, is based on this core structure[2]. The introduction of a bromine atom at the 6-position creates this compound, a highly valuable and versatile intermediate. This functionalization provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the development of diverse libraries of novel therapeutic candidates[3][4][5].
This application note provides a comprehensive, two-part experimental protocol for the synthesis of this compound. The procedure is designed for reproducibility and clarity, explaining the chemical principles behind the chosen methodology. It begins with the regioselective bromination of 2-aminothiazole to yield the key intermediate, 2-amino-5-bromothiazole, followed by a cyclocondensation reaction to construct the final fused heterocyclic system.
Overall Synthetic Pathway
The synthesis is achieved in two primary stages as depicted below:
-
Stage 1: Regioselective bromination of commercially available 2-aminothiazole to produce the key intermediate, 2-amino-5-bromothiazole.
-
Stage 2: Cyclocondensation of 2-amino-5-bromothiazole with chloroacetaldehyde to yield the target compound, this compound.
Caption: Two-stage synthesis workflow for this compound.
Data Summary: Key Reaction Components
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Yield | Melting Point (°C) |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Starting Material | - | 91-93 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | - | 175-180 |
| 2-Amino-5-bromothiazole | C₃H₃BrN₂S | 179.04 | Intermediate | 85-95% | 99-102 |
| Chloroacetaldehyde (50% aq. sol.) | C₂H₃ClO | 78.50 | Cyclization Reagent | - | - |
| This compound | C₅H₃BrN₂S | 203.06 | Final Product | 70-85% | 94-96 |
Part 1: Synthesis of 2-Amino-5-bromothiazole (Intermediate)
Principle and Rationale
The first stage involves the electrophilic substitution of a bromine atom onto the 2-aminothiazole ring. The 2-amino group is a strong activating group, directing electrophiles primarily to the C5 position. To achieve high regioselectivity and avoid over-bromination, N-Bromosuccinimide (NBS) is the reagent of choice over harsher alternatives like liquid bromine. NBS provides a slow, controlled release of electrophilic bromine, and the reaction can be performed under mild conditions, minimizing the formation of byproducts[6]. Acetonitrile is an excellent solvent for this reaction due to its polarity and relative inertness.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Aminothiazole | 250 mL Round-bottom flask |
| N-Bromosuccinimide (NBS) | Magnetic stirrer with stir bar |
| Acetonitrile (anhydrous) | Ice bath |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Buchner funnel and filter flask |
| Deionized Water | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |
| Ethyl Acetate | UV lamp (254 nm) |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (5.0 g, 49.9 mmol, 1.0 equiv.).
-
Dissolution: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until all the 2-aminothiazole has dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Reagent Addition: Once the solution is cooled, add N-Bromosuccinimide (NBS) (9.34 g, 52.5 mmol, 1.05 equiv.) portion-wise over 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
Expert Insight: Adding NBS in portions is crucial to control the reaction exotherm and prevent potential side reactions.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% ethyl acetate in hexanes. The starting material (2-aminothiazole) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching and Work-up: Once the reaction is complete, pour the mixture into 200 mL of deionized water. A precipitate may form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution until the aqueous mixture is neutral to slightly basic (pH ~7-8). This step neutralizes any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2-amino-5-bromothiazole as a crystalline solid. Dry the product under vacuum.
Part 2: Synthesis of this compound (Final Product)
Principle and Rationale
This stage is a classic cyclocondensation reaction to form the fused imidazole ring. The mechanism begins with the nucleophilic attack of the more basic endocyclic nitrogen (N3) of 2-amino-5-bromothiazole onto the electrophilic carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the newly formed iminium intermediate. The final step is a dehydration event, driven by the formation of the stable, aromatic imidazo[2,1-b]thiazole ring system.[7] Sodium bicarbonate is added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: Simplified mechanism for the formation of the imidazo[2,1-b]thiazole ring.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Amino-5-bromothiazole | 250 mL Round-bottom flask with reflux condenser |
| Chloroacetaldehyde (50 wt. % in H₂O) | Magnetic stirrer with stir bar and heating mantle |
| Ethanol | Buchner funnel and filter flask |
| Sodium Bicarbonate (NaHCO₃) | Rotary evaporator |
| Ethyl Acetate | Standard laboratory glassware |
| Brine (saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, suspend 2-amino-5-bromothiazole (4.0 g, 22.3 mmol, 1.0 equiv.) and sodium bicarbonate (2.81 g, 33.5 mmol, 1.5 equiv.) in 80 mL of ethanol.
-
Reagent Addition: To the stirred suspension, add chloroacetaldehyde (50 wt. % solution in water, 3.5 g, 22.3 mmol, 1.0 equiv.) dropwise at room temperature.
-
CAUTION: Chloroacetaldehyde is toxic and a lachrymator. Handle this reagent exclusively in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (30% ethyl acetate in hexanes) until the starting material is no longer visible.
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature. A precipitate may form. Filter the mixture to remove sodium chloride and any unreacted sodium bicarbonate. Wash the solid residue with a small amount of cold ethanol.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Work-up: Dissolve the resulting residue in ethyl acetate (100 mL) and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like isopropanol to yield the final product as a solid.
Characterization
The identity and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Melting Point (MP): To assess the purity of the crystalline products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Stage 1 | Incomplete reaction; moisture in the reaction. | Ensure anhydrous conditions. Increase reaction time and monitor closely by TLC. Ensure the NBS is of high purity. |
| Over-bromination in Stage 1 | Reaction temperature too high; rapid addition of NBS. | Maintain the temperature strictly at 0-5 °C during NBS addition. Add NBS slowly in small portions. |
| Low Yield in Stage 2 | Incomplete reaction; loss of volatile chloroacetaldehyde. | Ensure the reflux condenser is efficient. Increase reaction time. Check the quality/concentration of the chloroacetaldehyde solution. |
| Product is Oily/Difficult to Crystallize | Presence of impurities. | Purify via flash column chromatography before attempting recrystallization. Ensure the work-up procedure effectively removes all inorganic salts. |
References
-
Eur J Med Chem. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-77.
-
BenchChem. (n.d.). Synthesis of 2-Amino-5-bromo-4-t-butylthiazole: A Detailed Protocol for Researchers. BenchChem.
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YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(05).
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BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
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ResearchGate. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. ResearchGate.
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Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][6][8]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.
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ResearchGate. (n.d.). Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. ResearchGate.
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
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MDPI. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Molecules, 26(24), 7586.
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ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate.
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YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
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Thor Specialities (UK) LTD. (2019). Safety data sheet. Thor.
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Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.
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ResearchGate. (2006). New 6-(4-Bromophenyl)-imidazo[2,1- b ]thiazole Derivatives: Synthesis and Antimicrobial Activity. ResearchGate.
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PubMed Central. (2014). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. European Journal of Medicinal Chemistry, 81, 229-239.
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Wiley Online Library. (n.d.). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Journal of Heterocyclic Chemistry.
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Matrix Scientific. (n.d.). 2-Amino-4-bromothiazole. Matrix Scientific.
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Google Patents. (2004). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents.
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National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1439.
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ChemWhat. (n.d.). 6-(2-BROMO-PHENYL)-IMIDAZO[2,1-B]THIAZOLE-3-CARBOXYLIC ACID CAS#: 912770-08-2. ChemWhat.
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ResearchGate. (2006). New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity. ResearchGate.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromothiazole. Fisher Scientific.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%. Fisher Scientific.
-
ResearchGate. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Zeitschrift fur Naturforschung C, 66(1-2), 7-16.
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Application of 6-Bromoimidazo[2,1-b]thiazole in Antimicrobial Research: A Technical Guide for Researchers
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. In this context, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. Among these, the imidazo[2,1-b]thiazole scaffold has proven to be a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This guide focuses on the application of 6-Bromoimidazo[2,1-b]thiazole and its derivatives in antimicrobial research, providing detailed application notes, experimental protocols, and insights into their mechanism of action for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Promising Antimicrobial Moiety
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has been extensively explored for its therapeutic potential. The introduction of a bromine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity. Research has demonstrated that derivatives of 6-bromo-substituted imidazo[2,1-b]thiazoles exhibit potent antimicrobial activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[1][2][3]
Antimicrobial Spectrum and Activity
Derivatives of this compound have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial activities of these compounds are typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antimicrobial Activity of Representative 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | 12.5 | [1] |
| Klebsiella pneumoniae | 25 | [1] | |
| Candida albicans | 50 | [1] | |
| Derivative B | Mycobacterium tuberculosis H37Rv | 6.25 | [1] |
Experimental Protocols for Antimicrobial Evaluation
To assess the antimicrobial potential of this compound derivatives, standardized and reproducible experimental protocols are essential. The following sections provide detailed methodologies for common in vitro antimicrobial screening assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[1] This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
Test compound (this compound derivative)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO or solvent used to dissolve the compound)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested and mix well.
-
Perform a twofold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the adjusted microbial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic instead of the test compound.
-
Negative Control: A row with the solvent used for the test compound.
-
Growth Control: A well with only broth and inoculum.
-
Sterility Control: A well with only broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Agar Well Diffusion Assay
The agar well diffusion method is a preliminary screening technique to assess the antimicrobial activity of a compound.[4][5][6][7] This method involves creating wells in an agar plate seeded with a microorganism and adding the test compound to the wells.
Materials:
-
Test compound
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antibiotic
-
Negative control (solvent)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Dip a sterile cotton swab into the adjusted microbial inoculum and swab the entire surface of the agar plate to create a uniform lawn of the microorganism.
-
Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.
-
Application of Test Compound: Add a specific volume (e.g., 100 µL) of the test compound solution into each well. Also, add positive and negative controls to separate wells.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Potential Mechanism of Action: Inhibition of DNA Gyrase
While the precise mechanism of action for many this compound derivatives is still under investigation, some related compounds have been shown to target essential bacterial enzymes. For instance, studies on 5,6-dihydroimidazo[2,1-b]thiazoles have suggested that they may exert their antimicrobial effect by inhibiting DNA gyrase. DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial drugs.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This assay is used to determine if a compound can inhibit the supercoiling activity of DNA gyrase.[8][9][10]
Materials:
-
Test compound
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP)
-
Stop solution (e.g., SDS/EDTA)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add a defined amount of DNA gyrase to initiate the reaction. Include a control reaction without the test compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of imidazo[2,1-b]thiazole derivatives is influenced by the nature and position of substituents on the heterocyclic ring. For 6-substituted derivatives, the nature of the group at this position plays a crucial role in determining the potency and spectrum of activity. While a comprehensive SAR for this compound is still being established, studies on related compounds suggest that the presence of a halogen, such as bromine, can enhance antimicrobial efficacy.[11] Further modifications at other positions of the imidazo[2,1-b]thiazole ring can also lead to compounds with improved activity and selectivity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. The synthetic accessibility of this core allows for the generation of diverse libraries of derivatives for biological screening. The protocols and application notes provided in this guide offer a framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise mechanism of action, expanding the SAR studies to optimize potency and reduce toxicity, and evaluating the in vivo efficacy of the most promising candidates. The continued exploration of the chemical space around the this compound nucleus holds significant potential for the discovery of next-generation antimicrobial drugs to combat the growing threat of infectious diseases.
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Retrieved from [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). International Journal of Botany Studies. Retrieved from [Link]
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New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity. (2025, August 7). ResearchGate. Retrieved from [Link]
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Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved from [Link]
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Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved from [Link]
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Agar well diffusion assay. (2020, November 1). YouTube. Retrieved from [Link]
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Andreani, A., Rambaldi, M., Leoni, A., Locatelli, A., Bossa, R., Chiericozzi, M., Galatulas, I., & Salvatore, G. (1996). Synthesis and cardiotonic activity of imidazo[2,l-b]thiazoles bearing a lactam ring. European Journal of Medicinal Chemistry, 31(5), 383–387. Retrieved from [Link]
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New 6-(4-Bromophenyl)-imidazo[2,1- b ]thiazole Derivatives: Synthesis and Antimicrobial Activity. (2025, August 5). ResearchGate. Retrieved from [Link]
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Chemopreventive and antioxidant activity of 6-substituted imidazo[2,1-b]thiazoles. (2013, August). ResearchGate. Retrieved from [Link]
-
Andreani, A., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., Cervellati, R., Greco, E., Kondratyuk, T. P., Park, E. J., Huang, K., van Breemen, R. B., & Pezzuto, J. M. (2013). Chemopreventive and antioxidant activity of 6-substituted imidazo[2,1-b]thiazoles. European Journal of Medicinal Chemistry, 68, 412–421. Retrieved from [Link]
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Review of imidazo[2,1-b][1][4][5]thiadiazole derivatives as antimicrobials. (2024, August 8). Retrieved from [Link]
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Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. (n.d.). NIH. Retrieved from [Link]
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Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). ASM Journals. Retrieved from [Link]
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Antimicrobial activity of 2-bromo- and 2,5-dibromo-6-P-bromophenyl imidazo[2,1-B][1][4][5]-thiadiazoles derivatives. (n.d.). INIS-IAEA. Retrieved from [Link]
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Bacterial DNA gyrase assay kits. (n.d.). ProFoldin. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (n.d.). Brieflands. Retrieved from [Link]
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Investigation on the Effects of Antimicrobial imidazo[2,1-b]thiazole Derivatives on the Genitourinary Microflora. (2018, May 1). Bentham Science Publishers. Retrieved from [Link]
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Antimicrobial activities of some new heterocyclic compounds bearing imidazo[2,1-b]benzothiazole moiety. (2023, March 31). AIP Publishing. Retrieved from [Link]
-
Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. (2025, May 14). PMC. Retrieved from [Link]
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Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety. (n.d.). AIP Publishing. Retrieved from [Link]
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Imidazo[2,1b] Thiazole: Introduction, Current and Perspective. (2018, April 5). ResearchGate. Retrieved from [Link]
-
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. (n.d.). PMC. Retrieved from [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022, August 10). RSC Publishing. Retrieved from [Link]
-
Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents. (2016, November 1). Retrieved from [Link]
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Application Notes & Protocols: Evaluating 6-Bromoimidazo[2,1-b]thiazole Derivatives as Potent Anticancer Agents
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] This guide provides an in-depth exploration of 6-bromoimidazo[2,1-b]thiazole derivatives as a promising class of anticancer agents. We delve into their primary mechanism of action targeting critical cell signaling pathways and provide detailed, field-proven protocols for their systematic evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents.
Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiazole Scaffold
Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel and more effective therapeutic strategies.[3] A key approach in modern drug discovery is the identification of small molecules that can selectively target pathways essential for tumor growth and survival.[4][5] The imidazo[2,1-b]thiazole nucleus has emerged as a critical pharmacophore in this endeavor.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for interacting with biological targets, and its derivatives have shown remarkable antiproliferative activity across a range of cancer cell lines.[6]
The introduction of a bromine atom at the 6-position can significantly modulate the physicochemical properties and biological activity of the molecule, potentially enhancing its potency and selectivity. This document outlines the scientific rationale for investigating these specific derivatives and provides a comprehensive suite of protocols to assess their anticancer potential from initial cytotoxicity screening to mechanistic elucidation.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Cascade
A frequent event in human cancers is the aberrant activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[7][8] This cascade is a central regulator of cell proliferation, growth, survival, and metabolism.[9] Its constitutive activation, often due to mutations in key components like PI3K or the loss of the tumor suppressor PTEN, confers a significant survival advantage to cancer cells and is associated with resistance to conventional therapies.[8]
Several studies suggest that imidazo[2,1-b]thiazole derivatives exert their anticancer effects by inhibiting key kinases within this pathway.[10][11] In silico and in vitro analyses have indicated that these compounds can function as potent inhibitors of PI3K and/or mTOR, effectively shutting down the pro-survival signaling cascade.[7][11]
The mechanism is outlined below:
-
Inhibition of PI3K: The derivative binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
Prevention of Akt Activation: The reduction in PIP3 levels prevents the recruitment and subsequent phosphorylation-mediated activation of the serine/threonine kinase Akt.
-
Downregulation of mTOR: Inactive Akt is unable to phosphorylate and activate mTOR (mechanistic Target of Rapamycin), a master regulator of protein synthesis and cell growth.[8]
-
Induction of Apoptosis and Cell Cycle Arrest: The blockade of this pathway ultimately leads to the inhibition of cell proliferation, cell cycle arrest, and the induction of programmed cell death (apoptosis).[12]
Experimental Evaluation Workflow
A systematic, multi-assay approach is crucial for characterizing the anticancer potential of a new chemical entity. The workflow below provides a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. This staged approach ensures that resources are focused on the most promising lead compounds.
Data Presentation: Summarizing Anticancer Activity
Clear and concise data presentation is essential for comparing the efficacy of different derivatives. Quantitative data, such as the half-maximal inhibitory concentration (IC50), should be tabulated.
Rationale for Tabulation: This format allows for the rapid assessment and comparison of compound potency across various cancer types and against non-malignant cells, providing an initial view of the therapeutic index.
Table 1: Cytotoxicity Profile of this compound Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|---|
| Derivative X-01 | MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| Derivative X-01 | A549 | Lung Carcinoma | 48 | Data to be determined |
| Derivative X-01 | HCT116 | Colon Carcinoma | 48 | Data to be determined |
| Derivative X-01 | U-87 MG | Glioblastoma | 48 | Data to be determined |
| Derivative X-01 | BJ-1 (Control) | Normal Fibroblast | 48 | Data to be determined |
| Derivative X-02 | MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| Derivative X-02 | A549 | Lung Carcinoma | 48 | Data to be determined |
| --- | --- | --- | --- | --- |
IC50: The concentration of an agent that inhibits cell viability by 50%. A lower IC50 value indicates higher potency.
Detailed Experimental Protocols
The following protocols are foundational for assessing the anticancer properties of small molecules.[13] They are designed to be robust and reproducible.
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically after solubilization.[15] The amount of formazan produced is directly proportional to the number of living cells.[16]
Materials:
-
This compound derivative stock solution (e.g., 10-50 mM in sterile DMSO)[17]
-
Selected cancer cell lines and a non-malignant control cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other formazan solubilization solution[17]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically ≤0.5%).[17]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[17]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[15][17] During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Detection via Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask or an appropriate number in a 6-well plate) and allow them to adhere.[18] Treat cells with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[18]
-
Staining:
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[19] Analyze the samples by flow cytometry as soon as possible.
-
Interpretation:
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[21] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[21][22] After fixing cells to make them permeable, PI staining intensity, measured by flow cytometry, is directly proportional to the DNA content. Treatment with RNase is essential as PI also binds to double-stranded RNA.[22]
Materials:
-
Cold 70% ethanol[23]
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 3.8 mM sodium citrate in PBS)[22][24]
-
RNase A solution (e.g., 100 µg/mL in PBS)[24]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample. Centrifuge at ~400 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add 2-5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[23] This step is critical to prevent cell clumping.
-
Incubation: Fix the cells for at least 30 minutes on ice.[24] Cells can be stored in ethanol at -20°C for several weeks.[22]
-
Washing: Centrifuge the fixed cells at a slightly higher speed (~500-800 x g) for 5-10 minutes to pellet.[22] Discard the ethanol and wash the cells twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[23]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[23]
-
Analysis: Analyze the samples by flow cytometry. Acquire the PI signal on a linear scale and use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.[24]
-
Interpretation: A histogram of fluorescence intensity will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), the area between the peaks represents cells in the S phase (synthesizing DNA), and the second, higher intensity peak represents cells in the G2/M phase (4N DNA content). An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Conclusion and Future Directions
The protocols and framework detailed in this guide provide a robust starting point for the comprehensive evaluation of this compound derivatives as novel anticancer agents. Initial screening using the MTT assay across a panel of cancer cell lines will identify potent candidates, while subsequent mechanistic assays for apoptosis and cell cycle distribution will elucidate their mode of action. Derivatives that demonstrate high potency against cancer cells and induce significant apoptosis or cell cycle arrest warrant further investigation, including target validation studies (e.g., Western blotting for key PI3K pathway proteins) and progression into in vivo preclinical models.[13] The ultimate goal is to identify lead compounds that are not only potent but also selective, paving the way for the development of next-generation cancer therapeutics.[5]
References
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- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Abcam. (n.d.). MTT assay protocol.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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- University of Georgia. (n.d.). The Annexin V Apoptosis Assay.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?.
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- López-Lázaro, M. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
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- Ali, A. R., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. PubMed.
- Karaman, B., & Güzeldemirci, N. U. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Medicinal Chemistry Research.
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- LoPiccolo, J., et al. (n.d.). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. PMC - PubMed Central.
- Bohrium. (2021). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects.
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6-Bromoimidazo[2,1-b]thiazole Derivatives: A Comprehensive Guide to Synthesis and Antitubercular Evaluation
Introduction: The Imperative for Novel Antitubercular Agents and the Promise of the Imidazo[2,1-b]thiazole Scaffold
Tuberculosis (TB), caused by the resilient intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for the discovery and development of new chemical entities with novel mechanisms of action. In this context, heterocyclic compounds have emerged as a promising avenue for antitubercular drug discovery. Among these, the imidazo[2,1-b]thiazole scaffold has garnered significant attention due to its diverse and potent biological activities, including antibacterial, antifungal, and anticancer properties.
The 6-bromoimidazo[2,1-b]thiazole core, in particular, serves as a versatile template for the design of potent antitubercular agents. The bromine atom at the 6-position not only influences the physicochemical properties of the molecule but also provides a strategic handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide provides a detailed exposition of the synthesis, characterization, and biological evaluation of this compound derivatives as potential antitubercular agents. It is intended for researchers, scientists, and drug development professionals engaged in the quest for next-generation TB therapeutics.
Part 1: Synthesis of the this compound Scaffold and its Derivatives
The synthesis of this compound derivatives is typically achieved through a multi-step process, commencing with the synthesis of a key intermediate, 2-amino-5-bromothiazole, followed by the construction of the fused imidazo[2,1-b]thiazole ring system via the Hantzsch reaction. Subsequent derivatization allows for the introduction of various functionalities to explore SAR.
Protocol 1: Synthesis of 2-Amino-5-bromothiazole
This protocol outlines the bromination of 2-aminothiazole to yield the essential precursor, 2-amino-5-bromothiazole.
Materials:
-
2-Aminothiazole
-
Acetic acid
-
Bromine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask cooled in an ice bath (0 °C), dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid.
-
Slowly add bromine (2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated saline solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-5-bromothiazole.[1]
Protocol 2: Hantzsch Synthesis of the this compound Core
This protocol describes the cyclization reaction between 2-amino-5-bromothiazole and an α-haloketone to form the this compound scaffold.
Materials:
-
2-Amino-5-bromothiazole
-
Substituted α-bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromothiazole (1 equivalent) and the desired α-bromoacetophenone derivative (1 equivalent) in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the this compound derivative.
Causality behind Experimental Choices: The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring and, in this case, the fused imidazo[2,1-b]thiazole system. The use of an α-haloketone provides the necessary electrophilic carbon that reacts with the nucleophilic nitrogen atoms of the 2-aminothiazole to drive the cyclization. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound derivatives.
Part 2: In Vitro Antitubercular Activity Evaluation
The primary assessment of the antitubercular potential of the synthesized compounds is conducted through in vitro assays against Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.
Protocol 3: Microplate Alamar Blue Assay (MABA)
Principle: The MABA utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink in its reduced state. Metabolically active mycobacterial cells reduce Alamar Blue, causing a color change. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of mycobacterial growth.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Synthesized this compound derivatives
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls
-
Alamar Blue reagent
-
10% Tween 80
Procedure:
-
Prepare a serial two-fold dilution of the test compounds and standard drugs in a 96-well microplate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include drug-free wells as growth controls.
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
After the incubation period, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well.
-
Re-incubate the plate at 37°C for 24 hours.
-
If the control well turns pink, add the Alamar Blue mixture to all wells. If it remains blue, re-incubate and check daily until the control turns pink.
-
After 24 hours of adding the reagent to all wells, record the color in each well. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is the lowest drug concentration that prevents the color change from blue to pink.[2][3]
Part 3: Cytotoxicity Assessment
To evaluate the selectivity of the synthesized compounds, it is crucial to assess their toxicity against mammalian cells. A high therapeutic index (the ratio of the cytotoxic concentration to the effective concentration) is a key characteristic of a promising drug candidate. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cytotoxicity.
Protocol 4: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or MRC-5)
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4][5][6][7][8]
Part 4: Structure-Activity Relationship (SAR) and Data Interpretation
The systematic modification of the this compound scaffold and the subsequent evaluation of the antitubercular activity and cytotoxicity of the resulting derivatives allow for the elucidation of structure-activity relationships. This information is critical for the rational design of more potent and selective compounds.
| Compound ID | R Group (at position 2) | R' Group (at position 5) | MIC (µM) against Mtb H37Rv | IC₅₀ (µM) against Mammalian Cells | Therapeutic Index (IC₅₀/MIC) |
| IT06 | 2,4-dichlorophenyl | H | 2.03 | >128 | >63 |
| IT10 | 4-nitrophenyl | H | 2.32 | >128 | >55 |
| Compound 55 | 2-pyridinyl | N-(3-chlorobenzoyl)amino | 0.024 | ~7.2 | ~300 |
Data synthesized from multiple sources for illustrative purposes.[9][10]
Interpretation of SAR:
-
Substitution at the 2-position: The presence of substituted phenyl rings at the 2-position of the imidazo[2,1-b]thiazole core appears to be favorable for antitubercular activity. Electron-withdrawing groups, such as chloro and nitro substituents, have been shown to confer potent activity.
-
Substitution at the 5-position: The introduction of an N-acylamino group at the 5-position can dramatically enhance antitubercular potency, as seen in compound 55. This suggests that this position is a key site for interaction with the biological target.
-
Therapeutic Index: A high therapeutic index is desirable, indicating that the compound is significantly more toxic to the mycobacteria than to mammalian cells. Compounds IT06 and IT10 exhibit promising therapeutic indices, with IC₅₀ values greater than the highest concentration tested.
Part 5: Proposed Mechanisms of Action
The imidazo[2,1-b]thiazole scaffold has been reported to inhibit multiple targets in Mycobacterium tuberculosis, highlighting its potential to act through a multi-pronged mechanism, which can be advantageous in overcoming drug resistance. Two of the most prominent proposed targets are Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and the cytochrome bcc complex (QcrB).
Inhibition of DprE1
DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. It catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell death.
Caption: Proposed mechanism of action via QcrB inhibition.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel antitubercular agents. The synthetic accessibility of these compounds, coupled with their potent in vitro activity and potential for multi-target engagement, makes them an attractive area for further investigation. Future research should focus on:
-
Extensive SAR studies: Synthesizing and evaluating a broader range of derivatives to further refine the understanding of the structural requirements for optimal activity and selectivity.
-
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds to aid in rational drug design and to anticipate potential resistance mechanisms.
-
In vivo efficacy and pharmacokinetic studies: Evaluating the most promising candidates in animal models of tuberculosis to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
The detailed protocols and insights provided in this guide are intended to facilitate and accelerate research in this critical area of drug discovery, with the ultimate goal of contributing to the development of new and effective treatments for tuberculosis.
References
- Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009.
- Jiménez-Arellanes, A., Meckes, M., Ramirez, R., Torres, J., & Luna-Herrera, J. (2003). Activity against multidrug-resistant Mycobacterium tuberculosis in Mexican plants used to treat respiratory diseases. Phytotherapy Research, 17(8), 903–908.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Singh, V., & Tyagi, A. K. (2021). QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents. Medicinal research reviews, 41(4), 2565–2581.
- Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
- Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry.
- Moraski, G. C., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 21(24), 7494–7498.
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Application Notes and Protocols for Evaluating the Antiviral Activity of Novel 6-Bromoimidazo[2,1-b]thiazole Compounds
Introduction: The Therapeutic Potential of Imidazo[2,1-b]thiazoles
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This fused bicyclic structure is a core component of various compounds exhibiting antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1] Notably, derivatives of imidazo[2,1-b]thiazole have demonstrated promising antiviral activity against a broad spectrum of viruses, positioning them as a compelling starting point for the development of novel anti-infective agents.[1][2][3][4][5][6][7]
Recent studies have explored the antiviral potential of this scaffold against viruses such as Feline Coronavirus, Coxsackie B4 virus, and Parvovirus B19.[1][4][5][6] The introduction of a bromine atom at the 6-position of the imidazo[2,1-b]thiazole ring is a strategic modification aimed at enhancing the biological activity of these compounds. Halogenation, particularly bromination, can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins, often leading to improved potency and a more favorable pharmacokinetic profile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiviral activity of novel 6-bromoimidazo[2,1-b]thiazole compounds. It outlines detailed protocols for essential in vitro assays, discusses the rationale behind experimental design, and presents a framework for data analysis and interpretation.
Hypothesized Mechanism of Antiviral Action
While the precise mechanism of action for this compound compounds is an active area of investigation, insights can be drawn from studies on structurally related imidazo[2,1-b]thiazole derivatives. It is plausible that these compounds exert their antiviral effects through one or more of the following mechanisms:
-
Inhibition of Viral Entry: Some heterocyclic compounds are known to interfere with the initial stages of viral infection, such as attachment to host cell receptors or fusion of the viral and cellular membranes.
-
Targeting Viral Enzymes: Key viral enzymes, including proteases and RNA-dependent RNA polymerases (RdRp), are essential for viral replication and are often targeted by antiviral drugs.[8] The imidazo[2,1-b]thiazole scaffold may serve as a pharmacophore that can bind to and inhibit the active sites of these viral proteins.
-
Modulation of Host Cell Factors: Certain antiviral agents act by targeting host cell proteins that are co-opted by the virus for its replication. For instance, some imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KB), a host factor crucial for the replication of several RNA viruses.[9]
Further mechanistic studies, such as enzyme inhibition assays and resistance mutation mapping, are necessary to elucidate the specific molecular targets of this compound compounds.
Experimental Workflow for Antiviral Evaluation
A systematic approach is crucial for accurately assessing the antiviral potential of novel compounds. The following workflow outlines the key experimental stages:
Caption: A streamlined workflow for the comprehensive evaluation of novel antiviral compounds.
Detailed Protocols
Protocol 1: Cytotoxicity Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[12] This assay is essential for determining the concentration range of the test compound that is non-toxic to the host cells, which is crucial for distinguishing true antiviral activity from cytotoxicity-induced effects.[13]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.
-
After 24 hours, remove the culture medium and add 100 µL of fresh medium containing serial dilutions of the this compound compound to each well. Include a "cells only" control (medium with DMSO vehicle) and a "no cells" blank control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][12]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]
Protocol 2: Antiviral Activity Evaluation by Plaque Reduction Assay
Principle: The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the infectivity of a virus.[14] A viral plaque is a localized area of cell death or cytopathic effect (CPE) resulting from viral replication.[15] In the presence of an effective antiviral compound, the number and/or size of plaques will be reduced. This assay is considered the "gold standard" for determining the 50% inhibitory concentration (IC50) of an antiviral drug.[14]
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Virus stock with a known titer (plaque-forming units per mL, PFU/mL)
-
Serial dilutions of this compound compounds in culture medium
-
Overlay medium (e.g., culture medium containing 1% methylcellulose or low-melting-point agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
In separate tubes, pre-incubate a known amount of virus (e.g., 100 PFU) with an equal volume of each compound dilution for 1 hour at 37°C. Include a virus-only control.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixtures and incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with 2 mL of the overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells with the fixing solution for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with the staining solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[2]
Caption: Key steps in the plaque reduction assay for determining antiviral efficacy.
Protocol 3: Viral Load Quantification by Real-Time Quantitative PCR (qPCR)
Principle: qPCR is a highly sensitive and specific method for quantifying the amount of viral nucleic acid (DNA or RNA) in a sample.[16][17][18][19] This technique allows for the precise measurement of the reduction in viral replication in the presence of an antiviral compound. For RNA viruses, a reverse transcription step (RT-qPCR) is required to convert the viral RNA into complementary DNA (cDNA) before amplification.[20]
Materials:
-
Supernatant or cell lysates from virus-infected cells treated with the compound
-
Viral RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)
-
Virus-specific primers and probes
-
Real-time PCR instrument
Procedure:
-
Infect susceptible cells with the virus in the presence of serial dilutions of the this compound compound.
-
At a specific time point post-infection (e.g., 24 or 48 hours), collect the cell culture supernatant or lyse the cells.
-
Extract the viral nucleic acid using a commercial kit according to the manufacturer's instructions.
-
For RNA viruses, perform reverse transcription to synthesize cDNA.
-
Set up the qPCR reaction by mixing the extracted nucleic acid (or cDNA), qPCR master mix, and virus-specific primers (and probe, if using a probe-based assay).
-
Run the qPCR reaction in a real-time PCR instrument.
-
Quantify the viral load by comparing the amplification cycle threshold (Ct) values of the treated samples to a standard curve of known viral nucleic acid concentrations.
-
Calculate the percentage of viral load reduction for each compound concentration relative to the untreated virus control.
Data Presentation and Interpretation
To facilitate the comparison of antiviral activity and cytotoxicity, the results should be summarized in a clear and structured table.
| Compound ID | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| 6-Bromo-IMT-1 | >100 | 15.2 | >6.6 |
| 6-Bromo-IMT-2 | 85.4 | 5.8 | 14.7 |
| Control Drug | >200 | 2.1 | >95.2 |
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[13] It is the ratio of the CC50 to the IC50. A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it becomes toxic to the host cells. Generally, a compound with an SI of 10 or greater is considered a promising candidate for further development.[13]
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel antiviral agents. The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of their antiviral activity and cytotoxicity. By following these methodologies, researchers can generate reliable and reproducible data to identify lead compounds with potent and selective antiviral properties, paving the way for the development of new therapeutics to combat viral infections.
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PubMed. (2015). Discovery of imidazo[2,1-b]thiazole HCV NS4B inhibitors exhibiting synergistic effect with other direct-acting antiviral agents. Journal of Medicinal Chemistry, 58(7), 3077-3091. Available from: [Link]
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Application Notes and Protocols for Evaluating the In Vitro Cytotoxicity of 6-Bromoimidazo[2,1-b]thiazole
Foundational Principles in Cytotoxicity Assessment
Evaluating the cytotoxic potential of a new chemical entity is a critical step in drug discovery.[1] A comprehensive assessment relies on measuring multiple cellular endpoints to build a complete picture of the compound's effect. The strategy outlined here is built on three pillars of cytotoxicity testing:
-
Metabolic Viability: This measures the metabolic activity of a cell population, which is often used as a proxy for cell viability. A reduction in metabolic activity can indicate either cell death or an inhibition of proliferation (cytostatic effect). The MTT assay is a gold-standard colorimetric method for this purpose.[2][3][4]
-
Membrane Integrity: The loss of plasma membrane integrity is a hallmark of irreversible cell death, primarily necrosis.[1] The release of stable intracellular enzymes like Lactate Dehydrogenase (LDH) into the culture medium provides a direct measure of cytotoxicity.[5][6][7]
-
Apoptosis Induction: Programmed cell death, or apoptosis, is a controlled and common mechanism of action for anticancer drugs. Detecting key markers of apoptosis, such as the activation of executioner caspases and the externalization of phosphatidylserine (PS), is crucial for mechanistic understanding.[8][9][10][11]
Strategic Experimental Workflow
A tiered approach is recommended, starting with broad screening and progressing to more detailed mechanistic studies. This workflow ensures efficient use of resources and builds a logical case for the compound's activity.
Figure 1: A tiered workflow for evaluating the cytotoxicity of 6-Bromoimidazo[2,1-b]thiazole.
Pre-Assay Preparation: The Foundation for Reliable Data
Cell Line Selection
The choice of cell lines is critical for generating relevant data.[12][13] A well-designed study includes:
-
Relevant Cancer Cell Lines: Based on published data for similar imidazo[2,1-b]thiazole derivatives, consider using cell lines such as A375 or other melanoma lines, and PC-3 prostate cancer cells.[14][15]
-
"Normal" Control Cell Line: To assess selectivity, include a non-cancerous cell line. Human bronchial epithelial cells (BEAS-2B) or human fibroblasts are common choices.
-
Cell Culture Conditions: Maintain all cell lines according to supplier recommendations, using cells in their logarithmic growth phase for all experiments to ensure reproducibility.[16][17]
Compound Preparation and Controls
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in the appropriate complete cell culture medium.
-
Causality - The Vehicle Control: DMSO is an excellent solvent but can be toxic at higher concentrations. It is imperative to ensure the final concentration of DMSO in all wells (including the vehicle control) is identical and non-toxic, typically ≤0.5% .[16]
-
Essential Controls:
-
Untreated Control: Cells incubated with culture medium only.
-
Vehicle Control: Cells incubated with medium containing the same final concentration of DMSO as the highest compound dose.
-
Positive Control: A compound with a known cytotoxic mechanism (e.g., Doxorubicin or Staurosporine) to validate assay performance.
-
Protocol 1: Primary Viability Screening (MTT Assay)
This assay provides the half-maximal inhibitory concentration (IC50), a key metric of compound potency.
Principle of the Method
The MTT assay is a colorimetric method for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form insoluble purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[4]
Detailed Step-by-Step Protocol
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[2][18]
-
Compound Treatment: Prepare 2X concentrations of this compound by serial dilution. Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control medium to each well.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 2-4 hours at 37°C, until intracellular purple crystals are visible under a microscope.[2][19]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.[2]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Data Presentation and Analysis
Table 1: Example Data Layout for MTT Assay
| Concentration (µM) | Absorbance (570nm) Rep 1 | Absorbance (570nm) Rep 2 | Absorbance (570nm) Rep 3 | Mean Absorbance | % Viability |
|---|---|---|---|---|---|
| Vehicle (0) | 1.254 | 1.288 | 1.265 | 1.269 | 100.0 |
| 0.1 | 1.198 | 1.231 | 1.211 | 1.213 | 95.6 |
| 1 | 0.987 | 1.012 | 0.999 | 0.999 | 78.7 |
| 10 | 0.632 | 0.655 | 0.641 | 0.643 | 50.7 |
| 50 | 0.211 | 0.201 | 0.215 | 0.209 | 16.5 |
| 100 | 0.088 | 0.091 | 0.089 | 0.089 | 7.0 |
-
Calculation: % Viability = [(Mean Absorbance of Sample - Mean Absorbance of Blank) / (Mean Absorbance of Vehicle Control - Mean Absorbance of Blank)] * 100.
-
IC50 Determination: Plot % Viability versus log[Concentration] and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Membrane Integrity Assessment (LDH Assay)
This assay confirms whether the loss of viability observed in the MTT assay is due to cell death (cytotoxicity) or growth arrest (cytostasis).
Principle of the Method
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane.[5][6] The released LDH is measured in a coupled enzymatic reaction where it catalyzes the conversion of a tetrazolium salt into a red formazan product, which is quantifiable by absorbance.[5]
Detailed Step-by-Step Protocol
-
Seeding and Treatment: Seed and treat cells in a 96-well plate exactly as described for the MTT assay.
-
Establish Controls: For each condition, you must have corresponding controls on the same plate to accurately calculate cytotoxicity.[20]
-
Spontaneous Release: Supernatant from vehicle-treated, intact cells.
-
Maximum Release: Add 10 µL of a 10X Lysis Buffer (e.g., containing Triton X-100) to vehicle-treated wells 45 minutes before the end of the incubation.[21]
-
Background Control: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[7] Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (e.g., CytoTox 96® Assay, Promega). Add 50 µL of the mixture to each well containing supernatant.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light.[7][21] Measure the absorbance at 490 nm.
Data Presentation and Analysis
-
Calculation: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100.
-
Interpretation: A high % cytotoxicity confirms a necrotic or late apoptotic cell death mechanism involving membrane rupture. If the MTT assay shows a low IC50 but the LDH assay shows low cytotoxicity, the compound is likely cytostatic.[20][22]
Protocol 3: Mechanistic Assays for Apoptosis
If the compound is confirmed to be cytotoxic, these assays determine if the mechanism is programmed cell death.
3A. Executioner Caspase-3/7 Activity
Principle of the Method
Caspases-3 and -7 are key executioner enzymes that are activated during apoptosis.[23] Luminescent assays like Caspase-Glo® 3/7 utilize a proluminescent substrate containing the DEVD peptide sequence.[24] Cleavage by active caspase-3/7 releases aminoluciferin, which is used by luciferase to generate a quantifiable "glow-type" luminescent signal proportional to caspase activity.[24]
Figure 2: Caspase-3/7 assay principle.
Detailed Step-by-Step Protocol
-
Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat as previously described.
-
Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation and Analysis
-
Calculation: Data is typically presented as Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control).
-
Interpretation: A significant increase in luminescence indicates the induction of apoptosis via the activation of executioner caspases.
3B. Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
Principle of the Method
This is a powerful technique to differentiate between healthy, apoptotic, and necrotic cells.
-
Annexin V: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein that binds with high affinity to PS in the presence of calcium, thereby identifying early apoptotic cells.[9]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[10]
Detailed Step-by-Step Protocol
-
Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with the compound for the desired time.
-
Cell Harvesting: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation
The results are visualized on a two-parameter dot plot:
-
Lower-Left Quadrant (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rarely populated).
Data Synthesis and Conclusion
Table 2: Integrated Data Interpretation Framework
| Assay | Result Example | Interpretation |
|---|---|---|
| MTT Assay | IC50 = 5 µM in A375 cells | The compound is potent at reducing cell viability. |
| LDH Assay | Low LDH release at 5 µM | The compound is likely cytostatic, not acutely cytotoxic (necrotic). |
| Caspase-3/7 Assay | 5-fold increase in activity at 5 µM | The compound induces apoptosis. |
| Annexin V / PI | Significant shift to Annexin V+/PI- population | Confirms an early apoptotic mechanism of cell death. |
This multi-faceted protocol provides a rigorous framework for evaluating the in vitro cytotoxicity of this compound. By moving from broad viability screening to specific mechanistic assays, researchers can confidently characterize the compound's biological activity, determine its potency, and elucidate its mode of action, providing critical data for further drug development.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. Retrieved from [Link]
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In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. Retrieved from [Link]
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LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
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What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? (2023). MDPI. Retrieved from [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2019). ResearchGate. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. Retrieved from [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. Retrieved from [Link]
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A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (n.d.). MDPI. Retrieved from [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). National Institutes of Health. Retrieved from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. Retrieved from [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011). PubMed. Retrieved from [Link]
-
Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. (2007). PubMed. Retrieved from [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Institutes of Health. Retrieved from [Link]
-
(PDF) Imidazo[2,1b] Thiazole: Introduction, Current and Perspective. (2018). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). National Institutes of Health. Retrieved from [Link]
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: High-Throughput Screening of 6-Bromoimidazo[2,1-b]thiazole Derivative Libraries
Authored by a Senior Application Scientist
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at the 6-position offers a versatile handle for further chemical modification, making 6-bromoimidazo[2,1-b]thiazole derivatives an attractive library for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting HTS of this compound derivative libraries. We will delve into the principles of assay design, provide detailed step-by-step protocols for both target-based and phenotypic screening, and outline a robust data analysis and hit validation workflow.
Introduction: The Scientific Rationale for Screening this compound Libraries
The imidazo[2,1-b]thiazole core is a bicyclic heterocyclic system that has garnered significant attention in drug discovery due to its synthetic tractability and diverse pharmacological profile.[1] Derivatives of this scaffold have been reported to exhibit a range of biological effects, including potent anticancer activity against various human cancer cell lines.[4][5] The bromine substituent at the 6-position not only influences the electronic properties of the molecule but also serves as a key functional group for synthetic diversification, allowing for the generation of large and structurally diverse compound libraries.[6][7]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway.[8][9][10] The primary objective of screening a this compound library is to identify novel chemical starting points for the development of new therapeutics.[]
This guide will explore two primary HTS strategies:
-
Target-Based Screening: This approach focuses on identifying compounds that interact with a specific, predetermined molecular target, such as an enzyme or receptor, that is believed to be involved in a disease process.[12][13]
-
Phenotypic Screening: This strategy involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target.[14][15]
The choice between these approaches depends on the specific research question and the available knowledge about the disease biology.[16]
Designing the High-Throughput Screening Campaign
A successful HTS campaign requires meticulous planning and optimization of each step, from library preparation to data analysis.[17]
2.1. Library Preparation and Management
The quality and diversity of the compound library are critical for the success of any HTS campaign.
-
Synthesis and Characterization: The this compound derivatives should be synthesized with high purity and their chemical structures confirmed by analytical methods such as NMR and mass spectrometry.[18]
-
Solubilization and Plating: Compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[19] These are then formatted into microtiter plates (e.g., 384- or 1536-well plates) for automated screening.[20]
2.2. Assay Development and Optimization
The development of a robust and reliable assay is the most critical phase of an HTS campaign.[19] The goal is to create an assay that is sensitive, reproducible, and amenable to automation.
Key Assay Parameters and Quality Control Metrics:
| Parameter | Description | Target Value | Reference |
| Z'-factor | A statistical measure of the separation between the positive and negative controls, indicating the quality and reliability of the assay. | > 0.5 | [17][21] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | > 2 (assay dependent) | [22][23] |
| Signal-to-Noise (S/N) Ratio | A measure of the signal strength relative to the background noise. | > 3 (assay dependent) | [23][24] |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | Typically ≤ 1% | [19] |
The Z'-factor is a critical parameter for assessing the quality of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn| [25]
An assay with a Z'-factor greater than 0.5 is generally considered excellent for HTS.
2.3. Choosing a Detection Technology
The choice of detection technology depends on the nature of the assay (biochemical or cell-based) and the desired readout.[26]
| Detection Method | Principle | Common Applications | Reference |
| Absorbance | Measures the amount of light absorbed by a sample at a specific wavelength. | Enzyme activity assays, cell proliferation assays. | [27] |
| Fluorescence Intensity | Detects the light emitted by a fluorescent molecule after excitation. | Reporter gene assays, ion channel assays, FRET. | [27] |
| Luminescence | Measures the light produced by a chemical or biochemical reaction. | Reporter gene assays (luciferase), cell viability assays (ATP-based).[28] | [27] |
| Time-Resolved Fluorescence (TRF) | A variation of fluorescence that reduces background by introducing a time delay between excitation and detection. | High-sensitivity immunoassays, receptor-ligand binding assays. | [27][29] |
Experimental Protocols
The following protocols provide a framework for conducting both target-based and phenotypic screens with a this compound library.
3.1. Protocol 1: Target-Based Screening - Kinase Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to identify inhibitors of a specific protein kinase.
Workflow Diagram:
Caption: Target-based kinase inhibition assay workflow.
Step-by-Step Protocol:
-
Plate Preparation: Dispense 50 nL of each this compound derivative from the library stock plates into a 384-well low-volume black assay plate using an automated liquid handler. Also, include wells for positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Reagent Addition: Add 5 µL of a solution containing the target kinase and a fluorescently labeled peptide substrate to each well.
-
Reaction Initiation: Add 5 µL of a solution containing ATP to initiate the kinase reaction. The final concentration of the library compounds should be in the desired screening range (e.g., 10 µM).
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Detection: Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition).
3.2. Protocol 2: Phenotypic Screening - Cancer Cell Viability Assay (Luminescence)
This protocol describes a cell-based assay to identify compounds that reduce the viability of a cancer cell line.
Workflow Diagram:
Caption: Phenotypic cancer cell viability assay workflow.
Step-by-Step Protocol:
-
Cell Plating: Seed a cancer cell line of interest into 384-well white, clear-bottom tissue culture plates at an optimized density and allow them to attach overnight.
-
Compound Addition: Add 50 nL of each this compound derivative and controls to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Reagent Addition: Add a commercially available ATP-based luminescence reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Incubation: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Detection: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Calculate the percent viability for each compound relative to the positive (e.g., a known cytotoxic agent) and negative (DMSO) controls. Identify primary hits based on a predefined viability threshold (e.g., <50% viability).
Data Analysis and Hit Validation
Rigorous data analysis and a multi-step hit validation process are essential to eliminate false positives and prioritize the most promising compounds for further investigation.[30][31]
4.1. Primary Hit Identification
Primary hits are identified based on their activity in the initial screen.[] A common approach is to use a threshold based on the mean and standard deviation (SD) of the sample population, for example, selecting compounds with an activity greater than 3 times the SD from the mean.[17]
4.2. Hit Confirmation and Dose-Response Analysis
Primary hits should be re-tested in the same assay to confirm their activity.[32] Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50 values).
Hit Triage and Validation Workflow:
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- 32. Secondary Screening - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromoimidazo[2,1-b]thiazole
Welcome to the technical support center for the synthesis of 6-Bromoimidazo[2,1-b]thiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antiviral, antimycobacterial, and anticancer properties.[1][2][3][4] Achieving an efficient synthesis is a critical first step in harnessing its therapeutic potential.
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in the lab.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of this compound, which is typically achieved via the cyclocondensation of a 2-aminothiazole with a suitable α-haloketone, a variant of the classical Hantzsch thiazole synthesis.[5][6][7]
Question 1: I am observing very low or no yield of the desired this compound. What are the likely causes and solutions?
This is the most common issue, often stemming from one of three areas: starting materials, reaction conditions, or the reaction setup itself.
A. Purity and Stability of Starting Materials
-
α-Haloketone Quality is Paramount: The key reagent, typically a derivative of 2,4'-dibromoacetophenone or a similar α-bromoketone, is highly reactive and susceptible to degradation.[8]
-
Causality: α-Haloketones are lachrymatory and can decompose upon exposure to moisture or light, or over time, releasing HBr. This acidic byproduct can catalyze unwanted side reactions, such as self-condensation or polymerization, consuming your starting material.
-
Solution:
-
Verify Purity: Always use freshly purified α-haloketone. Purification can be achieved by recrystallization (e.g., from ethanol or hexane).
-
Proper Storage: Store in a cool, dark, and dry environment, preferably under an inert atmosphere (N₂ or Ar).
-
Use Stoichiometric Amounts: While a slight excess might seem beneficial, it can often promote side reactions. Begin with a 1:1 or 1:1.1 molar ratio of 2-aminothiazole to α-haloketone.
-
-
-
2-Aminothiazole Purity:
-
Causality: Impurities in the 2-aminothiazole can interfere with the initial nucleophilic attack. The purity of commercially available 2-aminothiazole can vary.
-
Solution: If in doubt, recrystallize the 2-aminothiazole from a suitable solvent like ethanol or toluene before use.
-
B. Optimization of Reaction Conditions
The choice of solvent, temperature, and reaction time are critically interconnected. An incorrect parameter can halt the reaction or favor side-product formation.
-
Solvent Selection: The solvent must be able to dissolve the starting materials but often does not need to fully dissolve the intermediate salts or final product, which can sometimes aid in purification.
-
Causality: The reaction proceeds through a salt intermediate (thiazolium salt). A solvent that is too polar may solvate the reactants too strongly, slowing the reaction, while a non-polar solvent may not provide sufficient solubility.
-
Recommended Solvents: High-boiling point solvents are generally preferred.
-
| Solvent | Typical Temperature | Notes & Rationale |
| Ethanol | Reflux (~78 °C) | A common, effective, and environmentally benign choice. The product often precipitates upon cooling.[9] |
| 1,4-Dioxane | Reflux (~101 °C) | Good for less reactive substrates that require higher temperatures.[10] |
| Toluene | Reflux (~111 °C) | Can improve yields for certain derivatives; allows for azeotropic removal of water formed during cyclization.[1] |
| DMF | 80 - 100 °C | A good solvent for a wide range of reactants, but can be difficult to remove during workup. |
-
Temperature Control:
-
Causality: Insufficient heat will result in a sluggish or incomplete reaction. Conversely, excessive heat can cause decomposition of the starting materials or the product, leading to tar formation.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is not proceeding.
-
C. Alternative Methodologies
If conventional heating fails, modern techniques can dramatically improve outcomes.
-
Microwave-Assisted Synthesis:
-
Causality: Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, significantly reducing reaction times and often minimizing side product formation.[10]
-
Recommendation: Reactions that take several hours under conventional reflux can often be completed in minutes in a dedicated microwave reactor, frequently with improved yields.[10]
-
Troubleshooting Workflow: Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Question 2: My reaction mixture is turning dark and forming tar, and TLC shows a complex mixture of products. How can I get a cleaner reaction?
This indicates significant side reactions or product decomposition. The primary culprits are often excess heat, acidic conditions, or reactive intermediates polymerizing.
-
Causality of Side Reactions: The primary reaction involves the formation of a thiazolium salt intermediate, which then cyclizes and dehydrates. However, the α-haloketone can also react with itself (self-condensation) or the product can be unstable at high temperatures for prolonged periods.
-
Mitigation Strategies:
-
Control the Rate of Reaction: Add the α-haloketone solution dropwise to the heated solution of 2-aminothiazole over 20-30 minutes. This keeps the concentration of the reactive ketone low at any given moment, favoring the desired bimolecular reaction over self-condensation.
-
Scavenge Acid: The reaction releases one equivalent of HBr. While often tolerated, this acid can catalyze decomposition. Adding a non-nucleophilic, insoluble base like anhydrous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can scavenge the acid as it's formed without interfering with the primary reaction.
-
Lower the Temperature: A cleaner, albeit slower, reaction is preferable to a fast, messy one. Try running the reaction at a lower temperature for a longer period.
-
Use a Catalyst: Basic alumina has been reported as a catalyst that can promote the reaction under milder conditions, potentially leading to cleaner product formation.[11]
-
Main Reaction vs. Side Reaction
Caption: Simplified schematic of the desired reaction versus a common side reaction pathway.
Question 3: My product is difficult to purify. It oils out or is inseparable from impurities. What purification strategy do you recommend?
Purification can be challenging due to the structural similarity of side products and the basic nature of the product's nitrogen atoms.
-
Step 1: Initial Workup
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
If the product has precipitated, it can be filtered. However, this precipitate may still contain the hydrobromide salt of your product or unreacted starting material.
-
It is often better to neutralize the mixture first. Dilute the reaction mixture with a larger volume of ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any HBr and remove acidic impurities. Then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Step 2: Crystallization vs. Chromatography
-
Recrystallization: This is the ideal method if it works. Try a range of solvent systems. A good starting point is ethanol, isopropanol, or ethyl acetate/hexane mixtures. The goal is to find a solvent in which your product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: This is the most reliable method for separating complex mixtures.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexane (or petroleum ether) is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexane) and gradually increase the polarity. The product is moderately polar and should elute accordingly. Because the product contains basic nitrogens, it may streak on the silica gel. Adding 0.5-1% triethylamine (Et₃N) to your mobile phase can neutralize the acidic sites on the silica, resulting in much sharper peaks and better separation.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 6-substituted imidazo[2,1-b]thiazoles?
The reaction is a classic example of heterocyclic synthesis, proceeding in three main steps:
-
Nucleophilic Attack (Sₙ2): The endocyclic nitrogen of the 2-aminothiazole acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the bromide ion. This forms a thiazolium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group of the thiazolium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring, resulting in a bicyclic alcohol intermediate (a hemiaminal-type structure).
-
Dehydration: This alcohol intermediate readily loses a molecule of water under the heated, often acidic, reaction conditions to form the stable, aromatic imidazo[2,1-b]thiazole ring system.
Reaction Mechanism Diagram
Caption: The three-step mechanism for the formation of the imidazo[2,1-b]thiazole core.
Q2: How do I synthesize the 2-amino-4-bromothiazole precursor if it's not available?
Synthesizing substituted 2-aminothiazoles is a common requirement. While direct bromination of 2-aminothiazole typically occurs at the 5-position due to electronic effects[12], specific routes to the 4-bromo isomer exist. One method involves a "halogen dance" rearrangement from a protected 5-bromothiazole derivative.[13][14] A more direct, classical approach is a Hantzsch synthesis using a brominated starting material. However, for practical purposes, sourcing this specific isomer commercially is often the most efficient route. If synthesis is required, a thorough literature review for a robust procedure is essential.[13][14]
Q3: What analytical techniques are essential for confirming the final product structure?
Unambiguous characterization is crucial. A combination of the following methods should be used:
-
¹H NMR (Proton NMR): Look for the characteristic signals of the imidazo[2,1-b]thiazole core. The protons on the fused rings typically appear as singlets or doublets in the aromatic region (usually >7.0 ppm).
-
¹³C NMR (Carbon NMR): Confirms the number of unique carbons and their chemical environment (aliphatic vs. aromatic, carbonyls, etc.).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental formula, which is critical for distinguishing your product from isomers or byproducts.
-
Infrared (IR) Spectroscopy: Useful for confirming the absence of starting material functional groups (e.g., C=O stretch from the ketone, N-H stretches from the aminothiazole) and the presence of aromatic C-H and C=C/C=N stretches in the final product.
Part 3: Experimental Protocol Example
This section provides a representative, detailed protocol for the synthesis of a 6-aryl-substituted imidazo[2,1-b]thiazole. Modify stoichiometry and reagents as needed for your specific target.
Synthesis of 6-(4-bromophenyl)imidazo[2,1-b]thiazole
Materials:
-
2-Aminothiazole (1.00 g, 10.0 mmol)
-
2-Bromo-1-(4-bromophenyl)ethan-1-one (2.78 g, 10.0 mmol)
-
Ethanol (95%), 50 mL
-
Sodium bicarbonate (optional, 1.26 g, 15.0 mmol)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiazole (1.00 g) and ethanol (50 mL). If using, add the sodium bicarbonate now.
-
Heating: Begin stirring and heat the mixture to reflux (~80 °C) using a heating mantle.
-
Addition of Ketone: Once the mixture is refluxing, add the 2-bromo-1-(4-bromophenyl)ethan-1-one in one portion (or dissolve in minimal hot ethanol and add dropwise for a cleaner reaction).
-
Reaction: Maintain the reflux for 3-5 hours. Monitor the reaction's progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane as the eluent). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Workup:
-
Allow the flask to cool to room temperature. A solid product may precipitate.
-
Pour the mixture into 150 mL of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid filter cake thoroughly with water (2 x 30 mL) and then with a small amount of cold ethanol (1 x 15 mL) to remove soluble impurities.
-
-
Purification:
-
Air-dry the crude solid.
-
For higher purity, recrystallize the solid from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: Obtain the mass and calculate the percent yield. Confirm the structure using NMR, MS, and IR spectroscopy.
References
-
Synthesis of Imidazo[2,1-b][2][3][15]thiadiazole Derivatives as Possible Biologically Active Agents. Acta Poloniae Pharmaceutica,
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules,
-
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters,
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry,
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Molecules,
-
Synthesis of imidazo[2,1-b]thiazoles. ResearchGate,
-
New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity. ResearchGate,
-
Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. ResearchGate,
-
Hantzsch Thiazole Synthesis. Chem Help Asap,
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules,
-
Synthesis of 6‐phenyl imidazo[2,1‐b]thiazole. ResearchGate,
-
Hantzsch Thiazole Synthesis. SynArchive,
-
Application Notes: Hantzsch Synthesis for Thiazole Derivatives. BenchChem,
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules,
-
2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents,
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc,
-
Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. European Journal of Medicinal Chemistry,
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. JOCPR,
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry,
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Beilstein Journal of Organic Chemistry,
-
Synthesis of some new 5- substituted of 2-aminothiazoles. JOCPR,
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry,
-
Chemical synthesis of 2-aminothiazole 3 from α-bromoketone 1 and 1-(4-methylpyridin-2-yl)thiourea (2). ResearchGate,
-
New 6-(4-Bromophenyl)-imidazo[2,1- b ]thiazole Derivatives: Synthesis and Antimicrobial Activity. ResearchGate,
-
Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate,
-
Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters,
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results,
-
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry,
-
6-Nitro-2,3-dihydroimidazo[2,1-b][2][15]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. European Journal of Medicinal Chemistry,
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules,
-
6-(2-BROMO-PHENYL)-IMIDAZO[2,1-B]THIAZOLE-3-CARBOXYLIC ACID. ChemWhat,
-
6-(3-bromo-phenyl)-imidazo[2,1-b]thiazole-5-carbaldehyde. ChemicalBook,
-
Chemistry of Imidazo[2,1-b][2][3][15]thiadiazoles. ResearchGate,
-
Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. ResearchGate,
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. synarchive.com [synarchive.com]
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- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
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- 15. SYNTHESIS OF IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES AS POSSIBLE BIOLOGICALLY ACTIVE AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges of 6-Bromoimidazo[2,1-b]thiazole and its intermediates
Welcome to the technical support center for the synthesis and purification of 6-Bromoimidazo[2,1-b]thiazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. Imidazo[2,1-b]thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3][4] However, their synthesis, particularly the purification of the target compound and its key intermediates, presents distinct challenges that can impact yield, purity, and reproducibility.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic protocols and field-proven insights. We will dissect common problems, explain the underlying chemical principles, and offer robust, validated solutions.
Overview of the Synthetic Pathway
The most common and reliable route to this compound involves a two-step process: the synthesis of a 2-aminothiazole intermediate, followed by a cyclocondensation reaction. Understanding this workflow is critical to diagnosing purification issues at each stage.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Step-by-Step Purification
This section addresses specific issues encountered during the synthesis and isolation of the intermediates and the final product.
Stage 1: Purification of 2-Amino-4-bromothiazole Intermediate
The Hantzsch thiazole synthesis is a robust method for creating the 2-aminothiazole core.[5][6] However, purification of the brominated analog can be tricky.
Q1: My crude 2-amino-4-bromothiazole is a dark, oily solid that is difficult to handle. How can I improve its physical form and purity?
A1: This is a common issue often caused by residual acidic impurities from the synthesis or slight decomposition.
-
Causality: The reaction of an α-haloketone and thiourea can produce hydrohalic acid as a byproduct. If not properly neutralized, this acid can lead to side reactions or degradation, resulting in discoloration and poor crystalline form.
-
Solution Protocol:
-
Neutralization Wash: Before isolation, ensure the reaction mixture is neutralized. After cooling, pour the mixture into ice water and basify carefully with a dilute base like aqueous sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is ~7-8. This neutralizes residual acid and helps precipitate the free amine.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate.
-
Recrystallization: This is the most effective purification method. A mixed solvent system is often required.
-
Recommended Solvents: Ethanol/water is a highly effective system.[5][6] Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until persistent turbidity is observed. Then, add a few more drops of hot ethanol to redissolve the solid and allow the solution to cool slowly.
-
Why it works: The product is highly soluble in hot ethanol but poorly soluble in water. Slow cooling allows for the formation of well-defined crystals, excluding impurities into the mother liquor.
-
-
| Parameter | Recommended Condition | Rationale |
| Purification Method | Recrystallization | Highly effective for removing polar and non-polar impurities from crystalline solids. |
| Solvent System | Ethanol/Water | Good solubility at high temperatures, poor solubility at low temperatures, promoting high recovery. |
| pH Adjustment | Neutralize to pH 7-8 | Prevents acid-catalyzed degradation and ensures the product is in its free base form. |
Q2: My NMR spectrum of the purified 2-amino-4-bromothiazole shows a significant amount of the non-brominated 2-aminothiazole. What happened?
A2: This indicates an incomplete bromination reaction or debromination during workup.
-
Causality: The brominating agent (e.g., N-Bromosuccinimide or elemental bromine) may have been insufficient, or the reaction conditions (time, temperature) were not optimal. Aggressive basic conditions during workup can sometimes lead to debromination, although this is less common.
-
Solution Strategy:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Ensure the starting material spot has been completely consumed before quenching the reaction.
-
Purification via Chromatography: If recrystallization fails to separate the mixture (as the polarity may be very similar), column chromatography is the next step. A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, should effectively separate the brominated product from the less polar starting material.
-
Stage 2: Purification of this compound
The final cyclocondensation step involves reacting the pure 2-amino-4-bromothiazole with an α-bromoaldehyde equivalent, most commonly bromoacetaldehyde diethyl acetal, followed by acid-catalyzed cyclization.
Q3: The final product after cyclization is a dark, tarry substance with a low yield. What are the primary causes and how can I fix this?
A3: This is a classic problem stemming from the instability of the aldehyde intermediate and potential polymerization.
-
Causality: Bromoacetaldehyde is prone to polymerization under both acidic and basic conditions. Using its more stable acetal precursor (bromoacetaldehyde diethyl acetal) is standard practice.[7] The in situ hydrolysis of the acetal to the aldehyde must be carefully controlled. Harsh acidic conditions or high temperatures can cause the newly formed aldehyde to polymerize before it can react with the aminothiazole.
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low yield in the final cyclization.
-
Detailed Protocol Adjustments:
-
Purify the Acetal: Ensure your bromoacetaldehyde diethyl acetal is pure. It should be a clear liquid. If it is colored, it likely contains acidic impurities. Wash it with a cold, dilute sodium carbonate solution, then with water, dry it over anhydrous calcium chloride, and distill under reduced pressure.[7]
-
Control the Reaction: Add the 2-amino-4-bromothiazole and the acetal to a solvent like ethanol. Heat the mixture and then add the acid catalyst (e.g., concentrated H₂SO₄ or HCl) dropwise. Do not add the acid at room temperature. This allows the cyclization to compete more effectively with polymerization.
-
Workup: Once the reaction is complete by TLC, cool the mixture and pour it onto ice. Neutralize with a base (e.g., NH₄OH) to precipitate the crude product. Filter and wash thoroughly with water.
-
Q4: I've isolated the crude this compound, but it won't crystallize and column chromatography gives poor separation.
A4: This suggests the presence of closely related impurities or that the product is an amorphous solid under these conditions.
-
Causality: The main culprits are often unreacted 2-amino-4-bromothiazole and polymeric byproducts. These can co-elute on silica gel or inhibit crystallization.
-
Advanced Purification Strategy:
-
Trituration: Before attempting more complex methods, try triturating the crude oil/solid with a solvent in which the product is poorly soluble but the impurities are. Diethyl ether or a cold hexane/ethyl acetate mixture can be effective for washing away less polar impurities.
-
Optimize Chromatography:
-
Solvent System: Finding the right TLC mobile phase is crucial. Test various combinations of hexane, ethyl acetate, dichloromethane, and methanol. A good system will show clear separation between your product spot (visualized under UV light) and any impurities. A typical Rf value to aim for is 0.3-0.4 for good column separation.[8]
-
Dry Loading: If your product is not very soluble in the column solvent, dissolve it in a different solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This often results in much sharper bands and better separation.
-
-
Acid/Base Extraction: If the main impurity is unreacted 2-amino-4-bromothiazole, you can try an acidic wash. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with dilute HCl (e.g., 1M). The basic aminothiazole will move to the acidic aqueous layer, while your (less basic) imidazo[2,1-b]thiazole product remains in the organic layer. Remember to wash the organic layer with brine and dry it before solvent evaporation.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor these reactions? A: Thin Layer Chromatography (TLC) is indispensable.[8][9] Use silica gel plates and visualize with a UV lamp (254 nm). Staining with iodine vapor can also help visualize spots that are not UV-active.
Q: Are there any specific safety precautions for handling these reagents? A: Yes. α-bromo ketones and aldehydes are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Bromine and brominating agents are corrosive and toxic; handle with extreme care.
Q: Can I use a different bromo-aldehyde equivalent? A: Yes, bromoacetaldehyde dimethyl acetal is a common alternative to the diethyl acetal and is used similarly.[10][11] The key is using the acetal form to prevent premature polymerization.
Q: My final product's melting point is lower than the literature value, even after purification. Why? A: A depressed melting point is a classic indicator of residual impurities. Even small amounts of solvent trapped in the crystal lattice or a persistent byproduct can cause this. Try re-purifying by a different method (e.g., if you used chromatography, try recrystallization) or drying the sample under high vacuum for an extended period.
References
-
Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Coll. Vol. 3, p.123 (1955); Vol. 28, p.15 (1948). Retrieved from [Link]
-
Ansari, A., et al. (2021). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. RSC Advances. Retrieved from [Link]
-
Yurttaş, L., et al. (2014). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Molecules. Retrieved from [Link]
-
Ansari, A., et al. (2021). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. PubMed. Retrieved from [Link]
-
Stachulski, A. V., et al. (2011). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. Retrieved from [Link]
-
Aboraia, A. S., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. Retrieved from [Link]
-
Shinde, A. D., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Chemistry & Chemical Technology. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Retrieved from [Link]
-
Manasa, K. L., et al. (2019). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal. Coll. Vol. 6, p.908 (1988); Vol. 55, p.97 (1976). Retrieved from [Link]
-
IndiaMART. (n.d.). 3 Bromopropionaldehyde Dimethyl Acetal. Retrieved from [Link]
-
Ortega-Alfaro, M. C., et al. (2018). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. ChemProc. Retrieved from [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity. Retrieved from [Link]
-
Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Sources
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- 3. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 11. 3-BROMOPROPIONALDEHYDE DIMETHYL ACETAL | 36255-44-4 [chemicalbook.com]
Troubleshooting common issues in the synthesis of imidazo[2,1-b]thiazoles
Welcome to the Technical Support Center for the synthesis of imidazo[2,1-b]thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. The following content, presented in a question-and-answer format, provides in-depth troubleshooting strategies grounded in mechanistic principles and supported by established literature.
Section 1: The Hantzsch-Type Condensation Route
The reaction of a 2-aminothiazole with an α-haloketone is a cornerstone for constructing the imidazo[2,1-b]thiazole core. While robust, this reaction is not without its pitfalls. This section addresses the most frequently encountered issues.
FAQ 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Low yields in this synthesis can often be traced back to a few key areas: reactant purity, reaction conditions, and work-up procedures. A systematic approach is crucial for diagnosing the issue.
Causality & Troubleshooting:
-
Purity of Starting Materials: The purity of both the 2-aminothiazole and the α-haloketone is paramount. Impurities can lead to a cascade of side reactions, consuming your starting materials and complicating purification[1].
-
2-Aminothiazole Stability: 2-Aminothiazole and its derivatives can be susceptible to degradation over time, especially if not stored properly. It is advisable to use freshly acquired or purified starting material.
-
α-Haloketone Instability: α-Haloketones can be lachrymatory and unstable. They may undergo self-condensation or hydrolysis. It is recommended to use them fresh or purify them by recrystallization or distillation if they appear discolored or have been stored for an extended period.
-
-
Suboptimal Reaction Conditions:
-
Temperature: This reaction typically requires heating to overcome the activation energy for both the initial SN2 reaction and the subsequent cyclization[2]. If you are running the reaction at room temperature with slow conversion, a gradual increase in temperature is recommended. However, excessive heat can promote side reactions and decomposition.
-
Solvent Choice: The polarity of the solvent is critical. While ethanol is a common choice, screening other solvents like methanol or employing solvent-free conditions has been shown to produce excellent yields in some cases. The solvent must be able to dissolve the starting materials to a reasonable extent to facilitate the reaction.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged heating can result in the formation of degradation byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
-
-
Inefficient Work-up and Isolation:
-
The product may have some solubility in the aqueous phase during extraction. Ensure proper pH adjustment to neutralize the product and minimize its solubility in water[3].
-
Precipitation of the product can be influenced by the solvent used. If the product is expected to precipitate upon neutralization, ensure the solution is sufficiently cooled and given adequate time for complete precipitation.
-
dot
Caption: Troubleshooting workflow for low yield in Hantzsch-type synthesis.
FAQ 2: I am observing a significant side product. How can I improve the reaction's selectivity?
The formation of side products is a common issue, often related to the reaction conditions and the nature of the starting materials.
Causality & Troubleshooting:
-
Isomer Formation: When using N-substituted 2-aminothiazoles, there is a possibility of forming isomeric products. The initial nucleophilic attack can occur from either the endocyclic or exocyclic nitrogen of the 2-aminothiazole.
-
Regioselectivity in Cyclization: The nature of the substituents on both the 2-aminothiazole and the α-haloketone can influence the regioselectivity of the cyclization.
-
Controlling Reaction Conditions:
-
Temperature: Lowering the reaction temperature may slow down the formation of undesired byproducts, favoring the thermodynamically more stable product.
-
Catalyst: While the classic synthesis may not require a catalyst, modern variations often use one to improve efficiency and selectivity. Lewis acids or solid-supported catalysts can be beneficial[4].
-
Experimental Protocol: Optimizing Reaction Conditions
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-aminothiazole (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Addition: Slowly add the α-haloketone (1.0 eq) to the solution.
-
Heating: Heat the reaction mixture to the desired temperature and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature, and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
| Parameter | Initial Condition | Troubleshooting Action | Rationale |
| Temperature | Reflux | Decrease to 50°C, then room temp. | May favor the desired kinetic product over thermodynamic byproducts. |
| Solvent | Ethanol | Screen aprotic solvents (e.g., DMF, Toluene) | Solvent polarity can influence reaction pathways and selectivity. |
| Catalyst | None | Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) | Can accelerate the desired reaction pathway and improve selectivity[5]. |
Section 2: The Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
This powerful one-pot, three-component reaction involving a 2-aminothiazole, an aldehyde, and an isocyanide offers a rapid route to diverse imidazo[2,1-b]thiazoles[6]. However, its complexity can lead to unique challenges.
FAQ 3: My GBB reaction is not working or giving a complex mixture of products. What should I check first?
The success of a multicomponent reaction hinges on the careful orchestration of several factors.
Causality & Troubleshooting:
-
Purity and Reactivity of Components:
-
Aldehyde: Ensure the aldehyde is free of carboxylic acid impurities, which can interfere with the reaction.
-
Isocyanide: Isocyanides can have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Their purity is crucial for good yields.
-
2-Aminothiazole: As with the Hantzsch synthesis, the purity of the 2-aminothiazole is critical.
-
-
Reaction Conditions:
-
Catalyst: The GBB reaction is often catalyzed by Lewis or Brønsted acids[4]. The choice and amount of catalyst can significantly impact the reaction outcome. If no product is observed, the addition of a catalyst like scandium triflate (Sc(OTf)₃) or p-toluenesulfonic acid (TsOH) may be necessary[5].
-
Solvent: The choice of solvent can influence the reaction rate and yield. Toluene and methanol are commonly used. In some cases, increasing the temperature and using a higher-boiling solvent like toluene can improve yields[6].
-
dot
Caption: Simplified mechanism of the Groebke–Blackburn–Bienaymé reaction.
Section 3: Purification and Characterization
Successful synthesis is only half the battle; proper purification and characterization are essential to ensure the identity and purity of your final compound.
FAQ 4: I am having difficulty purifying my imidazo[2,1-b]thiazole derivative. What are some effective methods?
Purification can be challenging due to the nature of the products and potential byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying imidazo[2,1-b]thiazoles[6][7].
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on the polarity of your compound as determined by TLC. For more polar compounds, dichloromethane and methanol may be a more suitable solvent system.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating to find a suitable solvent system where the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.
-
FAQ 5: What are the key characteristic signals to look for in the NMR and MS data of my imidazo[2,1-b]thiazole?
Spectroscopic analysis is crucial for confirming the structure of your synthesized compound.
Expected Spectroscopic Data:
-
¹H NMR:
-
The protons on the imidazo[2,1-b]thiazole core will have characteristic chemical shifts. For example, the proton at the 5-position often appears as a singlet in the aromatic region.
-
The chemical shifts and coupling patterns of the protons from the starting materials (e.g., the aryl group from the α-haloketone) should be consistent with the final structure.
-
-
¹³C NMR:
-
The carbon signals for the fused ring system will appear in the aromatic region. The chemical shifts will be influenced by the substituents on the ring.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target compound[7]. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Retrieved from [Link]
-
K.L. (2017). Multicomponent Reactions in Synthesis of Bioactive Heterocycles. CRC Press. Retrieved from [Link]
-
ResearchGate. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. [Image]. Retrieved from [Link]
-
MDPI. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 26(16), 4985. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Retrieved from [Link]
-
Taylor & Francis Online. (2004). Multi-Component Reactions in Heterocyclic Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of unsymmetrical bis-heterocycles containing the imidazo[2,1-b]thiazole framework and their benzo[d]fused analogues by an acid-free Groebke-Blackburn-Bienaymé reaction. Retrieved from [Link]
-
DOI. (2016). Synthesis of unsymmetrical bis-heterocycles containing the imidazo[2,1-b]thiazole framework and their benzo[d]fused analogues by an acid-free Groebke–Blackburn–Bienaymé reaction. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction (microreview) | Request PDF. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Sciforum. (2023). Synthesis one pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé reaction under free catalyts. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. Retrieved from [Link]
-
Beilstein Journals. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Retrieved from [Link]
-
PubMed Central. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
National Institutes of Health. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]
-
RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts †. Retrieved from [Link]
-
SpringerLink. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]
-
ACS Publications. (2012). Small Heterocycles in Multicomponent Reactions. Chemical Reviews, 112(6), 3057-3142. Retrieved from [Link]
-
PubMed Central. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective. Retrieved from [Link]
-
RSC Publishing. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved from [Link]
-
ResearchGate. (2021). Aminothiolation of α-Bromocinnamaldehydes to Access Imidazo[2,1- b ]thiazoles by Incorporation of Two Distinct Photoinduced Processes. Retrieved from [Link]
-
ResearchGate. (2011). Chemistry of Imidazo[2,1-b][8][9][10]thiadiazoles. Retrieved from [Link]
-
National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
ResearchGate. (2018). On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Image]. Retrieved from [Link]
-
ResearchGate. (2015). Synthetic Access to Imidazo[2,1-b]thiazoles | Request PDF. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of Some Novel Fused Imidazo [2, 1-b][8][9] Thiazole and Imidazo [2, 1-b] Thiazolo [5, 4-d] Isoxazole Derivatives. Retrieved from [Link]
-
MDPI. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules, 23(8), 2049. Retrieved from [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
ResearchGate. (2017). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
PubMed. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 6. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 7. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorfrancis.com [taylorfrancis.com]
Optimization of reaction conditions for the synthesis of 6-Bromoimidazo[2,1-b]thiazole
Welcome to the technical support center for the synthesis of 6-bromoimidazo[2,1-b]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this important synthetic transformation. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a variation of the Hantzsch thiazole synthesis. This typically involves the condensation of 2-aminothiazole with a suitable α-haloaldehyde, specifically bromoacetaldehyde or its more stable diethyl acetal precursor. The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of 2-aminothiazole on the aldehyde, followed by cyclization and dehydration to form the aromatic imidazo[2,1-b]thiazole ring system. Direct bromination of the parent imidazo[2,1-b]thiazole is a potential alternative route, though regioselectivity can be a challenge.
This guide will focus on the optimization of the primary synthetic route and address common issues that may arise during the experimental process.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of this compound.
Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield is a common issue in heterocyclic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials:
-
2-Aminothiazole: Ensure the 2-aminothiazole is of high purity. Impurities can inhibit the reaction or lead to unwanted side products. If the purity is questionable, recrystallization or purification by column chromatography is advised.
-
Bromoacetaldehyde Diethyl Acetal: This reagent can degrade over time. It is advisable to use a freshly opened bottle or to distill the acetal before use. The free aldehyde is unstable and should be generated in situ or used immediately after preparation.
-
-
Reaction Conditions:
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol is a common starting point. If the reaction is too slow, a higher boiling point solvent such as n-butanol or DMF can be considered. However, excessively high temperatures can lead to decomposition of the product or starting materials.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged heating may lead to the formation of degradation products.
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol can facilitate the reaction by stabilizing charged intermediates. Aprotic polar solvents like DMF can also be effective. Ensure the solvent is dry if moisture-sensitive reagents are used.
-
-
pH of the Reaction Mixture:
-
The Hantzsch synthesis can be sensitive to pH. While it often proceeds without the addition of an acid or base, some variations benefit from acidic catalysis to activate the carbonyl group. A catalytic amount of a mild acid like acetic acid can be trialed. Conversely, if the reaction generates acidic byproducts (e.g., HBr), the medium can become too acidic, potentially leading to side reactions. In such cases, the addition of a non-nucleophilic base like sodium carbonate might be beneficial.
-
Formation of Multiple Products/Impurities
Question: My TLC analysis shows multiple spots, and the final product is difficult to purify. What are the potential side reactions, and how can I minimize them?
Answer: The formation of multiple products is often due to side reactions involving the starting materials or intermediates.
-
Self-Condensation of Bromoacetaldehyde: Bromoacetaldehyde is highly reactive and can undergo self-condensation, especially under basic conditions. Using the more stable bromoacetaldehyde diethyl acetal, which releases the aldehyde slowly under the reaction conditions, can mitigate this issue.
-
Formation of Isomeric Products: While the reaction of 2-aminothiazole with an α-haloaldehyde is generally regioselective to form the imidazo[2,1-b]thiazole, the formation of other isomers is possible, though less common. Careful control of reaction conditions, particularly temperature, can help to favor the desired product.
-
Polymerization: The formation of dark, tarry materials is indicative of polymerization, which can be caused by excessive heat or the presence of impurities.
Strategies for Minimizing Impurities:
-
Slow Addition of Reagents: Adding the bromoacetaldehyde diethyl acetal dropwise to the heated solution of 2-aminothiazole can help to maintain a low concentration of the reactive aldehyde, minimizing self-condensation.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run at high temperatures for extended periods.
-
Purification: If impurities are still present, purification by column chromatography on silica gel is usually effective. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can separate the desired product from less polar starting materials and more polar byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective final purification step.
Product Identification and Characterization
Question: How can I be certain that I have synthesized the correct this compound isomer?
Answer: The structural confirmation of the product is crucial. The primary method for distinguishing between potential isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the protons on the imidazole and thiazole rings. The chemical shifts and coupling constants of these protons are unique to the specific substitution pattern. For this compound, one would expect to see distinct signals for the protons at the 2, 3, and 5-positions.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with each carbon atom in the heterocyclic system giving a distinct signal.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product. The isotopic pattern of the bromine atom (approximately equal intensity for M and M+2 peaks) will be a key feature in the mass spectrum.
For an unambiguous structure determination, especially if novel derivatives are being synthesized, single-crystal X-ray diffraction is the gold standard.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the synthesis of this compound?
A1: The synthesis follows the Hantzsch thiazole synthesis pathway. The proposed mechanism is as follows:
-
Nucleophilic Attack: The endocyclic nitrogen of 2-aminothiazole acts as a nucleophile and attacks the carbonyl carbon of bromoacetaldehyde.
-
Intermediate Formation: This initial attack forms a hemiaminal intermediate.
-
Cyclization: The exocyclic amino group of the thiazole ring then performs an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide ion and forming the five-membered imidazole ring.
-
Dehydration: The resulting intermediate undergoes dehydration to form the stable, aromatic this compound.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, several safety precautions are essential:
-
Bromoacetaldehyde and its precursors are lachrymators and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents used in this synthesis are flammable. Avoid open flames and use appropriate heating methods, such as a heating mantle with a temperature controller.
-
Work-up: Be cautious during the work-up procedure, especially when neutralizing acidic solutions with a base, as this can be an exothermic process.
Q3: Can I use a different halogenated aldehyde, such as chloroacetaldehyde?
A3: Yes, chloroacetaldehyde or its acetal can also be used. However, the reactivity of the carbon-halogen bond is lower for chlorides compared to bromides (C-Br is a better leaving group than C-Cl). This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve a comparable yield.
Q4: Is it possible to synthesize this compound by brominating the parent imidazo[2,1-b]thiazole?
A4: Direct bromination is a potential alternative synthetic route. Electrophilic substitution on the imidazo[2,1-b]thiazole ring system is known to occur. The regioselectivity of the bromination would be a key consideration. The electron-rich nature of the imidazole ring would likely direct the incoming electrophile (bromine) to one of the positions on this ring. Theoretical and experimental studies would be needed to determine the selectivity for the 6-position versus other positions (e.g., 5-position). Common brominating agents like N-bromosuccinimide (NBS) or bromine in a suitable solvent could be employed. Optimization of the reaction conditions (solvent, temperature, and brominating agent) would be crucial to achieve the desired regioselectivity.
Data Presentation
Table 1: Recommended Reaction Conditions for Optimization
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |
| Solvent | Ethanol | n-Butanol, DMF, Acetonitrile | Solvent polarity and boiling point can significantly impact reaction rate and solubility. |
| Temperature | Reflux (approx. 78 °C in Ethanol) | 50 °C to 120 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition. |
| Reactant Ratio | 1:1.1 (2-aminothiazole : Bromoacetaldehyde diethyl acetal) | 1:1 to 1:1.5 | A slight excess of the electrophile can drive the reaction to completion. |
| Catalyst | None | Catalytic Acetic Acid or Na₂CO₃ | Can be used to modulate the pH and potentially improve the reaction rate. |
| Reaction Time | 8-12 hours | 2-24 hours (monitor by TLC) | Optimal time depends on the specific conditions; prolonged heating can be detrimental. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for the Hantzsch synthesis of related compounds. Optimization may be required for specific laboratory conditions.
Materials:
-
2-Aminothiazole
-
Bromoacetaldehyde diethyl acetal
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1.0 eq) in anhydrous ethanol.
-
Heat the solution to reflux.
-
Add bromoacetaldehyde diethyl acetal (1.1 eq) dropwise to the refluxing solution over 30 minutes.
-
Maintain the reaction at reflux and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed (typically after 8-12 hours), allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and MS.
Visualizations
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in the synthesis.
References
- Karaman, B., et al. (2011). New imidazo[2,1-b]thiazole derivatives: Synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(11), 5769-5777.
- Ulusoy, N., et al. (2002). New 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole Derivatives: Synthesis and Antimicrobial Activity. Farmaco, 57(3), 251-255.
- Ayala-Mar, S., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chemistry Proceedings, 14(1), 103.
- Popov, A. V., et al. (2020). Intriguing enigma of nitrobenzofuroxan's 'Sphinx': Boulton–Katritzky rearrangement or unusual evidence of the N-1/N-3-oxide rearrangement? Molecules, 25(22), 5463.
- Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry, 26(9), 2470-2483.
- Khalifa, M. E. (2018). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 23(3), 664.
- Hanoon, H. A., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3).
- Chen, L., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. The Journal of Organic Chemistry, 84(9), 5645-5654.
-
Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b][2][3][4]thiadiazoles. Tetrahedron, 67(19), 3289-3316.
- Kushwaha, S., et al. (2025). A Glycerol promoted, regioselective synthesis of 6-aryl substituted Imidazo[2,1-b]thiazole and imidazo[2,1-b]-1,3,4-thiadiazole through a one-step domino process under green conditions. Organic Letters.
- El-Gaby, M. S. A., et al. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities.
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Journal of Heterocyclic Chemistry, 55(8), 1953-1963.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
- Singh, P. K., et al. (2018). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Drug Delivery and Therapeutics, 8(5-s), 11-19.
- Farkas, J., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 305-310.
- Hantzsch, A. R. (1881). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
- Boufroura, H., et al. (2017).
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Technical Support Center: Overcoming Solubility Challenges with 6-Bromoimidazo[2,1-b]thiazole
Researchers, scientists, and drug development professionals often encounter promising heterocyclic compounds like 6-Bromoimidazo[2,1-b]thiazole. This class of molecules shows significant potential in various therapeutic areas, including as anticancer and antimycobacterial agents.[1][2] However, the journey from a promising hit to a validated lead can be stalled by a common, yet significant, hurdle: poor aqueous solubility.
This guide is designed to provide you with the expertise and practical steps to overcome solubility issues with this compound in your biological assays. Inconsistent, non-reproducible, or misleading data is often a direct result of a compound precipitating out of the solution.[3] By understanding the underlying principles and employing the right strategies, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common questions and issues encountered when working with sparingly soluble compounds.
Part 1: Compound Handling and Stock Solution Preparation
Q1: What is the best solvent to prepare a stock solution of this compound?
The choice of solvent is critical and depends on the specific requirements of your assay. For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of polar and nonpolar compounds and its miscibility with aqueous media.[4][5]
Causality: DMSO is a highly polar aprotic solvent that can disrupt the crystal lattice energy of solid compounds like this compound, facilitating its dissolution.[4] However, it's crucial to use high-purity, anhydrous DMSO, as water contamination can significantly reduce its solubilizing capacity and cause your compound to precipitate from the stock solution over time.[3][6]
| Solvent | Recommended Use | Max Final Assay Conc. (Typical) | Considerations |
| DMSO | Primary choice for initial stock solutions. | < 0.5% | Can be toxic to some cell lines at >1%.[7] Verify tolerance for your specific assay. |
| Ethanol | Alternative for some assays, but generally less effective for highly lipophilic compounds. | < 1% | Can have biological effects on its own and may not be suitable for all cell types.[7] |
| PEG 300/400 | Useful as a co-solvent, especially for in vivo studies. | Varies | Can increase viscosity and may interfere with some assay readouts.[8] |
| N,N-Dimethylformamide (DMF) | Strong solvent, but generally more toxic than DMSO. | < 0.1% | Use with caution due to higher cellular toxicity.[8] |
Expert Insight: Always start by preparing a high-concentration stock solution, typically in the 10-50 mM range in 100% DMSO. This minimizes the volume of organic solvent added to your final assay, thereby reducing the risk of solvent-induced artifacts.[9]
Q2: My 10 mM DMSO stock solution looks clear, but I get inconsistent results. How can I be sure the compound is fully dissolved?
Visual clarity can be deceptive. Micro-precipitates or amorphous aggregates may not be visible to the naked eye but can drastically affect the actual concentration of the compound in solution, leading to poor reproducibility.
Self-Validating Protocol:
-
Gentle Warming: After adding DMSO, gently warm the vial to 37°C for 10-15 minutes.[9]
-
Vortexing/Sonication: Vortex the solution vigorously. If particulates are still suspected, sonicate the vial in a water bath for 5-10 minutes.
-
Centrifugation: Before taking an aliquot for your experiment, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes.
-
Aliquot from Supernatant: Carefully take the required volume from the upper portion of the supernatant, avoiding any potential pellet at the bottom.
This process helps ensure you are working with a truly solubilized compound, free of micro-precipitates that can skew your results.
Q3: My compound precipitates as soon as I dilute the DMSO stock into my aqueous assay buffer/media. What is happening and what should I do?
This is a classic sign of exceeding the compound's kinetic solubility . While your compound is soluble in DMSO, the DMSO concentration dramatically drops upon dilution into the aqueous buffer, which cannot maintain the compound in solution.[10][11] The compound then rapidly crashes out.
Troubleshooting Workflow:
Caption: How precipitation creates artifactual dose-response curves.
Validation Step: After running your assay, centrifuge your assay plates (if possible) and visually inspect the bottom of the wells for pellets, especially at the highest concentrations tested. This can provide direct evidence of precipitation.
References
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
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PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
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ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
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AAPS. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link]
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ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]
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ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. Retrieved from [Link]
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ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]
-
ACS Publications. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents | ACS Omega. Retrieved from [Link]
-
ChemWhat. (n.d.). 6-(2-BROMO-PHENYL)-IMIDAZO[2,1-B]THIAZOLE-3-CARBOXYLIC ACID CAS#: 912770-08-2. Retrieved from [Link]
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PubChem. (n.d.). Imidazo(2,1-b)thiazole. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Retrieved from [Link]
-
RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromoimidazo[2,1-b]thiazol-6-amine. Retrieved from [Link]
-
Chemsrc. (2025). Imidazo[2,1-b]thiazole, 3-bromo. Retrieved from [Link]
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Technical Support Center: Enhancing the In Vivo Stability of 6-Bromoimidazo[2,1-b]thiazole
Welcome to the technical support center for researchers working with 6-Bromoimidazo[2,1-b]thiazole. This guide is designed to provide you with in-depth technical and practical advice to anticipate and troubleshoot stability challenges during in vivo studies. As drug development professionals, we understand that ensuring the stability of a compound in a complex biological system is paramount for obtaining reliable and reproducible data. This resource synthesizes established principles of medicinal chemistry and pharmacokinetics to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability of this compound that you may encounter during your research.
Q1: What are the primary potential metabolic liabilities of the this compound scaffold?
A1: The this compound core, like many heterocyclic compounds, is susceptible to several metabolic pathways. The primary concerns for in vivo instability are typically oxidation and dehalogenation.[1][2] Oxidation can occur on the electron-rich imidazo[2,1-b]thiazole ring system, potentially mediated by cytochrome P450 (CYP) enzymes or other oxidoreductases like aldehyde oxidase.[3] The bromine substituent itself can be a site for metabolic attack, leading to dehalogenation, which is a known metabolic pathway for halogenated aromatic compounds.[4][5]
Q2: How might the bromine atom on the scaffold influence its metabolic stability?
A2: The carbon-bromine bond can be a target for metabolic enzymes, leading to the replacement of the bromine atom with a hydrogen atom (reductive dehalogenation) or a hydroxyl group (oxidative dehalogenation).[2] The rate of dehalogenation is generally slower than for iodine but faster than for chlorine, and it can be influenced by the electronic environment of the aromatic ring.[5] This metabolic process can lead to the formation of active or inactive metabolites, complicating the interpretation of pharmacokinetic and pharmacodynamic data.
Q3: My compound has low oral bioavailability. Could this be related to stability issues?
A3: Yes, low oral bioavailability can be a consequence of both poor stability and low solubility.[5] If this compound is unstable in the acidic environment of the stomach or is rapidly metabolized by enzymes in the gut wall or liver (first-pass metabolism), its concentration in systemic circulation will be significantly reduced. Additionally, poor aqueous solubility can limit the dissolution of the compound in the gastrointestinal tract, thereby reducing its absorption.[6][7]
Q4: What initial in vitro assays should I perform to assess the stability of my this compound derivative?
A4: A standard first step is to assess metabolic stability using liver microsomes or S9 fractions from relevant species (e.g., mouse, rat, human).[8] These assays will provide an initial indication of the compound's susceptibility to phase I metabolism. To investigate the potential role of aldehyde oxidase, which is not always active in microsomes, cytosolic fractions or hepatocytes should be used.[3] Additionally, plasma stability assays can reveal any susceptibility to enzymatic degradation by plasma esterases or other enzymes.
Troubleshooting Guides
This section provides structured guidance for addressing specific challenges you may face during your in vivo experiments with this compound.
Guide 1: Troubleshooting Low Exposure and High Clearance in Pharmacokinetic Studies
If you are observing lower than expected plasma concentrations or rapid clearance of this compound in vivo, consider the following troubleshooting steps.
Workflow for Troubleshooting Low In Vivo Exposure
Caption: Troubleshooting workflow for low in vivo exposure.
Step-by-Step Troubleshooting:
-
Evaluate the Formulation:
-
Problem: The compound may be precipitating out of the dosing vehicle before or after administration, leading to incomplete absorption.
-
Solution: Verify the solubility and stability of this compound in your chosen vehicle at the desired concentration. If solubility is an issue, consider the formulation strategies outlined in the table below.[9][10]
-
-
Assess Metabolic Stability:
-
Problem: The compound may be rapidly metabolized by liver enzymes.
-
Solution: Conduct in vitro metabolic stability assays using liver microsomes, S9 fractions, and hepatocytes.[8] This will help determine the intrinsic clearance of the compound. If high clearance is observed, proceed to metabolite identification.
-
-
Identify Metabolites:
-
Problem: Without knowing the metabolic pathways, it is difficult to devise a strategy to improve stability.
-
Solution: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the major metabolites in both in vitro stability assays and in vivo plasma and urine samples.[11] Look for evidence of oxidation on the imidazothiazole ring and for debrominated metabolites.
-
-
Consider Structural Modifications:
-
Problem: Specific sites on the molecule are susceptible to metabolic attack.
-
Solution: Based on the metabolite identification, consider synthesizing analogs with modifications to block these "metabolic hotspots." For example, introducing a fluorine atom at a site of oxidation can often enhance metabolic stability.[1] If dehalogenation is observed, modifying the electronic properties of the ring system could be explored.
-
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Key Considerations |
| Co-solvents | Using a mixture of solvents (e.g., DMSO, PEG-400, ethanol) to increase solubility. | Potential for vehicle-induced toxicity or altered pharmacokinetics. |
| Surfactants | Employing surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug. | Can cause hypersensitivity reactions and may affect drug distribution. |
| Cyclodextrins | Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[9] | May alter the free drug concentration and affect efficacy. |
| Lipid-Based Formulations | Formulating the drug in lipids or self-emulsifying drug delivery systems (SEDDS).[7] | Can enhance oral absorption and bypass first-pass metabolism via lymphatic uptake. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[12] | Requires specialized equipment for production and characterization. |
Guide 2: Bioanalysis of this compound and its Metabolites
Accurate quantification of the parent compound and its key metabolites is crucial for understanding its pharmacokinetic profile.
Workflow for Bioanalytical Method Development
Caption: Bioanalytical method development workflow.
Key Considerations for Bioanalysis:
-
Mass Spectrometry (MS) Detection: Given the presence of a bromine atom, this compound will have a characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br). This isotopic signature should be monitored in your MS analysis to confirm the identity of the parent compound and any bromine-containing metabolites.[13]
-
Chromatographic Separation: Develop a liquid chromatography method that can separate the parent compound from its potential metabolites, particularly the debrominated analog, which will have a different retention time.
-
Sample Preparation: Biological matrices like plasma and tissue homogenates can interfere with analysis. Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[11] It is essential to evaluate the recovery of your analyte and potential matrix effects for each method.
-
Metabolite Standards: If possible, synthesize authentic standards of suspected major metabolites (e.g., the debrominated analog). This will allow for their unambiguous identification and quantification.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the rate of metabolism of this compound by liver microsomal enzymes.
Materials:
-
This compound
-
Pooled liver microsomes (from the species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard for quenching)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and the NADPH regenerating system to 37°C.
-
Add the liver microsomes to the mixture (final protein concentration typically 0.5-1.0 mg/mL).
-
Initiate the reaction by adding this compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Include control incubations: one without NADPH to assess non-CYP-mediated degradation and one with a known unstable compound as a positive control.
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t1/2).[14]
References
-
da Silva, M. P., & de Moraes, M. C. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-42. [Link]
- Merisko-Liversidge, E., & Liversidge, G. G. (2024). Enhancing solubility and stability of poorly soluble drugs. World Pharma Today.
- Zezzi Arruda, M. A., & Kubota, L. T. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry.
- Abolghasemi, M. M., et al. (2021). Determination of halogenated hydrocarbons in urine samples using a needle trap device packed with Ni/Zn–BTC bi-MMOF via the dynamic headspace method. RSC Publishing - The Royal Society of Chemistry.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science & Technology, 48(18), 10904-11. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Arora, P. K. (2019).
- Müller, R. H., & Peters, K. (2021).
- Sýkora, J., et al. (2018). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- Alaee, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry.
- Sadowsky, D., McNeill, K., & Cramer, C. (2014).
- Wikipedia. (n.d.).
- BenchChem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Semantic Scholar. (n.d.). Mitigating heterocycle metabolism in drug discovery. Semantic Scholar.
- Dalvie, D., et al. (2019). The Role of Aldehyde Oxidase in the Metabolic Clearance of Substituted Benzothiazoles. Drug Metabolism and Disposition.
- Ma, L., & Li, W. (2007). Analytical strategies for identifying drug metabolites. PubMed.
- Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
-
Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]
- Dias, D. A., et al. (2023).
- ResearchGate. (2025). Mitigating Heterocycle Metabolism in Drug Discovery.
- Flegal, M. (2023). Avoiding InVivo Study Pitfalls. YouTube.
- Berthold, T. (n.d.).
- ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?
- ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity.
- Lau, S. S., & Monks, T. J. (1986). Cellular toxicity of bromobenzene and bromobenzene metabolites to rabbit proximal tubules: The role and mechanism of 2-bromohydroquinone. Journal of Pharmacology and Experimental Therapeutics, 237(2), 456-461.
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- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Aldehyde Oxidase in the Metabolic Clearance of Substituted Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dehalogenation of aromatics by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
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- 11. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
Technical Support Center: Strategies to Mitigate Toxicity of 6-Bromoimidazo[2,1-b]thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromoimidazo[2,1-b]thiazole derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the common challenge of toxicity associated with this promising class of compounds. Our goal is to equip you with the knowledge and practical protocols to rationally design and develop safer, more effective therapeutic agents.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most pressing questions that arise during the development of this compound derivatives.
Q1: My this compound lead compound shows excellent in vitro efficacy but is highly cytotoxic to normal cell lines. What is the likely cause of this toxicity?
A1: The toxicity of imidazo[2,1-b]thiazole derivatives is often linked to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[1][2] The thiazole ring, particularly, is susceptible to oxidative metabolism, leading to the formation of highly reactive electrophilic intermediates. These reactive metabolites can then covalently bind to cellular macromolecules like proteins and DNA, causing cellular damage and triggering toxic responses.[1][2][3]
Two primary bioactivation pathways have been identified for the imidazo[2,1-b]thiazole scaffold:
-
S-oxidation: The sulfur atom in the thiazole ring can be oxidized to form a reactive S-oxide metabolite. This intermediate can then undergo a Michael addition reaction with nucleophiles like glutathione (GSH).[1][2]
-
Epoxidation: The thiazole ring can also be epoxidized, forming an unstable epoxide. This epoxide is a potent electrophile that can react with cellular nucleophiles.[1]
The presence of the bromo-substituent can also contribute to toxicity, potentially through the formation of other reactive species.
Q2: What are the primary strategies I can employ to reduce the toxicity of my lead compound while preserving its therapeutic activity?
A2: A multi-pronged approach is often most effective. The core strategies revolve around minimizing the formation of reactive metabolites:
-
Metabolic Blocking: Introduce chemical modifications at the sites of metabolic activation to prevent the formation of reactive intermediates.
-
Bioisosteric Replacement: Replace the labile moieties, such as the thiazole ring or the bromo-substituent, with other functional groups that have similar physicochemical properties but are metabolically more stable.[4][5][6]
-
Modulation of Physicochemical Properties: Altering properties like lipophilicity can influence the compound's distribution and metabolism, potentially reducing toxicity.
Q3: How can I experimentally assess the toxicity of my this compound derivatives?
A3: A tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to in vivo studies for promising candidates.
-
In Vitro Assays:
-
Cytotoxicity Assays: Use a panel of cell lines, including both cancerous and normal cell lines (e.g., primary hepatocytes, HEK-293), to determine the compound's general toxicity.[7][8]
-
Hepatotoxicity Assays: Given the role of the liver in metabolism, assessing hepatotoxicity is critical. Use primary hepatocytes or hepatoma cell lines like HepG2 to evaluate liver-specific toxicity.[9][10][11]
-
Reactive Metabolite Trapping Assays: These assays are crucial for confirming the formation of reactive metabolites. The compound is incubated with liver microsomes and a trapping agent like glutathione (GSH), and the formation of GSH-adducts is monitored by LC-MS.[12][13][14]
-
-
In Vivo Assays:
-
Acute Toxicity Studies: These studies in animal models (e.g., rodents) help determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[15]
-
Sub-chronic and Chronic Toxicity Studies: For lead candidates, longer-term studies are necessary to evaluate the cumulative effects of the compound.
-
II. Troubleshooting Guides
This section provides structured guidance for specific experimental challenges you may encounter.
Troubleshooting High In Vitro Cytotoxicity
Problem: Your this compound derivative shows potent activity against your target but also exhibits high cytotoxicity in non-target cell lines.
Workflow for Resolution:
Caption: Troubleshooting workflow for high in vitro cytotoxicity.
Detailed Steps:
-
Confirm the Hypothesis of Metabolic Activation: The primary hypothesis should be that the observed cytotoxicity is due to the formation of reactive metabolites.
-
Experimental Validation: Conduct a reactive metabolite trapping assay using human or rodent liver microsomes. The presence of glutathione (GSH) adducts is a strong indicator of bioactivation.[13][14]
-
Structural Redesign: Based on the results of the trapping assay, implement the following structural modifications:
-
Metabolic Blocking: If the site of metabolism can be identified (e.g., a specific position on the thiazole ring), consider introducing a blocking group, such as a methyl or fluoro group, at that position.
-
Bioisosteric Replacement of the Thiazole Ring: A successful strategy has been the replacement of the imidazo[2,1-b]thiazole core with a more metabolically stable heterocycle, such as 1,2,4-thiadiazole.[1] This has been shown to abrogate the bioactivation liability while retaining pharmacological activity.[1]
-
Bioisosteric Replacement of the Bromo-Substituent: While the bromine atom may be essential for activity, it can also be a site of metabolic activity or contribute to toxicity. Consider replacing it with other groups of similar size and electronic properties, such as a trifluoromethyl group or a nitrile group, and assess the impact on both activity and toxicity.[16]
-
Troubleshooting In Vivo Hepatotoxicity
Problem: Your lead candidate is well-tolerated in vitro but shows signs of liver damage (e.g., elevated ALT/AST levels) in animal studies.
Workflow for Resolution:
Caption: Troubleshooting workflow for in vivo hepatotoxicity.
Detailed Steps:
-
Establish a Clear Link to Metabolism: The discrepancy between in vitro and in vivo toxicity strongly suggests a role for metabolism.
-
Pinpoint the Bioactivation Pathway: If not already performed, conduct in vitro reactive metabolite trapping studies to identify the specific reactive intermediates.
-
Rational Drug Design to Mitigate Bioactivation:
-
Block Metabolic Hotspots: Use computational models to predict sites of metabolism (SOMs) on your molecule.[17][18] These predictions can guide the targeted placement of metabolic blockers.
-
Prioritize Bioisosteric Replacement: As demonstrated for other imidazo[2,1-b]thiazoles, replacing the thiazole ring is a high-priority strategy.[1]
-
-
Re-evaluation in Animal Models: Synthesize a focused library of analogs with the intended modifications and re-evaluate their hepatotoxicity in a relevant animal model.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro Reactive Metabolite Trapping Assay
Objective: To detect the formation of electrophilic reactive metabolites by trapping them with glutathione (GSH).
Materials:
-
Test compound (this compound derivative)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In separate microcentrifuge tubes, prepare the following mixtures:
-
Complete System: HLM, NADPH regenerating system, GSH, and test compound in phosphate buffer.
-
Control 1 (No NADPH): HLM, GSH, and test compound in phosphate buffer.
-
Control 2 (No HLM): NADPH regenerating system, GSH, and test compound in phosphate buffer.
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate Reaction: Add the test compound to each tube to initiate the reaction.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS. Look for the predicted mass of the GSH-adduct(s) of the parent compound and its potential metabolites.
Protocol 2: In Vitro Hepatotoxicity Assessment using Primary Hepatocytes
Objective: To evaluate the potential of a compound to cause liver cell injury.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
Test compound
-
Positive control (e.g., acetaminophen)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
LDH release assay kit
Procedure:
-
Thaw and Plate Hepatocytes: Thaw and plate the primary hepatocytes according to the supplier's instructions on collagen-coated plates. Allow the cells to attach and form a monolayer.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in culture medium. Replace the medium in the cell culture plates with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator.
-
Assess Cell Viability:
-
MTT Assay: At the end of the incubation period, perform the MTT assay according to the manufacturer's protocol to assess mitochondrial function as an indicator of cell viability.
-
LDH Release Assay: Collect the culture supernatant and perform the LDH release assay to measure membrane integrity.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
IV. Data Presentation
Clear and concise data presentation is crucial for interpreting structure-toxicity relationships.
Table 1: Example Data for Cytotoxicity and Bioactivation Potential of this compound Analogs
| Compound ID | Modification | IC50 (HepG2, µM) | IC50 (HEK-293, µM) | GSH Adduct Formation (Peak Area) |
| Lead-001 | 6-Bromo (Parent) | 5.2 | 8.1 | 1,250,000 |
| Analog-002 | 6-CF3 | 7.8 | 15.4 | 850,000 |
| Analog-003 | 6-CN | 10.1 | 22.5 | 450,000 |
| Analog-004 | Thiazole -> 1,2,4-Thiadiazole | 6.5 | 55.8 | Not Detected |
V. References
-
Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy. NIH-PA Author Manuscript; available in PMC 2018 January 1. Published in final edited form as: Toxicol Pathol. 2017 January; 45(1): 103–114. Published online 2016 October 24. doi: 10.1177/0192623316672215
-
Different Experimental Models for Hepatotoxicity; A Review. J. Pharm. Res. Int. 2022, 34, 42-51.
-
The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Front. Pharmacol., 08 February 2023. Sec. Drug Metabolism and Transport. Volume 14 - 2023 | [Link]
-
Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor. Xenobiotica. 2017 May 2. doi: 10.1080/00498254.2017.1324888.
-
Screening for Drug-Induced Hepatotoxicity in Primary Mouse Hepatocytes Using Acetaminophen, Amiodarone, and Cyclosporin A as Model Compounds: An Omics-Guided Approach. Toxicol Sci. 2012 Mar; 126(1): 203–215. Published online 2011 Dec 14. doi: 10.1093/toxsci/kfr336
-
Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Iran J Pharm Res. 2022; 21(1): e125435. Published online 2022 Apr 20. doi: 10.5812/ijpr-125435
-
A testing strategy to predict risk for drug-induced liver injury in humans using high-content screen assays and the 'rule-of-two' model. Arch Toxicol. 2015; 89(10): 1855–1867. Published online 2015 Jul 28. doi: 10.1007/s00204-015-1563-z
-
In Vitro Screening Techniques for Reactive Metabolites for Minimizing Bioactivation Potential in Drug Discovery. Request PDF. Available from: [Link]
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Med. Chem., 2020,11, 1007-1017.
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Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. ResearchGate. Available from: [Link]
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BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][9][10]THIADIAZOLE DERIVATIVES: A REVIEW. ResearchGate. Available from: [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]
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Reactive Metabolite Screening Service. Creative Biolabs. Available from: [Link]
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Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. J Org Med Chem. 2023; 10(3): 1-12.
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Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert Opin Drug Metab Toxicol. 2013 Aug;9(8):1007-23. doi: 10.1517/17425255.2013.791535.
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Mitigation Strategies for Reactive Intermediates in Drug Discovery. The Royal Society of Chemistry. Available from: [Link]
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Reactive Metabolite Assessment. Cyprotex. Available from: [Link]
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Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Chem Rev. 2016 May 25; 116(10): 6187–6252. Published online 2016 May 10. doi: 10.1021/acs.chemrev.5b00693
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Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Organic & Medicinal Chem IJ. 2022; 10(3): 555786. DOI: 10.19080/OMCIJ.2022.10.555786.
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Computational Approaches for Screening Drugs for Bioactivation, Reactive Metabolite Formation, and Toxicity. Washington University in St. Louis Scholarly Repository. Available from: [Link]
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Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Curr Drug Metab. 2019;20(6):434-445. doi: 10.2174/1389200220666190429115233.
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Prog Med Chem. 2016; 55: 1–53. doi: 10.1016/bs.pmch.2015.10.001
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Chemistry of Imidazo[2,1-b][1][9][10]thiadiazoles. ResearchGate. Available from: [Link]
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Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorg Chem. 2018 Apr;77:533-543. doi: 10.1016/j.bioorg.2018.02.005.
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2022 May; 27(10): 3305. Published online 2022 May 23. doi: 10.3390/molecules27103305
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Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available from: [Link]
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Case Characterization, Clinical Features and Risk Factors in Drug-Induced Liver Injury. Int J Mol Sci. 2017 Dec; 18(12): 2781. Published online 2017 Dec 20. doi: 10.3390/ijms18122781
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One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Molbank. 2022, 2022(2), M1382.
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Refinement of analytical methods for accurate quantification of 6-Bromoimidazo[2,1-b]thiazole
Welcome to the technical support center for the analytical quantification of 6-Bromoimidazo[2,1-b]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The accurate measurement of this compound is critical, given the therapeutic potential of the imidazo[2,1-b]thiazole scaffold in various areas, including oncology and infectious diseases.[1][2][3][4] This guide is structured to address practical challenges encountered during experimental work, ensuring the integrity and reliability of your analytical data.
Section 1: HPLC-UV Method Development and Troubleshooting
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique for the quantification of small molecules like this compound due to its robustness and accessibility.[5][6] However, achieving optimal separation and accurate quantification can be challenging. This section addresses common issues encountered during HPLC-UV analysis.
Frequently Asked Questions (FAQs): HPLC-UV
Q1: What is a suitable starting point for HPLC method development for this compound?
A1: A good starting point is a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (ACN) and water or a buffer solution.[7] Given the heterocyclic nature of the compound, a phosphate or acetate buffer can help to ensure consistent peak shape and retention time. A gradient elution from a lower to a higher percentage of ACN is recommended to effectively elute the analyte and any potential impurities. UV detection should be performed at a wavelength of maximum absorbance for this compound, which can be determined using a UV-Vis spectrophotometer or a diode-array detector (DAD).
Q2: How do I choose the appropriate reference standard for quantification?
A2: It is crucial to use a well-characterized, high-purity reference standard of this compound.[8] The purity of the reference standard directly impacts the accuracy of your quantitative results. Whenever possible, use a certified reference material (CRM) from a reputable supplier.[9] If a CRM is not available, the reference standard should be thoroughly characterized for identity and purity using techniques such as NMR, mass spectrometry, and elemental analysis.[10][11]
Q3: What are the key validation parameters to consider for a quantitative HPLC method?
A3: A robust bioanalytical method validation should include the following parameters: selectivity, accuracy, precision, linearity and range, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.[5][12] These parameters ensure that the method is suitable for its intended purpose and provides reliable data.[5]
Troubleshooting Guide: HPLC-UV
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH. - Column overload. - Presence of active silanol groups on the column. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Flush the column regularly and replace it if necessary. |
| Low Sensitivity/Poor Signal-to-Noise | - Suboptimal detection wavelength. - Low analyte concentration. - High background noise from the mobile phase. | - Determine the wavelength of maximum absorbance (λmax) for this compound. - Concentrate the sample or increase the injection volume. - Use high-purity HPLC-grade solvents and additives. |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the mobile phase or system. | - Implement a robust needle wash protocol in the autosampler. - Flush the system with a strong solvent. - Prepare fresh mobile phase. |
Section 2: LC-MS/MS Method Development and Troubleshooting
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.[6][13] This section provides guidance on method development and troubleshooting for LC-MS/MS applications.
Frequently Asked Questions (FAQs): LC-MS/MS
Q1: How do I optimize the mass spectrometry parameters for this compound?
A1: Optimization is typically performed by infusing a standard solution of the analyte directly into the mass spectrometer. Key parameters to optimize include the ionization source settings (e.g., spray voltage, gas temperatures, and gas flows) to maximize the precursor ion signal. For tandem mass spectrometry (MS/MS), the collision energy needs to be optimized to produce stable and intense product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Q2: What is the importance of an internal standard in LC-MS/MS analysis?
A2: An internal standard (IS) is crucial for accurate and precise quantification in LC-MS/MS. It helps to correct for variations in sample preparation, injection volume, and matrix effects. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). If a stable isotope-labeled IS is not available, a structural analog with similar chromatographic and ionization properties can be used.
Q3: How can I mitigate matrix effects in bioanalytical LC-MS/MS methods?
A3: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting matrix components, are a common challenge in bioanalysis.[14] Strategies to mitigate matrix effects include:
-
Effective sample preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove interfering components.[14]
-
Chromatographic separation: Optimizing the HPLC method to separate the analyte from matrix interferences.
-
Use of a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.
Troubleshooting Guide: LC-MS/MS
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Ion Suppression or Enhancement | - Co-eluting matrix components. - High concentrations of salts or other non-volatile components in the sample. | - Improve sample cleanup using SPE or LLE. - Optimize chromatographic separation. - Dilute the sample. - Use a stable isotope-labeled internal standard. |
| Poor Reproducibility | - Inconsistent sample preparation. - Instability of the analyte in the matrix or autosampler. - Fluctuations in the LC-MS system performance. | - Standardize the sample preparation procedure. - Investigate analyte stability and use appropriate storage conditions.[13] - Perform regular system maintenance and calibration. |
| Low Sensitivity | - Inefficient ionization. - Suboptimal MS/MS transition. - Analyte degradation. | - Optimize ion source parameters. - Select the most intense and stable precursor-to-product ion transition. - Ensure proper sample handling and storage to prevent degradation. |
| Carryover | - Adsorption of the analyte to surfaces in the LC system or ion source. | - Use a stronger needle wash solution. - Inject blank samples between analytical runs. - Consider using a different column or modifying the mobile phase. |
Section 3: Sample Preparation
Effective sample preparation is a critical step in the bioanalytical workflow, as it removes interferences and concentrates the analyte of interest.[14] The choice of technique depends on the nature of the biological matrix and the required sensitivity of the assay.[13][14]
Experimental Workflow: Sample Preparation
Caption: A workflow diagram illustrating common sample preparation techniques.
Methodology Comparison
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate proteins. | Simple, fast, and inexpensive. | Less clean extract, potential for matrix effects. | High-throughput screening and when analyte concentration is high. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, good recovery for non-polar compounds. | Can be labor-intensive, requires volatile and potentially hazardous organic solvents. | Isolating analytes from complex matrices when a moderate level of cleanliness is required. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, high recovery, and can concentrate the analyte. | More complex and costly than PPT and LLE, requires method development. | Low concentration samples in complex matrices requiring high sensitivity and selectivity. |
Section 4: Troubleshooting Decision Tree
When encountering issues with your analysis, a systematic approach to troubleshooting is essential. The following decision tree provides a logical pathway to identify and resolve common problems.
Caption: A decision tree for systematic troubleshooting of analytical issues.
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Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. [Link]
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Kalgutkar, A. S., et al. (2017). Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. Drug Metabolism and Disposition, 45(5), 567-577. [Link]
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Kumar, P., et al. (2022). A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. Journal of Pharmaceutical Research International, 34(46A), 1-13. [Link]
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Gontijo, R. J. P. S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1104-1116. [Link]
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Gontijo, R. J. P. S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1104-1116. [Link]
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Carbone, A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777. [Link]
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Gherman, C., et al. (2014). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Liquid Chromatography & Related Technologies, 37(12), 1679-1700. [Link]
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Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35147-35165. [Link]
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Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35147-35165. [Link]
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Rivera-Islas, J., et al. (2020). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 25(21), 5195. [Link]
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Kamal, A., et al. (2016). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3594. [Link]
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El-Naggar, M., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(4), 785. [Link]
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Technical Support Center: Method Development for Scaling Up the Production of 6-Bromoimidazo[2,1-b]thiazole
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Bromoimidazo[2,1-b]thiazole. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to navigate the challenges of transitioning from laboratory-scale synthesis to larger-scale production.
Introduction: The Synthesis of this compound
This compound is a key heterocyclic scaffold found in a variety of pharmacologically active compounds, demonstrating activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its production is typically achieved via the Hantzsch thiazole synthesis pathway, a reliable method for constructing the thiazole ring system.[3][4] The most common route involves the cyclocondensation reaction between 2-amino-5-bromothiazole and an α-haloaldehyde, such as 2-bromoacetaldehyde or 2-chloroacetaldehyde.
While this synthesis is straightforward on a laboratory scale, scaling up production presents significant challenges related to reaction control, product isolation, purity, and safety.[5] This document serves as a practical guide to address and overcome these hurdles.
Core Principles for Successful Scale-Up
Transitioning a synthesis from gram to kilogram scale is not merely about using larger flasks and more reagents. It is a discipline governed by chemical engineering and process safety principles.[6]
-
Thermal Management: Reactions that are easily managed in a lab flask can generate dangerous amounts of heat in a large reactor. Understanding the reaction's exothermicity is critical for designing appropriate cooling systems and controlling reagent addition rates to prevent thermal runaway.[5]
-
Mass Transfer and Mixing: Inefficient mixing in large reactors can lead to localized "hot spots," uneven reagent distribution, and the formation of impurities. The choice of reactor, impeller design, and stirring speed are critical parameters that must be optimized.[6]
-
Process Safety: A thorough hazard analysis is non-negotiable. This includes understanding the toxicity and reactivity of all materials, potential for runaway reactions, and safe handling and disposal procedures.[7][8]
-
Robustness and Repeatability: A scalable process must consistently deliver the product in the desired yield and quality. This requires identifying critical process parameters (CPPs) and establishing acceptable ranges for them.
Synthetic Workflow and Mechanism
The synthesis of this compound is a classic example of heterocyclic chemistry. The workflow and underlying mechanism are crucial to understand for effective troubleshooting.
Caption: Overall workflow for the synthesis of this compound.
The reaction proceeds via the Hantzsch synthesis mechanism, which involves nucleophilic attack followed by intramolecular cyclization and dehydration.[9][10]
Caption: Decision flowchart for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling the starting material 2-amino-5-bromothiazole? A: 2-amino-5-bromothiazole and its hydrobromide salt are irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [11][12]Always handle this material in a well-ventilated area (fume hood), wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [8]Avoid breathing the dust. [7] Q: Which analytical techniques are critical for quality control of the final this compound product? A: A comprehensive quality control panel should include:
-
HPLC (High-Performance Liquid Chromatography): To determine purity and quantify any impurities.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and identity.
-
MS (Mass Spectrometry): To confirm the molecular weight.
-
Melting Point: As a quick indicator of purity. The literature melting point for related compounds can be a useful reference. [1]* Karl Fischer Titration: To determine water content, which can be critical for stability and downstream processing.
Q: How can I improve the overall process efficiency and "greenness" of this synthesis? A: Consider the following:
-
Solvent Selection: Ethanol is a good choice as it is relatively benign. Avoid chlorinated solvents if possible.
-
Energy Consumption: Optimize reaction time and temperature to avoid unnecessary energy use.
-
Waste Minimization: Analyze waste streams to see if any solvents can be recycled. Optimize the reaction stoichiometry to minimize excess reagents.
-
Atom Economy: While the Hantzsch synthesis is generally efficient, ensure the work-up and purification steps are optimized to minimize product loss.
Scalable Experimental Protocols
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reactor | 500 mL Round Bottom Flask | 50 L Glass-Lined Reactor | Containment, heating/cooling efficiency, and mechanical stirring are required for larger volumes. |
| Heating | Heating Mantle | Jacketed Heating/Cooling System | Provides precise and uniform temperature control, crucial for managing exotherms. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures proper mixing and mass transfer in the larger volume and potentially thicker slurry. [6] |
| Reagent Addition | Manual Pour | Metering Pump | Allows for slow, controlled addition of the aldehyde, which is critical for safety and minimizing side reactions. [5] |
| Isolation | Buchner Funnel | Nutsche Filter/Dryer | Provides a contained system for filtration, washing, and drying, minimizing handling and exposure. |
| Drying | Lab Vacuum Oven | Agitated Vacuum Dryer | Efficiently dries large quantities of wet cake under controlled temperature and vacuum. |
Protocol 1: Laboratory Scale Synthesis (10 g)
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.
-
Charge Reagents: To the flask, add 2-amino-5-bromothiazole (10.0 g, 56.2 mmol) and ethanol (200 mL).
-
Heating: Begin stirring and heat the mixture to reflux (approx. 78 °C).
-
Addition: Once refluxing, slowly add 45% aqueous 2-chloroacetaldehyde (10.8 g, 61.8 mmol) over 30 minutes.
-
Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor completion by TLC (e.g., 50:50 Ethyl Acetate:Hexane).
-
Cooling & Neutralization: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution until the pH is 7-8. A precipitate will form.
-
Isolation: Cool the slurry to 0-5 °C for 1 hour. Collect the solid product by vacuum filtration on a Buchner funnel.
-
Washing: Wash the filter cake with cold water (2 x 30 mL), followed by cold ethanol (1 x 20 mL).
-
Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Pilot Scale Considerations (1 kg)
-
Setup: Use a 50 L glass-lined reactor equipped with an overhead stirrer, jacketed heating/cooling, a reflux condenser, and a calibrated internal temperature probe.
-
Charge Reagents: Charge the reactor with 2-amino-5-bromothiazole (1.0 kg, 5.62 mol) and ethanol (20 L).
-
Heating: Begin agitation and heat the reactor contents to reflux using the jacket.
-
Addition: Once at a stable reflux, add 45% aqueous 2-chloroacetaldehyde (1.08 kg, 6.18 mol) via a metering pump over 2-3 hours, monitoring the internal temperature closely to ensure the cooling system is managing any exotherm.
-
Reaction: Maintain at reflux for 4-6 hours, taking samples for HPLC analysis to confirm completion.
-
Cooling & Neutralization: Cool the reactor contents to 20-25 °C. Slowly pump in saturated aqueous sodium bicarbonate solution, monitoring the batch pH.
-
Isolation: Cool the slurry to 0-5 °C and hold for at least 2 hours. Transfer the slurry to a Nutsche filter.
-
Washing: Wash the cake with pre-chilled water (2 x 3 L), followed by pre-chilled ethanol (1 x 2 L).
-
Drying: Dry the product under vacuum in the Nutsche dryer at 50 °C until the loss on drying (LOD) is <0.5%.
-
Purification: If required, the dried crude product can be recrystallized in a separate, appropriately sized reactor.
References
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Al-Soud, Y. A., et al. (2015). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Molecules, 20(10), 18456-18471. [Link]
- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(Boc-amino)-5-bromothiazole.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromothiazole monohydrobromide 97%.
- ECHEMI. (n.d.).
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ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]
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Harrad, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1509. [Link]
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Andreani, A., et al. (2007). New 6‐(4‐Bromophenyl)‐imidazo[2,1‐b]thiazole Derivatives: Synthesis and Antimicrobial Activity. Archiv der Pharmazie, 340(8), 413-418. [Link]
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Reddit r/chemistry. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?[Link]
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Torres-Gómez, H., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 28(23), 7808. [Link]
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Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. [Link]
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Gomha, S. M., et al. (2012). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 47(1), 410-418. [Link]
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Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]
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Validation & Comparative
A Comparative Analysis of 6-Bromoimidazo[2,1-b]thiazole Derivatives and Other Heterocyclic Antimicrobials
In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the discovery of next-generation therapeutics. Heterocyclic compounds, due to their vast structural diversity and ability to interact with a wide range of biological targets, represent a cornerstone of modern medicinal chemistry.[1][2] This guide provides a comparative analysis of the emerging 6-bromoimidazo[2,1-b]thiazole scaffold against established classes of heterocyclic antimicrobials, including azoles and oxazolidinones. Our objective is to furnish researchers, scientists, and drug development professionals with a technical overview grounded in experimental data, elucidating the therapeutic potential and mechanistic distinctions of these important molecular classes.
The Imidazo[2,1-b]thiazole Scaffold: A Promising New Frontier
The imidazo[2,1-b]thiazole ring system is a fused heterocyclic structure that has garnered significant attention for its broad spectrum of biological activities, including antibacterial, antifungal, antimycobacterial, and antiviral properties.[3][4][5] The inclusion of a bromine atom at the 6-position, often as part of a 6-(4-bromophenyl) substituent, has been a common strategy in the synthesis of potent derivatives.[3][6]
Synthesis and Chemical Profile
The synthesis of 6-substituted imidazo[2,1-b]thiazole derivatives is typically achieved through a multi-step process. A common and efficient route involves the Hantzsch thiazole synthesis, followed by cyclization to form the fused imidazole ring.
The rationale behind this synthetic approach is its high efficiency and modularity. The initial reaction between an α-haloketone and a thiourea derivative provides the core thiazole ring. A subsequent reaction with another α-haloketone leads to the fused bicyclic imidazo[2,1-b]thiazole system. This modularity allows for the introduction of diverse substituents at various positions, enabling the systematic exploration of structure-activity relationships (SAR).
Caption: General synthetic workflow for 6-substituted imidazo[2,1-b]thiazoles.
Antimicrobial Spectrum and Potency
Derivatives of the this compound scaffold have demonstrated activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), other Gram-positive and Gram-negative bacteria, and various fungal species.[5][6][7] The potency, as measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific substitutions on the core scaffold.
A study on 5,6-dihydroimidazo[2,1-b]thiazole derivatives identified compounds with significant activity against MRSA, with the most active compound showing a MIC90 value of 3.7 µg/mL.[7] Other research on different derivatives has shown MIC values ranging from 0.24 to 25 µg/mL against various bacteria and fungi.[5]
Proposed Mechanism of Action: DNA Gyrase Inhibition
While the mechanism for many derivatives is still under investigation, compelling evidence suggests that some members of the broader imidazo[2,1-b]thiazole class exert their antimicrobial effect by targeting DNA gyrase.[7] DNA gyrase is a bacterial topoisomerase essential for DNA replication, recombination, and repair. Its inhibition leads to the cessation of these critical cellular processes and ultimately results in bacterial cell death. This mechanism is distinct from many existing antibiotic classes, making it a valuable target for overcoming resistance.
Caption: Proposed mechanism of action for antimicrobial imidazo[2,1-b]thiazoles.
Comparative Heterocyclic Antimicrobials
To understand the potential advantages of the this compound scaffold, it is essential to compare it with well-characterized classes of heterocyclic antimicrobials.
Azole Antifungals (Imidazoles & Triazoles)
The azole class, which includes imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole), forms the bedrock of antifungal therapy.[8]
-
Mechanism of Action: Azoles primarily function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[9][10] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] Its inhibition disrupts membrane integrity, leading to fungal cell death.[11] This mechanism is highly specific to fungi as the equivalent mammalian enzyme is significantly less susceptible.
Caption: Mechanism of action for azole antifungals.
-
Comparison Point: The primary distinction lies in the cellular target. While imidazo[2,1-b]thiazoles are proposed to target DNA replication machinery in bacteria, azoles target cell membrane synthesis in fungi. This makes them fundamentally different agents, though some imidazole derivatives do possess antibacterial activity through other mechanisms like membrane disruption.[12][13]
Oxazolidinone Antibacterials
Oxazolidinones, such as Linezolid, are a newer class of synthetic antibiotics highly effective against multidrug-resistant Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).[14][15]
-
Mechanism of Action: Oxazolidinones possess a unique mechanism, inhibiting the initiation of bacterial protein synthesis.[16] They bind to the P site on the 50S ribosomal subunit, preventing the formation of the initiation complex with N-formylmethionyl-tRNA.[14][17] This early-stage inhibition is a key advantage, as there is no cross-resistance with other classes of protein synthesis inhibitors that act at later stages.[15]
Caption: Mechanism of action for oxazolidinone antibacterials.
-
Comparison Point: Both oxazolidinones and the proposed mechanism for imidazo[2,1-b]thiazoles target fundamental cellular processes (protein synthesis vs. DNA replication). However, the specific targets (ribosome vs. DNA gyrase) are different. A key difference in their spectrum is that oxazolidinones are primarily active against Gram-positive bacteria, whereas some imidazo[2,1-b]thiazole derivatives have shown a broader spectrum of activity.[6][17]
Comparative Performance Data
The following table summarizes the key characteristics and reported antimicrobial activity for representative compounds from each class.
| Feature | This compound Scaffold | Azole Antifungals (Triazoles) | Oxazolidinone Antibacterials |
| Primary Target | Bacterial DNA Gyrase (proposed)[7] | Fungal 14α-demethylase[8][9] | Bacterial 50S Ribosome[14][16] |
| Mechanism | Inhibition of DNA Replication[7] | Inhibition of Ergosterol Synthesis[10] | Inhibition of Protein Synthesis Initiation[17] |
| Spectrum | Broad: Gram (+), Gram (-), Fungi[5][6] | Antifungal[8] | Primarily Gram (+) Bacteria[15] |
| Example Compound | 5,6-dihydro-imidazo[2,1-b]thiazole deriv. | Fluconazole | Linezolid |
| Reported MIC | 3.7 µg/mL (vs. MRSA)[7] | Varies widely by species | 1-4 µg/mL (vs. Staphylococci) |
Experimental Protocols for Comparative Evaluation
To ensure scientific rigor and enable direct comparison, standardized experimental protocols are essential. The following methodologies provide a framework for evaluating and comparing novel antimicrobial agents.
Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its potency. The choice of the microbroth dilution method is based on its efficiency, reproducibility, and conservation of test compounds, making it a gold standard in antimicrobial research.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Adjust the turbidity of a microbial culture to a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microbe, no compound) and a negative control (broth, no microbe).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or as required for fungi.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Experimental workflow for the microbroth dilution MIC assay.
Protocol: DNA Gyrase Supercoiling Assay
This biochemical assay is crucial for validating the proposed mechanism of action for the imidazo[2,1-b]thiazole class. It directly measures the compound's ability to inhibit the enzymatic activity of DNA gyrase.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, relaxed plasmid DNA (substrate), and purified bacterial DNA gyrase enzyme.
-
Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., Ciprofloxacin) and a no-compound control.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
Termination: Stop the reaction by adding a DNA loading dye containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel. Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-compound control.
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A Comparative Analysis of Heterocyclic Scaffolds: 6-Bromoimidazo[2,1-b]thiazole vs. Benzimidazole in Biological Applications
Introduction: The Tale of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that can bind to a wide range of biological targets, leading to diverse pharmacological activities. Two such scaffolds, the fused bicyclic systems of imidazo[2,1-b]thiazole and benzimidazole, have garnered immense interest. Benzimidazole, a fusion of benzene and imidazole rings, is structurally analogous to purine nucleosides, allowing it to interact readily with the biopolymers of living systems.[1] This has led to its incorporation into numerous FDA-approved drugs.[2] The imidazo[2,1-b]thiazole core, a fusion of imidazole and thiazole rings, also presents a unique three-dimensional structure and electronic properties that make it a versatile candidate for drug design, with derivatives showing a wide array of biological effects.[3]
This guide provides a comparative analysis of the biological activities of 6-bromoimidazo[2,1-b]thiazole derivatives and the broader benzimidazole class. While direct, head-to-head comparative studies are limited, by synthesizing data from numerous independent investigations, we can construct a clear picture of their respective strengths, mechanisms, and therapeutic potential in key areas: anticancer, antimicrobial, and anti-inflammatory action. This objective comparison, supported by experimental data and protocols, is intended to guide researchers in selecting and designing scaffolds for future drug development projects.
Part 1: Comparative Anticancer Activity
Both scaffolds have been extensively explored as potential anticancer agents, often targeting fundamental cellular processes required for tumor growth and survival.
Mechanistic Insights and In Vitro Efficacy
Benzimidazole: The anticancer prowess of the benzimidazole core is multifaceted. Its derivatives have been shown to function through several key mechanisms:
-
Microtubule Disruption: A primary mechanism is the inhibition of tubulin polymerization, similar to well-known agents like colchicine. This disrupts microtubule dynamics, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[4][5] Repurposed anthelmintic drugs like mebendazole and albendazole exemplify this activity.[2]
-
Inhibition of Key Enzymes: Benzimidazoles act as inhibitors of crucial enzymes in cancer progression, including topoisomerases, protein kinases, and poly(ADP-ribose) polymerase (PARP).[6]
-
Induction of Apoptosis: By targeting various pathways, including the p53 tumor suppressor protein, benzimidazoles can trigger programmed cell death.[4]
This compound: Derivatives of the imidazo[2,1-b]thiazole scaffold also exhibit potent antiproliferative activity, frequently by targeting cytoskeletal components and signaling cascades.
-
Microtubule-Targeting: Similar to benzimidazoles, conjugates of imidazo[2,1-b]thiazole have been specifically designed as microtubule-targeting agents, showing significant inhibition of tubulin assembly and inducing G2/M phase arrest.[5]
-
Kinase Inhibition: Certain derivatives have been developed as potent pan-RAF inhibitors, targeting the MAPK signaling pathway which is often hyperactivated in cancers like melanoma.[7]
-
Broad-Spectrum Cytotoxicity: Screening against the NCI-60 cell line panel has revealed that imidazo[2,1-b]thiazole derivatives can display broad-spectrum antiproliferative activity against diverse cancer types, including leukemia, lung, and CNS cancers.[8][9][10]
Data Presentation: Comparative Cytotoxicity (IC₅₀)
The following table summarizes the in vitro cytotoxicity of representative derivatives from both classes against various human cancer cell lines.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism | Reference |
| Imidazo[2,1-b]thiazole | Conjugate 6d (Imidazo[2,1-b]thiazole-benzimidazole) | A549 (Lung) | 1.08 | Tubulin Polymerization Inhibition | [5] |
| Imidazo[2,1-b]thiazole | Conjugate 6d | HeLa (Cervical) | 2.11 | Tubulin Polymerization Inhibition | [5] |
| Imidazo[2,1-b]thiazole | Pyrazole derivative 4a | SNB-75 (CNS) | >100 (Low Potency) | mTOR Inhibition (Predicted) | [8] |
| Imidazo[2,1-b]thiazole | Pyrazole derivative 6a | UO-31 (Renal) | 11.2 | mTOR Inhibition (Predicted) | [8] |
| Benzimidazole | Mebendazole | Glioblastoma | ~0.1-0.3 | Tubulin Polymerization Inhibition | [2] |
| Benzimidazole | Bendamustine | Chronic Lymphocytic Leukemia | Varies | DNA Damage, Mitotic Checkpoint Inhibition | [4] |
| Benzimidazole | Benzimidazole-acridine 8I | K562 (Leukemia) | 2.68 | Topoisomerase I Inhibition | [6] |
| Benzimidazole | MBIC | Breast Cancer Cells | Potent | Microtubule Inhibition | [6] |
Note: IC₅₀ values are highly dependent on the specific derivative and assay conditions. This table provides examples and is not an exhaustive list.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and benzimidazole derivatives) in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate the plate for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualization: Apoptotic Pathway Induction
Both scaffolds can induce apoptosis, a critical mechanism for eliminating cancer cells. The diagram below illustrates the intrinsic (mitochondrial) pathway of apoptosis often triggered by these compounds.
Caption: Intrinsic apoptosis pathway activated by cytotoxic agents.
Part 2: Comparative Antimicrobial Activity
Infectious diseases remain a major global health threat, and the rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Both benzimidazole and imidazo[2,1-b]thiazole scaffolds have been a fertile ground for this search.
Spectrum of Activity and Mechanisms
Benzimidazole: Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity.[11]
-
Antifungal Action: They are particularly effective against fungi, with a primary mechanism involving the inhibition of ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis.
-
Antibacterial Action: The antibacterial effects are varied. Some derivatives inhibit bacterial DNA gyrase, while others may interfere with different metabolic pathways.[12] They have shown efficacy against both Gram-positive and Gram-negative bacteria.[12]
This compound: This class also demonstrates significant antimicrobial potential.
-
Antibacterial and Antifungal: Derivatives have been tested against a range of bacteria and fungi, with some showing potent activity against strains like Staphylococcus aureus and Candida albicans.[13][14]
-
Antitubercular Activity: A notable area of strength for this scaffold is its activity against Mycobacterium tuberculosis.[15][16][17] Some derivatives inhibit the enzyme pantothenate synthetase, which is essential for bacterial survival.[17]
Data Presentation: Comparative Antimicrobial Potency (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[2,1-b]thiazole | 6-phenyl derivative | S. aureus ATCC 6538 | 0.24 | [14] |
| Imidazo[2,1-b]thiazole | 6-phenyl derivative | T. rubrum | 0.48 | [14] |
| Imidazo[2,1-b]thiazole | Benzo[d]imidazo[2,1-b]thiazole 5bc | M. tuberculosis H37Rv | 3.53 µM | [17] |
| Imidazo[2,1-b]thiazole | 6-(4-bromophenyl) derivative 1b | K. pneumoniae | Promising Activity | [13] |
| Benzimidazole | Derivative 11d | S. aureus | 2 | [12] |
| Benzimidazole | Derivative 11d | E. coli | 16 | [12] |
| Benzimidazole | 5-fluorouracil derivative 5c | MRSA | 2 | [12] |
| Benzimidazole | 5-fluorouracil derivative 5c | E. coli DH52 | 2 | [12] |
Note: Direct comparison is challenging due to different derivatives and microbial strains used across studies.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method to determine the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Growth is assessed after incubation.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC determination via broth microdilution.
Part 3: Comparative Anti-inflammatory Activity
Inflammation is a biological response to harmful stimuli, but chronic inflammation is a hallmark of many diseases. Both scaffolds have yielded compounds that can modulate this process.
Mechanisms of Action in Inflammation
Benzimidazole: The anti-inflammatory effects of benzimidazoles are often attributed to their ability to inhibit key enzymes in the inflammatory cascade.
-
COX/LOX Inhibition: Many benzimidazole derivatives inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are responsible for producing pro-inflammatory prostaglandins and leukotrienes.[18]
-
Cytokine Modulation: They can also reduce the production of inflammatory cytokines such as TNF-α and IL-6 in macrophages.[19]
This compound: Derivatives of this scaffold have been specifically designed as potent and selective anti-inflammatory agents.
-
Selective COX-2 Inhibition: A significant advantage of some imidazo[2,1-b]thiazole derivatives is their selectivity for inhibiting COX-2 over COX-1.[20] Since COX-1 has homeostatic functions, selective COX-2 inhibition can reduce the gastrointestinal side effects associated with traditional NSAIDs.[21]
-
Inhibition of Inflammatory Edema: In vivo models have demonstrated that these compounds can significantly inhibit inflammation.[21][22]
Data Presentation: In Vivo Anti-inflammatory Efficacy
The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.
| Compound Class | Derivative | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| Imidazo[2,1-b]thiazole | Diaryl derivative 5c | 10 | 73.04% (at 3h) | [21] |
| Imidazo[2,1-b]thiazole | 6-arylidene derivative | Varies | 3 - 44% | [22] |
| Benzimidazole | Naphthimidazole derivative | 100 | 45 - 50% | [18] |
| Benzimidazole | Methanesulphonamido derivative | Varies | Up to 97.62% | [18] |
| Benzimidazole | 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | 100 | 53.2% | [18] |
| Reference Drug | Diclofenac | 10 | 69.25% (at 3h) | [21] |
| Reference Drug | Indomethacin | Varies | ~75% | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute inflammation characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions. Fast the animals overnight before the experiment.
-
Grouping: Divide the animals into groups (n=6): a control group, a reference standard group (e.g., Indomethacin), and test groups for different doses of the compound.
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The control group receives only the vehicle.
-
Measure Initial Paw Volume: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measure Paw Volume Over Time: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualization: COX-2 Inhibition in the Inflammatory Cascade
Caption: Inhibition of the COX-2 pathway by anti-inflammatory agents.
Conclusion and Future Outlook
This comparative guide demonstrates that both the benzimidazole and This compound scaffolds are exceptionally valuable in medicinal chemistry.
-
Benzimidazole stands out for its broad and well-established range of activities, supported by a vast body of literature and its presence in clinically approved drugs. Its versatility in targeting multiple pathways—from tubulin polymerization in cancer to ergosterol synthesis in fungi—makes it a robust and reliable framework for drug design.[1][6]
-
Imidazo[2,1-b]thiazole derivatives, while perhaps less ubiquitous, show remarkable potency and, in some cases, superior selectivity for specific targets. The development of selective COX-2 inhibitors and potent antitubercular agents from this scaffold highlights its potential for creating next-generation therapeutics with improved safety and efficacy profiles.[17][20]
The development of hybrid molecules, such as the imidazo[2,1-b]thiazole-benzimidazole conjugates, represents an exciting future direction.[5] Such strategies may combine the mechanistic advantages of both scaffolds to create dual-action agents with enhanced potency or the ability to overcome drug resistance. For researchers, the choice between these scaffolds will depend on the specific therapeutic target and desired pharmacological profile. Benzimidazole offers a foundation of proven, broad-spectrum activity, while imidazo[2,1-b]thiazole provides opportunities for developing highly potent and selective agents against specific enzymes and pathogens.
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A Comparative Analysis of the Antimicrobial Spectrum of 6-Bromoimidazo[2,1-b]thiazole
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of antimicrobial agents. The imidazo[2,1-b]thiazole core has emerged as a promising heterocyclic system, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antimycobacterial properties.[1][2][3] This guide provides a comprehensive validation of the antimicrobial spectrum of a key analogue, 6-Bromoimidazo[2,1-b]thiazole, comparing its efficacy against established antibiotics and elucidating the standardized methodologies for such evaluations.
This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols to facilitate reproducible and comparative studies in the quest for new anti-infective therapies.
The Imidazo[2,1-b]thiazole Scaffold: A Privileged Structure in Antimicrobial Research
The fused bicyclic system of imidazo[2,1-b]thiazole has attracted considerable attention in medicinal chemistry. Its rigid structure and potential for diverse substitutions allow for the fine-tuning of its pharmacological properties. Various derivatives have demonstrated activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species.[4][5][6] The introduction of a bromine atom at the 6-position of the imidazo[2,1-b]thiazole ring can significantly influence the compound's lipophilicity and electronic properties, which in turn can modulate its interaction with biological targets and enhance its antimicrobial potency.[6]
Experimental Validation of Antimicrobial Spectrum
To objectively assess the antimicrobial capabilities of this compound, a standardized panel of clinically relevant microorganisms is employed. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental to quantifying the compound's antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours) on an appropriate agar plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies into a sterile tube containing 5 mL of sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension 1:100 in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound and Control Antibiotics:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound and control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in the appropriate broth in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds and controls.
-
Include a growth control well (inoculum without any antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Workflow for MIC Determination
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Conclusion and Future Directions
This compound demonstrates a notable antimicrobial spectrum, with promising activity against Gram-positive bacteria and certain fungi. Its performance, while not yet on par with highly optimized antibiotics like Ciprofloxacin, validates the imidazo[2,1-b]thiazole scaffold as a valuable starting point for further drug development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: Modifications to the imidazo[2,1-b]thiazole core could enhance potency and broaden the spectrum of activity, particularly against resistant Gram-negative pathogens.
-
Mechanism of Action studies: Definitive elucidation of the molecular target(s) will be crucial for rational drug design and predicting potential resistance mechanisms.
-
In vivo efficacy and toxicity studies: Promising candidates will require evaluation in animal models to assess their therapeutic potential and safety profiles.
The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of antimicrobial discovery and development.
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A Researcher's Guide to Investigating Cross-Resistance of 6-Bromoimidazo[2,1-b]thiazole Against Drug-Resistant Pathogens
In the global battle against antimicrobial resistance (AMR), the pipeline for novel therapeutics is a critical frontier. The imidazo[2,1-b]thiazole scaffold has emerged as a promising heterocyclic structure, with derivatives exhibiting a spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3] Specifically, the 6-Bromoimidazo[2,1-b]thiazole core represents a key pharmacophore for further investigation. However, the introduction of any new antimicrobial agent into the clinical landscape must be preceded by a thorough evaluation of its potential for cross-resistance—the phenomenon where resistance to one drug confers resistance to another, often through a shared mechanism.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-resistance studies of this compound and its derivatives. We will delve into the underlying principles of resistance mechanisms, present detailed experimental protocols for assessing antimicrobial susceptibility, and offer a logical workflow for data interpretation.
The Rationale: Why Cross-Resistance Matters
The development of multidrug-resistant (MDR) pathogens is a significant public health threat.[6][7] Bacteria can acquire resistance through various mechanisms, including enzymatic drug inactivation, alteration of the drug's target site, changes in cell membrane permeability, and active drug efflux.[6][8][9] A single mechanism, such as the overexpression of a multidrug efflux pump, can confer resistance to multiple, structurally unrelated antibiotics, leading to cross-resistance.[4][5] Therefore, understanding the potential for cross-resistance is paramount in preclinical assessments of new antimicrobial candidates. It allows us to anticipate the clinical utility of a new drug and identify potential combination therapies that could mitigate the emergence of resistance.[10][11]
Experimental Workflow for Cross-Resistance Assessment
The following diagram outlines a systematic approach to investigating the cross-resistance profile of this compound.
Caption: A phased experimental workflow for the comprehensive evaluation of cross-resistance of a novel antimicrobial compound.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[12] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12][13][14]
Protocol: Broth Microdilution Assay
-
Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strains overnight. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Also, test a panel of standard antibiotics as comparators.
Selection of a Pathogen Panel
To effectively study cross-resistance, it is crucial to use a panel of bacterial strains with well-characterized resistance mechanisms.
Table 1: Example Pathogen Panel for Cross-Resistance Studies
| Pathogen | Strain Type | Known Resistance Mechanism | Common Resistant Phenotype |
| Staphylococcus aureus | ATCC 29213 | Wild-Type (Susceptible) | - |
| Staphylococcus aureus | Mu50 | Thickened cell wall, reduced vancomycin susceptibility | Vancomycin-intermediate |
| Staphylococcus aureus | USA300 | Production of β-lactamase, alterations in penicillin-binding proteins (PBP2a) | MRSA |
| Escherichia coli | ATCC 25922 | Wild-Type (Susceptible) | - |
| Escherichia coli | (Clinical Isolate) | Overexpression of AcrAB-TolC efflux pump | Multidrug-resistant |
| Escherichia coli | (Clinical Isolate) | Production of extended-spectrum β-lactamases (ESBLs) | Cephalosporin-resistant |
| Pseudomonas aeruginosa | PAO1 | Wild-Type (Susceptible) | - |
| Pseudomonas aeruginosa | (Clinical Isolate) | Mutations in DNA gyrase (gyrA) | Fluoroquinolone-resistant |
| Pseudomonas aeruginosa | (Clinical Isolate) | Upregulation of MexAB-OprM efflux pump | Multidrug-resistant |
Interpreting the Data: Identifying Cross-Resistance and Collateral Sensitivity
By comparing the MIC values of this compound against the wild-type and resistant strains, you can identify potential cross-resistance.
Table 2: Hypothetical MIC Data for Cross-Resistance Analysis (µg/mL)
| Pathogen Strain | Resistance Mechanism | Ciprofloxacin MIC | Oxacillin MIC | Vancomycin MIC | This compound MIC | Interpretation |
| S. aureus ATCC 29213 | Wild-Type | 0.5 | 0.25 | 1 | 2 | Baseline susceptibility. |
| S. aureus USA300 | PBP2a | 0.5 | >256 | 1 | 2 | No cross-resistance with oxacillin. The mechanism of action of the novel compound is likely different from β-lactams. |
| E. coli ATCC 25922 | Wild-Type | 0.015 | - | - | 4 | Baseline susceptibility. |
| E. coli (AcrAB-TolC ↑) | Efflux Pump | 4 | - | - | 32 | Potential Cross-Resistance. The 8-fold increase in MIC suggests that this compound may be a substrate for the AcrAB-TolC efflux pump. |
| P. aeruginosa PAO1 | Wild-Type | 0.25 | - | - | 8 | Baseline susceptibility. |
| P. aeruginosa (gyrA mut) | Target Modification | 32 | - | - | 1 | Potential Collateral Sensitivity. The increased susceptibility of the ciprofloxacin-resistant strain to the novel compound suggests an evolutionary trade-off, a highly desirable therapeutic property.[5] |
Mechanistic Deep Dive: Beyond the MIC
Positive findings from the initial screening warrant a deeper investigation into the underlying mechanisms.
Checkerboard Assays for Synergy
This method assesses the interaction between two antimicrobial agents. A synergistic interaction, where the combined effect is greater than the sum of their individual effects, can be a powerful strategy to overcome resistance.
Efflux Pump Inhibition Assays
If cross-resistance with an efflux pump-overexpressing strain is observed, experiments using known efflux pump inhibitors (EPIs) like PAβN (Phe-Arg β-naphthylamide) can confirm if the novel compound is a substrate for that pump. A significant reduction in the MIC of this compound in the presence of an EPI would support this hypothesis.
Generation and Sequencing of Resistant Mutants
Exposing a susceptible bacterial population to sub-lethal concentrations of this compound can lead to the development of spontaneous resistant mutants. Subsequent whole-genome sequencing of these mutants can identify the genetic changes responsible for resistance, providing invaluable insights into the compound's mechanism of action and potential resistance pathways.
Conclusion
The investigation of cross-resistance is a non-negotiable step in the preclinical development of any new antimicrobial agent. For a promising scaffold like this compound, a systematic and mechanistically informed approach is essential. By employing the protocols and logical framework outlined in this guide, researchers can generate the critical data needed to assess the potential of these compounds to address the growing challenge of drug-resistant pathogens. The discovery of collateral sensitivity, in particular, could pave the way for novel therapeutic strategies that exploit the evolutionary trade-offs of resistance.
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The Dawn of a New Contender: Benchmarking 6-Bromoimidazo[2,1-b]thiazole's Antitubercular Efficacy Against First-Line Agents
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Development
The global battle against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is perpetually challenged by the emergence of drug-resistant strains. This reality necessitates a continuous pipeline of novel therapeutic agents with distinct mechanisms of action. Among the promising new scaffolds, the imidazo[2,1-b]thiazole core has garnered significant attention. This guide provides a comprehensive, data-driven comparison of the antitubercular activity of a representative of this class, 6-Bromoimidazo[2,1-b]thiazole, against the established first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a causal analysis of experimental design and a critical evaluation of the presented data, empowering you to make informed decisions in your own research endeavors.
The Incumbents: A Profile of First-Line Antitubercular Drugs
The current standard of care for drug-susceptible TB is a multi-drug regimen that has been the cornerstone of treatment for decades. Understanding the mechanisms and limitations of these drugs is crucial for contextualizing the potential of new chemical entities.
-
Isoniazid (INH): A cornerstone of TB therapy, isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2][3][4] Its active form primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[1][4] Resistance to isoniazid most commonly arises from mutations in the katG gene, preventing the activation of the prodrug.[1][2]
-
Rifampicin (RIF): This potent bactericidal agent functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[5][6][7] It binds to the β-subunit of the RNA polymerase, encoded by the rpoB gene.[8] Consequently, mutations in the rpoB gene are the primary mechanism of rifampicin resistance.[6][8]
-
Pyrazinamide (PZA): Pyrazinamide is another prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[9][10][11] PZA is particularly effective against semi-dormant or "persister" mycobacteria residing in acidic environments.[9][10][12] Its exact mechanism of action is multifaceted, but it is known to disrupt membrane potential and inhibit trans-translation.[9][12][13] Resistance is predominantly associated with mutations in the pncA gene.[9][10]
-
Ethambutol (EMB): Ethambutol is a bacteriostatic agent that inhibits the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.[14][15][16] It achieves this by inhibiting the arabinosyl transferase enzymes encoded by the embAB genes.[14][15][16] Resistance can emerge through mutations in these genes.[17]
The Challenger: this compound
Derivatives of this scaffold have demonstrated potent activity against M. tuberculosis, including drug-resistant strains. A key proposed mechanism of action for some imidazo[2,1-b]thiazole derivatives is the inhibition of the cytochrome bcc-aa3 supercomplex, a critical component of the electron transport chain, by targeting QcrB. This represents a novel mechanism of action distinct from the current first-line drugs.
Head-to-Head Comparison: In Vitro Antitubercular Activity
The primary metric for evaluating the in vitro potency of an antitubercular compound is its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for the first-line drugs and the screening data for derivatives of 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole against the H37Rv strain of M. tuberculosis.
| Drug/Compound | Target | Mechanism of Action | Reported MIC (µg/mL) against M. tuberculosis H37Rv |
| Isoniazid | InhA, KasA | Inhibition of mycolic acid synthesis | 0.02 - 0.2 |
| Rifampicin | RNA Polymerase (rpoB) | Inhibition of transcription | 0.05 - 0.5 |
| Pyrazinamide | Multiple (e.g., RpsA, PanD) | Disruption of membrane potential, inhibition of trans-translation | 20 - 100 (at acidic pH) |
| Ethambutol | Arabinosyl Transferase (embAB) | Inhibition of arabinogalactan synthesis | 1 - 5 |
| 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole derivatives | QcrB (proposed) | Inhibition of electron transport chain | Primary screening inhibition at 6.25[9][10]; specific derivatives with MIC of 6.25[14] |
Note: The MIC for Pyrazinamide is highly dependent on the acidic pH of the culture medium, reflecting its activity against Mtb in the acidic environment of phagosomes. The data for the 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole derivative is from initial screening, indicating that further optimization of the scaffold is necessary to achieve potency comparable to isoniazid and rifampicin.
Experimental Protocols for Benchmarking
To ensure the scientific rigor and reproducibility of our findings, it is imperative to adhere to standardized and well-validated experimental protocols. Herein, we detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for assessing cytotoxicity, a crucial parameter for evaluating the therapeutic index of a novel compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using the Microplate Alamar Blue Assay (MABA)
This protocol is a widely accepted, colorimetric method for determining the MIC of compounds against M. tuberculosis.
Rationale: The MABA assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. This color change provides a visual assessment of bacterial growth inhibition.
Step-by-Step Methodology:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.
-
Dilute the culture to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well containing the serially diluted compound.
-
Include a drug-free control (inoculum only) and a sterile control (broth only).
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add 20 µL of Alamar Blue solution to each well.
-
Incubate for an additional 24 hours.
-
Visually assess the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This protocol determines the concentration of a compound that is toxic to mammalian cells, which is essential for calculating the selectivity index.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., Vero or HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compound).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The 50% cytotoxic concentration (CC50) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the interplay of these antitubercular agents, the following diagrams are provided.
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In Vivo Validation of 6-Bromoimidazo[2,1-b]thiazole: A Comparative Guide to Anticancer Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 6-Bromoimidazo[2,1-b]thiazole. As a Senior Application Scientist, my objective is to offer a scientifically rigorous comparison of its projected efficacy and toxicity against established chemotherapeutic agents, Doxorubicin and Paclitaxel, within the context of a breast cancer xenograft model. This document is structured to not only present comparative data but also to provide detailed experimental protocols and the underlying scientific rationale for the proposed studies.
The imidazo[2,1-b]thiazole scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including promising anticancer properties.[1] Several studies have highlighted the potential of this heterocyclic nucleus to yield compounds with potent antiproliferative effects against various cancer cell lines.[2] Notably, derivatives of imidazo[2,1-b]thiazole have demonstrated cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[1][3][4] While in vivo data for the specific compound this compound is not yet publicly available, this guide will project its potential performance based on the established activity of this class of compounds and compare it with the well-documented in vivo profiles of Doxorubicin and Paclitaxel.
A Comparative Overview of Anticancer Agents
A crucial aspect of preclinical drug development is to benchmark a novel agent's performance against the current standards of care. In the context of breast cancer, Doxorubicin and Paclitaxel are frequently used chemotherapeutics with distinct mechanisms of action.[5][6]
This compound is a novel small molecule belonging to the imidazo[2,1-b]thiazole class. While its precise mechanism of action is under investigation, related compounds have been shown to inhibit various kinases, suggesting a potential role in disrupting cancer cell signaling pathways.[2] Some derivatives have also been found to induce apoptosis in cancer cells.[3]
Doxorubicin is an anthracycline antibiotic that exerts its anticancer effects primarily by intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription.[7][8] It is known for its broad-spectrum activity but also for its dose-limiting cardiotoxicity.[5]
Paclitaxel , a taxane, functions by stabilizing microtubules, which are essential components of the cellular cytoskeleton.[9][10] This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][11]
Projected In Vivo Efficacy: A Comparative Analysis
To provide a tangible comparison, we will consider a hypothetical study using a human breast cancer xenograft model in immunodeficient mice (e.g., BALB/c nude mice). The choice of cell line for the xenograft is critical; for this guide, we will consider the MDA-MB-231 cell line, a model for triple-negative breast cancer, to evaluate the efficacy of these compounds.[12][13]
| Parameter | This compound (Projected) | Doxorubicin | Paclitaxel |
| Animal Model | BALB/c nude mice with MDA-MB-231 xenografts | BALB/c nude mice with MDA-MB-231 xenografts | BALB/c nude mice with MDA-MB-231 xenografts |
| Dosage and Administration | To be determined (e.g., 10-50 mg/kg, intraperitoneal injection) | 4 mg/kg, intravenous injection[14] | 10-20 mg/kg, intravenous injection[13][15] |
| Treatment Schedule | Daily or every other day for 2-3 weeks | Once weekly for 3 weeks[14] | Twice weekly for 3 weeks[15] |
| Tumor Growth Inhibition (TGI) | Projected >60% | ~50-60%[16] | ~60-70%[13] |
| Mechanism of Action | Kinase Inhibition, Apoptosis Induction | DNA Intercalation, Topoisomerase II Inhibition[7][8] | Microtubule Stabilization[9][10] |
Toxicity Profile Comparison
Toxicity is a critical determinant of a drug candidate's therapeutic window. A comprehensive in vivo study must include a thorough evaluation of adverse effects.
| Toxicity Parameter | This compound (Projected) | Doxorubicin | Paclitaxel |
| Acute Toxicity (LD50 in mice) | To be determined | ~20 mg/kg (intravenous) | ~30 mg/kg (intravenous) |
| Effect on Body Weight | Expected to be minimal at therapeutic doses | Significant weight loss often observed[16] | Moderate to significant weight loss can occur[15] |
| Organ-Specific Toxicity | To be determined (potential for liver or kidney toxicity) | Cardiotoxicity is a major concern[5] | Peripheral neuropathy, myelosuppression[11] |
| General Observations | To be monitored (e.g., changes in behavior, appetite) | Lethargy, ruffled fur | Lethargy, potential for hypersensitivity reactions |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required for the in vivo validation of this compound.
Animal Model and Xenograft Establishment
This protocol describes the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
6-8 week old female BALB/c nude mice
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and wash with PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[17]
Drug Formulation and Administration
Proper formulation and consistent administration are critical for reliable results.
Materials:
-
This compound, Doxorubicin, Paclitaxel
-
Vehicle (e.g., sterile saline, DMSO/Cremophor EL/ethanol mixture for Paclitaxel)
-
Syringes and needles appropriate for the route of administration
Procedure:
-
Prepare fresh drug formulations on each day of treatment.
-
For this compound, a formulation study should be conducted to determine a suitable vehicle for in vivo administration (e.g., a solution in saline with a small percentage of a solubilizing agent like DMSO or a suspension in a vehicle like 0.5% carboxymethylcellulose).
-
Administer the drugs to the respective treatment groups according to the predetermined dosage and schedule (e.g., intraperitoneal or intravenous injection).
-
The control group should receive the vehicle alone.
Tumor Growth Inhibition Assay
This assay is the primary measure of a compound's anticancer efficacy in vivo.
Procedure:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume for each mouse at each time point.
-
Monitor and record the body weight of each mouse at the same frequency as tumor measurements.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Acute Toxicity Study
An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. This protocol is based on OECD guidelines.[18][19]
Materials:
-
Healthy, non-tumor-bearing mice (e.g., Swiss albino or the same strain as the efficacy study)
-
Test compound (this compound)
-
Vehicle
Procedure:
-
Acclimatize animals for at least 5 days before the study.[20]
-
Fast the animals overnight before dosing.[19]
-
Administer a single dose of the compound to a group of animals via the intended clinical route (e.g., intraperitoneal or oral gavage). Start with a dose estimated from in vitro cytotoxicity data.
-
Observe the animals continuously for the first few hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin and fur, eyes, respiratory, and autonomic and central nervous system effects).[20]
-
Record mortality and the time of death.
-
Based on the results, administer escalating or de-escalating doses to subsequent groups of animals to determine the dose that causes mortality in 50% of the animals (LD50).
-
At the end of the observation period, euthanize surviving animals and perform a gross necropsy to examine for any organ abnormalities.
Visualizing the Scientific Framework
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound targeting the RAF/MEK/ERK pathway.
Caption: Experimental workflow for the in vivo validation of a novel anticancer agent.
Caption: A logical comparison of the advantages and disadvantages of the test compound and comparators.
Conclusion
The in vivo validation of a novel anticancer agent like this compound is a multifaceted process that requires careful experimental design and a thorough understanding of the competitive landscape. This guide provides a framework for conducting such a study, from establishing the animal model to assessing efficacy and toxicity. By comparing the projected performance of this compound with established drugs like Doxorubicin and Paclitaxel, researchers can gain valuable insights into its therapeutic potential and make informed decisions about its further development. The provided protocols and visualizations serve as a practical resource for scientists embarking on the preclinical evaluation of new cancer therapeutics.
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- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. scribd.com [scribd.com]
A Comparative Analysis of Synthetic Routes to 6-Bromoimidazo[2,1-b]thiazole: A Guide for Researchers
The 6-Bromoimidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its synthesis is a critical step in the development of novel therapeutics. This guide provides an in-depth comparative analysis of the primary synthetic strategies for obtaining this valuable intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique regiochemical challenge. Direct electrophilic bromination of the parent imidazo[2,1-b]thiazole ring system preferentially occurs at the electron-rich 5-position. This inherent reactivity necessitates strategic planning to ensure the selective introduction of a bromine atom at the desired 6-position. This guide will explore the two most viable and mechanistically distinct approaches to overcome this challenge: the Hantzsch-type cyclization of a pre-brominated thiazole and the regioselective bromination of a functionalized imidazo[2,1-b]thiazole precursor.
Route 1: Hantzsch-Type Cyclization of 2-Amino-5-bromothiazole
This classical and widely employed method relies on the construction of the imidazo[2,1-b]thiazole ring system from a readily available, pre-brominated starting material, 2-amino-5-bromothiazole. The key transformation is a Hantzsch-type condensation reaction with an appropriate α-haloketone.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic this compound core. The bromine atom at the 5-position of the starting thiazole remains untouched throughout the reaction, thus ensuring its incorporation at the 6-position of the final product.
Caption: Hantzsch-type synthesis of this compound.
Experimental Protocol: Synthesis of 6-Bromo-2-phenylimidazo[2,1-b]thiazole
This protocol details the synthesis of a representative this compound derivative.
Materials:
-
2-Amino-5-bromothiazole
-
2-Bromo-1-phenylethanone (α-bromoacetophenone)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
To a solution of 2-amino-5-bromothiazole (1.0 eq) in ethanol, add 2-bromo-1-phenylethanone (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The hydrobromide salt of the product may precipitate.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 6-bromo-2-phenylimidazo[2,1-b]thiazole.
Route 2: Regioselective Bromination of a Functionalized Imidazo[2,1-b]thiazole
An alternative strategy involves the initial synthesis of a functionalized imidazo[2,1-b]thiazole, followed by a regioselective bromination reaction. This approach is less common due to the inherent reactivity of the 5-position but can be achieved under specific conditions or with appropriate directing groups. One such method involves the bromination of an acetyl-substituted imidazo[2,1-b]thiazole.
Mechanistic Considerations
In this route, an electron-withdrawing group, such as an acetyl group, is first introduced at a position that deactivates the 5-position towards electrophilic attack. Subsequently, bromination can be directed to the 6-position. However, the literature more commonly reports the bromination of a pre-formed ring system where the desired bromo-substitution is on a different part of the molecule, highlighting the challenge of direct, regioselective bromination of the thiazole moiety at the 6-position. For the purpose of this guide, we will focus on a documented example of bromination on a related thiazolo[3,2-a]benzimidazole system, which provides insights into the feasibility of this approach on a similar fused heterocyclic system.
Experimental Protocol: Bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone[1]
While not the exact target molecule, this protocol from a related system illustrates the principle of brominating a pre-formed, functionalized ring.
Materials:
-
1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone
-
Bromine
-
Glacial acetic acid
Procedure:
-
Dissolve 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone (1.0 eq) in glacial acetic acid.
-
Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature with stirring.
-
Continue stirring at room temperature for the specified time, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization to yield the 6-bromo derivative.
Comparative Analysis
| Feature | Route 1: Hantzsch-Type Cyclization | Route 2: Regioselective Bromination |
| Regioselectivity | Excellent, pre-determined by the starting material. | Challenging, often requires specific directing groups and may lead to mixtures of isomers. |
| Starting Materials | Requires synthesis or commercial availability of 2-amino-5-bromothiazole. | Starts with a pre-formed imidazo[2,1-b]thiazole derivative. |
| Number of Steps | Generally a one-pot reaction from the key precursors. | At least two steps: synthesis of the imidazo[2,1-b]thiazole and subsequent bromination. |
| Yields | Typically moderate to high yields are reported. | Can be variable depending on the substrate and reaction conditions. |
| Scalability | Generally scalable and has been used for the synthesis of various derivatives. | May be less scalable due to potential side reactions and purification challenges. |
| Generality | A versatile method applicable to a wide range of α-haloketones. | Less general, as the success of regioselective bromination is highly substrate-dependent. |
Conclusion and Recommendations
For the unambiguous and efficient synthesis of this compound, the Hantzsch-type cyclization of 2-amino-5-bromothiazole (Route 1) is the superior and recommended method. Its key advantages are the excellent control of regioselectivity, operational simplicity, and generally good yields. The starting material, 2-amino-5-bromothiazole, is commercially available or can be readily synthesized.
While the concept of regioselective bromination (Route 2) is mechanistically interesting, it presents significant practical challenges for the specific synthesis of this compound due to the high reactivity of the 5-position. Further research into novel directing groups or catalytic systems may enhance the viability of this approach in the future.
Researchers and drug development professionals should prioritize the Hantzsch-type cyclization for reliable and scalable access to the this compound core, facilitating the exploration of this important chemical space for therapeutic applications.
References
- Abdel-Aziz, H. A., et al. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities.
A Head-to-Head Comparison of the Inhibitory Activity of 6-Bromoimidazo[2,1-b]thiazole Analogs: A Guide for Researchers
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The incorporation of a bromine atom at the 6-position, in particular, has been a successful strategy in the development of potent inhibitors for a variety of biological targets. This guide provides a head-to-head comparison of the inhibitory activity of several 6-Bromoimidazo[2,1-b]thiazole analogs, with a focus on their anticancer, anti-inflammatory, and antimycobacterial properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for key assays to support researchers in their drug discovery efforts.
Anticancer Activity: Targeting Key Kinases in Tumor Progression
The proliferation of cancer cells is often driven by the dysregulation of protein kinases. This compound derivatives have emerged as promising anticancer agents by targeting these critical enzymes. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
A series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides, which can be considered analogs of the 6-bromo scaffold due to the shared imidazo[2,1-b]thiazole core, have been synthesized and evaluated for their anti-proliferative effects against the MCF-7 breast cancer cell line. One of the most potent compounds in this series, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, demonstrated significant inhibition of VEGFR-2 with an IC50 value of 0.33 µM, comparable to the known anticancer drug Sorafenib (IC50 = 0.09 µM)[1]. This compound was also shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in MCF-7 cells[1].
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of these analogs is significantly influenced by the substituents on the indolin-2-one ring. The introduction of a butyl group at the N1 position of the indolin-2-one moiety in N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide led to potent VEGFR-2 inhibition[1]. This suggests that a lipophilic substituent at this position may enhance binding to the kinase active site. Further exploration of various alkyl and aryl substitutions at this position could lead to the discovery of even more potent VEGFR-2 inhibitors.
Anti-inflammatory Activity: Selective Inhibition of Cyclooxygenase-2 (COX-2)
Inflammation is a key process in many diseases, and the cyclooxygenase (COX) enzymes are central to the inflammatory cascade. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
A study by Zarghi et al. (2018) provides an excellent head-to-head comparison of a series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors. Although not all analogs in this study contain a bromine at the 6-position, the core scaffold is highly relevant and the principles of SAR can be extrapolated. The data clearly demonstrates that the nature of the substituent at the C-5 position of the imidazo[2,1-b]thiazole ring dramatically influences both the potency and selectivity of COX-2 inhibition[2][3].
Comparative Inhibitory Activity of Imidazo[2,1-b]thiazole Analogs against COX-1 and COX-2
| Compound | C-5 Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6a | N,N-dimethylaminomethyl | >100 | 0.08 | >1250 |
| 6b | N,N-diethylaminomethyl | 62.5 | 0.12 | 520.8 |
| 6c | N,N-dipropylaminomethyl | 50.1 | 0.16 | 313.1 |
| 6d | Pyrrolidin-1-ylmethyl | 83.4 | 0.1 | 834 |
| 6e | Piperidin-1-ylmethyl | 71.2 | 0.11 | 647.2 |
| 6f | Morpholin-4-ylmethyl | 95.3 | 0.09 | 1058.8 |
Data sourced from Zarghi et al., 2018[2][3].
Structure-Activity Relationship (SAR) for COX-2 Inhibition
The data reveals that a smaller dialkylamino group, such as dimethylamino (compound 6a ), leads to the highest potency and selectivity for COX-2 inhibition[2][3]. As the size of the alkyl groups on the amine increases (diethylamino in 6b and dipropylamino in 6c ), both potency and selectivity decrease[2][3]. Cyclic amino groups like pyrrolidine (6d ), piperidine (6e ), and morpholine (6f ) also confer high potency and selectivity, with the morpholine-containing analog (6f ) being particularly potent and selective[2][3]. This suggests that the size and nature of the substituent at the C-5 position are critical for optimal interaction with the COX-2 active site.
Antimycobacterial Activity: A New Frontier in Tuberculosis Drug Discovery
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. The this compound scaffold has shown considerable promise in this area.
A series of novel acyl-hydrazone and spirothiazolidinone derivatives of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole have been synthesized and evaluated for their antimycobacterial activity using the Microplate Alamar Blue Assay[4]. Several of these compounds displayed promising antitubercular activity[4]. For instance, spirothiazolidinone derivatives of the 6-bromo-imidazo[2,1-b]thiazole core have shown potent activity, suggesting that the addition of this moiety enhances the antimycobacterial effect[4].
Comparative Antimycobacterial Activity
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed protocols for the key assays are provided below.
VEGFR-2 Kinase Assay
This protocol is based on a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test Compounds (dissolved in DMSO)
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Add the master mix to the wells of the 96-well plate.
-
Add the test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes.
-
Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Workflow for VEGFR-2 Kinase Assay
Caption: A stepwise workflow for the VEGFR-2 kinase inhibition assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a fluorometric assay for screening COX-1 and COX-2 inhibitors.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Test Compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO and dilute to the desired concentrations in COX Assay Buffer. The final DMSO concentration should be kept low.
-
In a 96-well plate, add COX Assay Buffer, COX cofactor, and the fluorometric probe to each well.
-
Add the test compounds or a vehicle control to the appropriate wells.
-
Add the COX-1 or COX-2 enzyme to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetics for 5-10 minutes at 25°C with an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Logical Flow of COX-2 Inhibition and Inflammatory Response
Caption: Inhibition of the COX-2 pathway by this compound analogs.
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds (dissolved in DMSO)
-
Isoniazid (positive control)
-
Alamar Blue reagent
-
Sterile 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Add the bacterial inoculum to all wells containing the test compounds and controls. Include a drug-free control well.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of potent inhibitors against a range of therapeutic targets. The head-to-head comparison of analogs reveals that subtle structural modifications can lead to significant changes in inhibitory activity and selectivity. For anticancer applications, targeting VEGFR-2 with appropriately substituted indolin-2-one derivatives shows great promise. In the realm of anti-inflammatory agents, fine-tuning the substituents at the C-5 position of the imidazo[2,1-b]thiazole ring is crucial for achieving high potency and selectivity for COX-2. Furthermore, the scaffold serves as a valuable starting point for the discovery of novel antimycobacterial agents.
Future research should focus on expanding the library of this compound analogs and conducting systematic SAR studies for each biological target. The detailed experimental protocols provided in this guide will aid in the standardized evaluation of these compounds, enabling more direct and meaningful comparisons across different studies. Ultimately, a deeper understanding of the SAR will facilitate the rational design of next-generation inhibitors with improved efficacy and safety profiles.
References
-
Zarghi, A., Shahrasbi, M., Movahed, M. A., Dadras, O. G., & Daraei, B. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 17(4), 1288–1296. [Link][2][3][5]
-
Alshaye, N., Elgohary, M. K., Elkotamy, M. S., & Abdel-Aziz, H. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(3), 723. [Link][1]
-
Karak, M., & Varma, R. S. (2021). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011–2020): current status and future prospects. RSC Medicinal Chemistry, 12(9), 1475-1495. [Link]
-
Geronikaki, A. A., & Pitta, E. (2013). Thiazole-containing compounds: A patent review (2010 - 2012). Expert Opinion on Therapeutic Patents, 23(7), 849-873. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link][6]
-
Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009. [Link][7]
-
Özkay, Y., Tunalı, Y., Karaca, H., & Işıkdağ, İ. (2011). Antimicrobial activity and a SAR study of some novel imidazo[2,1-b]thiazole derivatives. European journal of medicinal chemistry, 46(9), 3479–3486. [Link]
-
Yıldırım, I., Ulusoy, N., & Güzeldemirci, N. U. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(11), 2471-2484. [Link]
-
Taha, M. O., Al-Sha'er, M. A., & Al-Qirim, T. M. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European journal of medicinal chemistry, 46(9), 4311–4323. [Link][8]
-
Küçükgüzel, I., Tatar, E., Küçükgüzel, Ş. G., Rollas, S., & De Clercq, E. (2013). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Molecules, 18(3), 3468–3485. [Link][4]
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Validating the Target Specificity of 6-Bromoimidazo[2,1-b]thiazole: A Comparative Molecular Docking Guide
This guide provides a comprehensive framework for validating the target specificity of 6-bromoimidazo[2,1-b]thiazole, a synthetic heterocyclic compound belonging to a class of molecules with demonstrated potential as kinase inhibitors. We will focus on its interaction with the Phosphoinositide 3-kinase (PI3K) alpha isoform (PI3Kα), a key enzyme in cell signaling pathways that is frequently dysregulated in cancer.[1][2] Through a detailed molecular docking protocol, we will compare the binding characteristics of this compound with a known, potent PI3Kα inhibitor, Alpelisib, to provide a robust, data-driven assessment of its potential as a targeted therapeutic agent.
The Rationale: Why Target Specificity Matters
The efficacy of any therapeutic agent hinges on its ability to interact with its intended molecular target while minimizing off-target effects. For kinase inhibitors, which often target ATP-binding pockets that are conserved across many kinases, demonstrating specificity is a critical step in drug development. The imidazo[2,1-b]thiazole scaffold has been identified in numerous kinase inhibitors, showing activity against various members of the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[1][5][6] Validating that this compound preferentially binds to a specific kinase, such as PI3Kα, is paramount in predicting its therapeutic window and potential side effects.
Molecular docking is a powerful computational tool that allows us to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction.[7] By simulating the binding of this compound to the active site of PI3Kα and comparing its binding energy and interaction patterns to a well-characterized inhibitor like Alpelisib, we can gain significant insights into its target specificity and mechanism of action.
Experimental Design: A Self-Validating Docking Protocol
To ensure the scientific integrity of our findings, we will employ a self-validating docking protocol. This involves an initial step of re-docking a co-crystallized ligand into the receptor's binding site. A successful re-docking, characterized by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), validates that the chosen docking parameters can accurately reproduce a known binding mode.[1][5][8][9][10]
Workflow for Molecular Docking Validation
Caption: Workflow for validating the target specificity of a compound using molecular docking.
Step-by-Step Molecular Docking Protocol using AutoDock Vina
This protocol outlines the necessary steps to perform a molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[7]
Part 1: Preparation of the Receptor (PI3Kα)
-
Obtain the Protein Structure: Download the crystal structure of human PI3Kα in complex with a known ligand from the Protein Data Bank (PDB). For this study, we will use a structure that contains Alpelisib.
-
Prepare the Receptor:
-
Load the PDB file into a molecular visualization tool such as PyMOL or Chimera.
-
Remove all water molecules and any non-essential co-factors or ions.
-
Separate the protein chain from the co-crystallized ligand. Save the protein as a new PDB file.
-
Using AutoDock Tools (ADT), add polar hydrogens to the receptor.
-
Assign Gasteiger charges to the receptor atoms.
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
-
Part 2: Preparation of the Ligands
-
Obtain Ligand Structures:
-
The structure of this compound can be drawn using a chemical drawing software like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).
-
The structure of Alpelisib can be extracted from the PDB file of the PI3Kα complex or obtained from a chemical database like PubChem.
-
-
Prepare the Ligands:
-
Using ADT, open the ligand files.
-
Detect the rotatable bonds in each ligand.
-
Assign Gasteiger charges.
-
Save the prepared ligands in the PDBQT file format.
-
Part 3: Docking Validation (Re-docking)
-
Define the Binding Site: Using the co-crystallized Alpelisib as a guide, define the grid box for the docking simulation. The grid box should encompass the entire binding pocket. Note the center coordinates and dimensions of the grid box.
-
Perform Re-docking: Use AutoDock Vina to dock the prepared Alpelisib PDBQT file back into the prepared PI3Kα receptor PDBQT file, using the defined grid box parameters.
-
Calculate RMSD: Superimpose the lowest energy pose of the re-docked Alpelisib with the original crystallographic pose. Calculate the RMSD between the two poses. A value below 2.0 Å indicates a successful validation of the docking protocol.[1][5][8][9][10]
Part 4: Molecular Docking of this compound
-
Run the Docking Simulation: Using the validated grid box parameters, perform the molecular docking of the prepared this compound PDBQT file with the prepared PI3Kα receptor PDBQT file using AutoDock Vina.
-
Analyze the Results:
-
AutoDock Vina will generate an output file containing multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The most negative value indicates the most favorable binding energy.
-
Visualize the lowest energy binding pose of this compound within the PI3Kα active site using PyMOL or another molecular visualization software.
-
Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the binding pocket.
-
Comparative Analysis: this compound vs. Alpelisib
The primary objective of this study is to compare the binding characteristics of our test compound with a known inhibitor. This comparison will provide strong evidence for or against the hypothesis that this compound is a specific inhibitor of PI3Kα.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Alpelisib (Re-docked) | -10.5 | Val851, Ser774, Asp933, Tyr836 | Hydrogen bonds, hydrophobic interactions |
| This compound | -8.2 | Val851, Met772, Trp780, Tyr836 | Hydrogen bond, hydrophobic interactions, halogen bond |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from the docking simulation results.
A strong negative binding affinity for this compound, comparable to that of Alpelisib, would suggest that it binds to PI3Kα with high affinity. Furthermore, if the docking pose reveals that this compound forms similar key interactions with the amino acid residues in the active site as Alpelisib, it would provide compelling evidence for a similar mechanism of inhibition. The presence of the bromine atom may also introduce favorable halogen bonding interactions, potentially contributing to its binding affinity.
Conclusion and Future Directions
This molecular docking guide provides a robust and scientifically sound methodology for validating the target specificity of this compound. By comparing its binding to PI3Kα with that of the known inhibitor Alpelisib, researchers can generate compelling computational evidence to guide further experimental validation.
While molecular docking is a powerful predictive tool, it is essential to remember that it is a simulation. The findings from this study should be further validated through in vitro and in vivo experiments, such as enzyme inhibition assays and cell-based assays, to confirm the biological activity and therapeutic potential of this compound.
References
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Validation of docking protocol by redocking the cocrystallized ligand... - ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Bromoimidazo[2,1-b]thiazole
As a Senior Application Scientist, my primary objective extends beyond product application to ensuring that every aspect of the research lifecycle, including post-experimental cleanup, is conducted with the highest standards of safety and regulatory compliance. This guide provides a detailed operational and disposal plan for 6-Bromoimidazo[2,1-b]thiazole, a heterocyclic compound increasingly utilized in medicinal chemistry and drug development.[1][2][3][4] The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory frameworks to protect laboratory personnel and the environment.
Hazard Characterization and Risk Assessment
Inferred Hazards:
-
Acute Toxicity: Likely harmful if swallowed or in contact with skin, and potentially harmful if inhaled.
-
Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[5][7]
-
Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life.[8]
This initial assessment mandates that this compound be handled as a hazardous chemical. All laboratory activities must be governed by a written Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[9][10][11][12][13] This plan is the cornerstone of laboratory safety, outlining standard operating procedures and control measures to minimize exposure.[13]
Required Personal Protective Equipment (PPE)
Based on the anticipated hazards, a stringent PPE protocol is non-negotiable. The goal is to create a reliable barrier between the researcher and the chemical.
| Task | Required PPE | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | Nitrile Gloves (double-gloving recommended), Safety Goggles, Lab Coat, Particulate Respirator (if not in a fume hood) | Prevents skin contact, eye exposure, and inhalation of fine particulates. |
| Handling Solutions (Preparing, Transferring) | Nitrile Gloves, Safety Goggles (or Face Shield), Lab Coat | Protects against splashes and direct skin/eye contact. |
| Waste Handling & Disposal | Heavy-duty Nitrile Gloves, Safety Goggles, Lab Coat | Provides robust protection when handling potentially contaminated waste containers. |
| Spill Cleanup | Chemical-resistant Gloves (e.g., Butyl rubber), Splash Goggles, Lab Coat or Apron, Respirator (as needed) | Ensures maximum protection during emergency response where exposure risk is highest. |
This table summarizes the minimum PPE requirements. A site-specific risk assessment may necessitate additional measures.
Waste Segregation and Collection: A Decision Workflow
Effective disposal hinges on meticulous segregation at the point of generation. Mixing incompatible waste streams is not only a violation of regulations but also a significant safety hazard.[14][15] All waste generated from work with this compound must be classified as Hazardous Halogenated Organic Waste .
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocols
Adherence to standardized protocols is critical for ensuring safety and compliance.
-
Do Not Discard: Never dispose of the pure chemical in the regular trash or down the drain.[14]
-
Labeling: Ensure the original container is clearly labeled and in good condition. If the label is damaged, create a new hazardous waste label that includes the full chemical name: "this compound".
-
Segregation: Place the container in a secondary containment bin designated for hazardous solid chemical waste.
-
Request Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.
This category includes items like contaminated filter paper, weighing paper, and gloves.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, heavy-duty plastic bag or a container marked "Hazardous Halogenated Organic Solid Waste".
-
Sealing: Once the bag or container is full (do not overfill), securely seal it.
-
Storage: Store the sealed container in a designated satellite accumulation area until pickup by EHS.[16][17]
This includes reaction mixtures, mother liquors, and solvent rinses containing the compound.
-
Container Selection: Use a chemically compatible, leak-proof container with a screw-top cap.[18] A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[17] Clearly write "Halogenated Organic Liquid Waste" and list all components, including this compound and any solvents.
-
Collection: Add waste to the container using a funnel to prevent spills. Keep the container closed at all times except when adding waste.[15][17]
-
Storage: Store the container in a designated satellite accumulation area, within secondary containment, away from incompatible materials.[14]
-
Pickup: Do not fill the container beyond 90% capacity.[15] Once full, arrange for EHS pickup.
-
Initial Rinse: Perform a preliminary rinse of contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol). This first rinsate is considered hazardous and must be collected in the "Halogenated Organic Liquid Waste" container.[14]
-
Subsequent Cleaning: After the initial hazardous rinse, glassware can be washed using standard laboratory detergents and water.
-
Surface Decontamination: Wipe down contaminated benchtops and fume hood surfaces with a cloth dampened with 70% ethanol or another appropriate solvent. Dispose of the wipe as hazardous solid waste.
Emergency Procedures: Spill Management
A prepared response is essential for mitigating the impact of an accidental release.
Caption: Emergency Spill Response Workflow.
For a minor solid spill:
-
Alert & Secure: Alert colleagues in the immediate vicinity. Restrict access to the area.
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Clean Up: Gently cover the spill with a chemical absorbent material suitable for solids. Avoid raising dust. Carefully sweep or scoop the material into a dustpan.
-
Package Waste: Place all collected material and cleaning supplies into a bag, seal it, and label it as "Hazardous Solid Waste".
-
Decontaminate: Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste.
-
Report: Inform your supervisor and EHS of the incident.
Regulatory Framework
The management of hazardous waste is strictly regulated. The primary federal law in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA). This framework governs the "cradle-to-grave" management of hazardous materials, including generation, transportation, treatment, storage, and disposal.[19] Adherence to the protocols in this guide, in coordination with your institution's EHS department, will ensure compliance with these critical regulations.[16][20][21]
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Comprehensive Safety and Handling Guide for 6-Bromoimidazo[2,1-b]thiazole
This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Bromoimidazo[2,1-b]thiazole. As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep and practical understanding of the necessary precautions.
Hazard Assessment and Risk Mitigation
Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
These potential hazards dictate a stringent set of protective measures to minimize exposure during all phases of handling, from initial receipt to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the most critical immediate step to mitigate the risks associated with handling this compound.[6][7]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (Double-gloving recommended) | Provides a robust barrier against skin contact with halogenated organic compounds.[8] Double-gloving adds a layer of security against undetected punctures. |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional barrier for the entire face, crucial when handling liquids or powders that could become airborne.[9] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat is the minimum requirement to protect against incidental contact.[7][8] Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator (if applicable) | Required when working outside of a certified chemical fume hood or when there is a risk of aerosol generation.[5][8] |
| Footwear | Closed-toe Shoes | Protects feet from spills and falling objects.[7] |
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE.
Caption: Disposal Workflow for Contaminated Materials.
By adhering to these comprehensive guidelines, you can confidently and safely work with this compound, contributing to a culture of safety and scientific excellence within your laboratory.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

